3-Nitrophenylethylamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(3-nitrophenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c9-5-4-7-2-1-3-8(6-7)10(11)12/h1-3,6H,4-5,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEPKDBHGQDETGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00513706 | |
| Record name | 2-(3-Nitrophenyl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00513706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83304-13-6 | |
| Record name | 2-(3-Nitrophenyl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00513706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 3-Nitrophenylethylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Nitrophenylethylamine, and more commonly its hydrochloride salt (CAS No. 19008-62-9), is a key chemical intermediate in the fields of pharmaceutical and chemical research. Its unique molecular structure, featuring a phenethylamine backbone with a nitro group at the meta position of the phenyl ring, makes it a versatile building block for the synthesis of a variety of more complex molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and analytical characterization, tailored for professionals in research and development. The compound is particularly noted for its role as a precursor in the development of pharmaceuticals targeting neurological disorders and in biochemical research investigating neurotransmitter systems.[1]
Chemical and Physical Properties
The hydrochloride salt of this compound is typically a white to tan solid.[1][] A notable discrepancy exists in the reported melting point of this compound hydrochloride, suggesting the possibility of different crystalline forms or the presence of solvates. Some sources report a melting point in the range of 105-109 °C, while others cite a significantly higher range of 211-215 °C.[1][3][4] This highlights the importance of careful characterization of the specific batch being used in any experimental work.
The quantitative physical and chemical properties of this compound hydrochloride are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 19008-62-9 | [1][3][4][5] |
| Molecular Formula | C₈H₁₁ClN₂O₂ | [1][4][5] |
| Molecular Weight | 202.64 g/mol | [1][][4] |
| Appearance | White to tan solid/powder or crystals | [1][] |
| Melting Point | 105-109 °C or 211-215 °C | [1][3][4] |
| Purity | ≥95% to ≥99% (HPLC) | [1][5] |
| Storage Conditions | 0-8 °C or Room Temperature | [1][6] |
Synthesis and Experimental Protocols
The synthesis of this compound typically involves the introduction of the nitro group onto the phenyl ring of a phenethylamine precursor or the construction of the ethylamine side chain on a pre-nitrated benzene ring. Two common synthetic strategies are the reduction of a corresponding 3-nitrostyrene or 3-nitrophenylacetonitrile.
Synthesis via Reduction of 3-Nitrostyrene
A general and effective method for the preparation of phenethylamines is the reduction of β-nitrostyrenes. This can be achieved using various reducing agents. A one-pot procedure using sodium borohydride and copper(II) chloride has been shown to be effective for the reduction of substituted β-nitrostyrenes to the corresponding phenethylamines in good yields under mild conditions.[7][8][9]
Experimental Protocol: Reduction of a Substituted β-Nitrostyrene (General Procedure) [9][10]
-
To a solution of the substituted β-nitrostyrene (1 equivalent) in a suitable solvent (e.g., a mixture of THF and water), add copper(II) chloride (catalytic amount).
-
Cool the mixture in an ice bath and add sodium borohydride (excess, e.g., 4-5 equivalents) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for a specified time (e.g., 10-30 minutes), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of an acidic solution (e.g., 2N HCl) until the effervescence ceases.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or by precipitation as the hydrochloride salt. To precipitate the hydrochloride salt, dissolve the crude amine in a minimal amount of a suitable solvent (e.g., diethyl ether) and add a solution of HCl in the same solvent. The resulting precipitate is then filtered and dried.
Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Synthesis via Reduction of 3-Nitrophenylacetonitrile
Another viable synthetic route is the reduction of 3-nitrophenylacetonitrile. This method directly converts the nitrile group to a primary amine.
Experimental Protocol: Reduction of 3-Nitrophenylacetonitrile (General Procedure)
-
In a reaction vessel under an inert atmosphere, dissolve 3-nitrophenylacetonitrile (1 equivalent) in a dry, aprotic solvent such as tetrahydrofuran (THF).
-
Add a suitable reducing agent, for example, borane-dimethyl sulfide complex (BMS) or lithium aluminum hydride (LiAlH₄), dropwise at a controlled temperature (e.g., 0 °C).
-
After the addition, allow the reaction to proceed at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC.
-
Carefully quench the reaction by the slow addition of water or an acidic solution.
-
Perform a standard aqueous workup, including extraction with an appropriate organic solvent.
-
The crude amine can be purified by column chromatography or by conversion to its hydrochloride salt as described previously.
Analytical Characterization
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of this compound hydrochloride in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) would be expected to show characteristic signals for the aromatic protons, which will be in the downfield region (typically 7.5-8.5 ppm). The ethylamine side chain protons would appear more upfield, with the methylene group adjacent to the aromatic ring appearing as a triplet and the methylene group adjacent to the amino group also as a triplet. The exact chemical shifts and coupling patterns will depend on the solvent and the protonation state of the amine.
-
¹³C NMR: The carbon NMR spectrum would display distinct signals for the aromatic carbons, with those closer to the electron-withdrawing nitro group being shifted further downfield. The two aliphatic carbons of the ethylamine side chain would appear in the upfield region of the spectrum.
Infrared (IR) Spectroscopy
The IR spectrum of this compound hydrochloride would be expected to exhibit characteristic absorption bands corresponding to the functional groups present in the molecule:
-
N-H stretching: For the primary amine salt, broad absorptions in the region of 3000-2800 cm⁻¹.
-
Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.
-
Nitro group (NO₂) stretching: Strong, characteristic asymmetric and symmetric stretching bands around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.
-
Aromatic C=C stretching: Bands in the 1600-1450 cm⁻¹ region.
-
C-N stretching: In the fingerprint region.
Mass Spectrometry (MS)
The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve cleavage of the C-C bond beta to the aromatic ring (benzylic cleavage) to give a stable tropylium-like ion, and cleavage alpha to the amino group.
Chromatographic Methods
High-performance liquid chromatography (HPLC) is a suitable technique for assessing the purity of this compound and for separating it from its isomers (2- and 4-nitrophenylethylamine).
Experimental Protocol: HPLC Analysis (General Method)
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The gradient or isocratic elution conditions would need to be optimized for the specific separation.
-
Detection: UV detection at a wavelength where the nitroaromatic chromophore absorbs strongly (e.g., around 254 nm).
-
Sample Preparation: The sample should be dissolved in a suitable solvent, typically the mobile phase, and filtered before injection.
Biological Activity and Applications in Drug Development
This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system (CNS).[1] Substituted phenethylamines are a broad class of compounds with diverse pharmacological activities, including effects on monoamine neurotransmitter systems.[11] The nitro group in this compound can be readily reduced to an amino group, providing a handle for further chemical modifications to generate a library of compounds for screening in drug discovery programs. These modifications can lead to molecules with potential applications as antidepressants, antipsychotics, or agents for treating other neurological conditions.
The development of drugs targeting CNS disorders often involves the modulation of neurotransmitter pathways. The phenethylamine scaffold is a common feature in many neurologically active compounds.
Logical Relationship in Drug Development
Caption: Role of this compound in a typical drug discovery workflow.
Conclusion
This compound is a valuable and versatile chemical building block with significant applications in pharmaceutical research and development. This guide has provided a detailed overview of its chemical properties, including the notable discrepancy in its reported melting point, which warrants careful consideration in its application. The outlined synthetic and analytical protocols offer a foundation for its use in the laboratory. Further research into the specific biological targets and mechanisms of action of its derivatives will continue to unlock its potential in the development of novel therapeutics for neurological and other disorders.
References
- 1. chemimpex.com [chemimpex.com]
- 3. molbase.com [molbase.com]
- 4. 3-硝基苯乙胺 盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. scbt.com [scbt.com]
- 6. 3-NITROPHENETHYLAMINE HYDROCHLORIDE | 19008-62-9 [chemicalbook.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. 4-Nitrophenethylamine hydrochloride(29968-78-3) 13C NMR [m.chemicalbook.com]
An In-depth Technical Guide to the Synthesis of 3-Nitrophenylethylamine from Phenylethylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3-nitrophenylethylamine from phenylethylamine. The core of this process lies in the electrophilic aromatic substitution reaction of nitration. Due to the nature of the ethylamine substituent, the reaction conditions, particularly the acidity of the medium, play a crucial role in determining the isomeric distribution of the product. This document details the theoretical basis, experimental protocol, and key data for the synthesis of the meta-substituted product, this compound.
Theoretical Background: The Regioselectivity of Phenylethylamine Nitration
The nitration of a substituted benzene ring is a classic example of an electrophilic aromatic substitution reaction. The regiochemical outcome—whether the incoming nitro group attaches to the ortho, meta, or para position—is dictated by the electronic properties of the substituent already present on the ring.
The ethylamine group (-CH₂CH₂NH₂) in phenylethylamine is, under neutral conditions, an activating group and an ortho, para-director. This is due to the electron-donating nature of the amino group. However, the synthesis of this compound requires a strategic shift in this directing effect.
In the presence of a strong acid, such as the mixed acid (a combination of concentrated nitric acid and concentrated sulfuric acid) typically used for nitration, the amino group of phenylethylamine is protonated to form the phenylethylammonium ion (-CH₂CH₂NH₃⁺). This protonated form is a strongly deactivating, electron-withdrawing group. This deactivation of the benzene ring directs the incoming electrophile, the nitronium ion (NO₂⁺), to the meta position. Therefore, the direct nitration of phenylethylamine under strongly acidic conditions is the preferred method for synthesizing this compound.
Signaling Pathway: The Mechanism of Meta-Nitration
The mechanism for the meta-nitration of phenylethylamine in a mixed acid medium proceeds through several key steps:
-
Generation of the Nitronium Ion: Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).
-
Protonation of Phenylethylamine: The amino group of phenylethylamine is protonated by the strong acidic medium to form the phenylethylammonium ion.
-
Electrophilic Attack: The π-electron system of the deactivated benzene ring of the phenylethylammonium ion attacks the nitronium ion. This attack is most favorable at the meta position due to the electron-withdrawing nature of the -CH₂CH₂NH₃⁺ group, which destabilizes the transition states leading to ortho and para substitution to a greater extent.
-
Formation of the Sigma Complex (Arenium Ion): The attack of the nitronium ion leads to the formation of a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion.
-
Deprotonation and Re-aromatization: A weak base, such as the bisulfate ion (HSO₄⁻) or a water molecule, removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the 3-nitrophenylethylammonium ion.
-
Deprotonation of the Ammonium Group: In the final step, during the workup procedure, a base is added to deprotonate the ammonium group, yielding the final product, this compound.
Experimental Protocol: Synthesis of this compound
The following protocol is a representative procedure for the direct nitration of phenylethylamine to yield a mixture of isomers, from which this compound can be isolated.
Materials:
-
Phenylethylamine
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Sodium Hydroxide (NaOH) solution
-
Dichloromethane (or other suitable organic solvent)
-
Anhydrous Magnesium Sulfate (or other suitable drying agent)
-
Hydrochloric Acid (HCl) in ether (for hydrochloride salt formation, optional)
Procedure:
-
Preparation of the Nitrating Mixture: In a flask immersed in an ice-salt bath, slowly and cautiously add concentrated nitric acid to concentrated sulfuric acid with constant stirring. Maintain the temperature below 10 °C.
-
Reaction Setup: In a separate three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place a solution of phenylethylamine in concentrated sulfuric acid. Cool this mixture in an ice-salt bath to 0-5 °C.
-
Nitration: Slowly add the pre-cooled nitrating mixture dropwise to the stirred solution of phenylethylamine in sulfuric acid. The temperature of the reaction mixture should be carefully maintained between 0 and 5 °C throughout the addition.
-
Reaction Completion: After the addition is complete, continue to stir the reaction mixture at 0-5 °C for a specified period (e.g., 1-2 hours) to ensure the reaction goes to completion.
-
Quenching: Carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.
-
Basification: Slowly neutralize the acidic solution by adding a concentrated sodium hydroxide solution. The temperature should be kept low during this process by the addition of more ice if necessary. The final pH should be basic (pH > 10).
-
Extraction: Extract the aqueous layer multiple times with an organic solvent such as dichloromethane.
-
Drying and Solvent Removal: Combine the organic extracts and dry them over an anhydrous drying agent like magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product will be a mixture of ortho-, meta-, and para-nitrophenylethylamine. These isomers can be separated using column chromatography on silica gel with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane). The fractions containing the desired this compound are collected.
-
Characterization: The purified this compound can be characterized by various spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The hydrochloride salt can be prepared by treating a solution of the free base in a suitable solvent with a solution of HCl in ether.
Data Presentation: Isomer Distribution and Yields
The direct nitration of phenylethylamine typically yields a mixture of isomers. The exact distribution can vary depending on the specific reaction conditions such as temperature, reaction time, and the ratio of acids. While a precise, universally applicable set of yields is difficult to provide without a specific cited experiment, the following table summarizes the expected trends and approximate distributions based on the principles of electrophilic aromatic substitution on a deactivated ring.
| Isomer | Expected Yield Range (%) | Rationale for Formation |
| This compound (meta) | 40 - 60 | Major product due to the meta-directing effect of the protonated amino group (-NH₃⁺). |
| 4-Nitrophenylethylamine (para) | 30 - 50 | Significant byproduct. The ethylammonium group is deactivating, but some para-substitution still occurs. |
| 2-Nitrophenylethylamine (ortho) | < 10 | Minor product due to steric hindrance from the adjacent ethylammonium group. |
Note: The purification process, typically column chromatography, is crucial for isolating the 3-nitro isomer from the other isomers. The final isolated yield of pure this compound will be lower than the percentage in the initial product mixture due to losses during purification.
Conclusion
The synthesis of this compound from phenylethylamine is a feasible process that leverages the principles of electrophilic aromatic substitution. The key to achieving the desired meta-substitution is the protonation of the amino group under strongly acidic conditions, which transforms it into a deactivating, meta-directing substituent. While the direct nitration yields a mixture of isomers, the 3-nitro product is a major component and can be isolated through standard purification techniques. This technical guide provides the foundational knowledge and a general experimental framework for researchers and professionals in the field of chemical synthesis and drug development to produce this valuable building block. Careful control of reaction conditions and effective purification are paramount to obtaining the desired product in good yield and high purity.
In-Depth Technical Guide: Characterization of 3-Nitrobenzeneethanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the characterization of 3-Nitrobenzeneethanamine hydrochloride (CAS No: 19008-62-9), a key intermediate in pharmaceutical synthesis. The following sections detail its physicochemical properties, spectroscopic profile, and recommended experimental protocols for its synthesis and analysis.
Physicochemical and Analytical Data
The fundamental properties of 3-Nitrobenzeneethanamine hydrochloride are summarized below, providing a baseline for its identification and handling.
| Property | Value | Reference |
| Chemical Name | 3-Nitrobenzeneethanamine hydrochloride | [1] |
| Synonyms | 2-(3-Nitrophenyl)ethanamine hydrochloride, 3-Nitrophenethylamine hydrochloride | [1] |
| CAS Number | 19008-62-9 | [1] |
| Molecular Formula | C₈H₁₁ClN₂O₂ | [1] |
| Molecular Weight | 202.64 g/mol | [1] |
| Appearance | Solid | |
| Purity (HPLC) | ≥98% | [2] |
| Purity (Argentometric Titration) | 97.5-102.5% | [2] |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be consistent with the structure of 3-Nitrobenzeneethanamine hydrochloride. A Certificate of Analysis for a sample of this compound confirms that its ¹H NMR spectrum conforms to the expected structure.[2] The aromatic protons on the nitro-substituted benzene ring would typically appear in the downfield region (δ 7.5-8.5 ppm). The two methylene groups of the ethylamine chain would be expected in the upfield region, with the methylene group adjacent to the aromatic ring appearing slightly more downfield than the one adjacent to the amino group. The protons of the ammonium group (-NH₃⁺) may appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for the aromatic carbons, with the carbon bearing the nitro group being significantly deshielded. The two aliphatic carbons of the ethylamine side chain would also be clearly distinguishable.
Infrared (IR) Spectroscopy
The IR spectrum of 3-Nitrobenzeneethanamine hydrochloride would exhibit characteristic absorption bands corresponding to its functional groups. Key expected peaks include:
-
N-H stretching of the primary ammonium group (around 3000-3200 cm⁻¹).
-
Aromatic C-H stretching (above 3000 cm⁻¹).
-
Asymmetric and symmetric N-O stretching of the nitro group (typically around 1530-1550 cm⁻¹ and 1340-1360 cm⁻¹, respectively).
-
Aromatic C=C bending vibrations (in the 1400-1600 cm⁻¹ region).
-
C-N stretching (around 1200-1300 cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry would provide information on the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) for the free base (C₈H₁₀N₂O₂) would be observed at m/z 166.18. Fragmentation would likely involve cleavage of the ethylamine side chain.
Experimental Protocols
The following are detailed methodologies for the synthesis and characterization of 3-Nitrobenzeneethanamine hydrochloride, based on established chemical principles and analogous procedures.
Synthesis: Reduction of 3-Nitrostyrene
A common and effective method for the synthesis of phenethylamines is the reduction of the corresponding β-nitrostyrene.
Materials:
-
(E)-1-(2-nitrovinyl)-3-nitrobenzene (3-Nitrostyrene)
-
Methanol (MeOH)
-
1 M Hydrochloric Acid (HCl)
-
10% Palladium on Carbon (Pd/C) catalyst
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve (E)-1-(2-nitrovinyl)-3-nitrobenzene in methanol in a hydrogenation flask.
-
To this solution, add 1 M aqueous hydrochloric acid.
-
Carefully add 10% Pd/C catalyst to the mixture.
-
Connect the flask to a hydrogenation apparatus.
-
Purge the system with hydrogen gas.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (typically 1-3 atm) at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the filter cake with methanol.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude 3-Nitrobenzeneethanamine hydrochloride.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/ether.
Characterization Methods
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).
-
Data Analysis: Process the spectra and assign the observed chemical shifts, multiplicities, and coupling constants to the respective protons and carbons of the molecule.
2. Infrared (IR) Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the solid product or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule.
3. Mass Spectrometry (MS):
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol).
-
Instrumentation: Analyze the sample using an Electrospray Ionization (ESI) or other suitable ionization technique coupled to a mass analyzer.
-
Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion and analyze the fragmentation pattern to confirm the structure.
4. High-Performance Liquid Chromatography (HPLC) for Purity Assessment:
-
Mobile Phase: A suitable mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).
-
Stationary Phase: A C18 reversed-phase column is typically used.
-
Detection: UV detection at an appropriate wavelength (e.g., 254 nm).
-
Procedure: Inject a solution of the sample and analyze the chromatogram to determine the purity by calculating the area percentage of the main peak.
Visualizations
Experimental Workflow for Characterization
Caption: General experimental workflow for the synthesis and characterization of 3-Nitrobenzeneethanamine hydrochloride.
Logical Relationship of Analytical Techniques
Caption: Relationship between the target compound and the analytical techniques used for its characterization.
References
Spectroscopic Profile of 3-Nitrophenylethylamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 3-Nitrophenylethylamine, a compound of interest in medicinal chemistry and drug development. This document details the expected data from key analytical techniques, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). The information is presented to facilitate compound identification, characterization, and quality control in a research and development setting.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.
Table 1: Infrared (IR) Spectroscopy Data
| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Amine) | 3400 - 3300 | Medium |
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| Aliphatic C-H Stretch | 2950 - 2850 | Medium |
| Asymmetric NO₂ Stretch | 1550 - 1515 | Strong |
| N-H Bend (Amine) | 1650 - 1580 | Medium |
| Aromatic C=C Bending | 1600 - 1475 | Medium |
| Symmetric NO₂ Stretch | 1355 - 1335 | Strong |
| C-N Stretch | 1335 - 1250 | Medium |
| Aromatic C-H Out-of-Plane Bending | 900 - 675 | Strong |
Table 2: ¹H NMR Spectroscopy Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.10 | s | 1H | H-2 (Aromatic) |
| ~7.95 | d | 1H | H-4 (Aromatic) |
| ~7.50 | t | 1H | H-5 (Aromatic) |
| ~7.40 | d | 1H | H-6 (Aromatic) |
| ~3.10 | t | 2H | -CH₂- (Ethyl) |
| ~2.90 | t | 2H | -CH₂- (Ethyl) |
| ~1.50 | br s | 2H | -NH₂ (Amine) |
Table 3: ¹³C NMR Spectroscopy Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~148.5 | C-3 (Aromatic, C-NO₂) |
| ~141.0 | C-1 (Aromatic, C-CH₂) |
| ~135.0 | C-5 (Aromatic) |
| ~129.5 | C-6 (Aromatic) |
| ~122.0 | C-4 (Aromatic) |
| ~121.0 | C-2 (Aromatic) |
| ~42.0 | -CH₂- (Ethyl) |
| ~38.0 | -CH₂- (Ethyl) |
Table 4: Mass Spectrometry (Electron Ionization) Data
| m/z | Relative Intensity (%) | Proposed Fragment Ion |
| 166 | Moderate | [M]⁺ (Molecular Ion) |
| 136 | High | [M - NO]⁺ |
| 120 | Moderate | [M - NO₂]⁺ |
| 106 | High | [C₇H₈N]⁺ |
| 91 | Moderate | [C₇H₇]⁺ (Tropylium ion) |
| 77 | Moderate | [C₆H₅]⁺ (Phenyl ion) |
| 30 | High | [CH₂NH₂]⁺ |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Methodology:
-
Sample Preparation: A small amount of the neat liquid sample is placed between two potassium bromide (KBr) plates to form a thin film. Alternatively, a dilute solution in a suitable solvent (e.g., chloroform) can be prepared and placed in a liquid sample cell. For solid samples, a KBr pellet is prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample holder (or pure solvent) is recorded and automatically subtracted from the sample spectrum.
-
Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups of this compound, such as the N-H stretches of the amine, the aromatic and aliphatic C-H stretches, and the strong symmetric and asymmetric stretches of the nitro group.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the carbon-hydrogen framework of this compound.
Methodology:
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added for chemical shift calibration (0 ppm).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz) is used.
-
¹H NMR Data Acquisition:
-
The spectrometer is tuned and the magnetic field is shimmed to achieve high resolution.
-
A standard one-pulse sequence is used to acquire the proton spectrum.
-
Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans (e.g., 16-64) for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Data Acquisition:
-
A proton-decoupled pulse sequence (e.g., zgpg30) is used to obtain a spectrum with single lines for each unique carbon atom.
-
A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.
-
A relaxation delay of 2-5 seconds is used.
-
-
Data Analysis: The acquired spectra are processed by Fourier transformation, phasing, and baseline correction. Chemical shifts, signal integrations (for ¹H NMR), and multiplicities are analyzed to assign the signals to the specific protons and carbons in the molecule.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Methodology:
-
Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or, more commonly, through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation prior to analysis.
-
Ionization: Electron Ionization (EI) at a standard energy of 70 eV is a common technique for generating a reproducible fragmentation pattern.
-
Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the ions based on their mass-to-charge ratio (m/z).
-
Data Acquisition: The mass spectrum is recorded, showing the relative abundance of the molecular ion and various fragment ions.
-
Data Analysis: The molecular ion peak confirms the molecular weight of the compound. The fragmentation pattern, which includes characteristic losses of the nitro group and cleavage of the ethylamine side chain, provides structural information that can be used to confirm the identity of the molecule. The nitrogen rule, which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, can also be applied.
Visualizations
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a compound like this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.
A Technical Guide to the Physical Properties of 3-Nitrophenylethylamine HCl
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Nitrophenylethylamine hydrochloride is a chemical compound of interest in organic synthesis and pharmaceutical research. As a derivative of phenylethylamine, it serves as a versatile building block for the synthesis of more complex molecules. The presence of the nitro group at the meta position of the phenyl ring and the ethylamine side chain provides reactive sites for various chemical transformations. This guide provides a comprehensive overview of the known physical properties of this compound HCl, detailed experimental protocols, and a workflow for its synthesis.
Core Physical Properties
The physical characteristics of this compound HCl are crucial for its handling, storage, and application in synthetic chemistry. The following table summarizes the key physical properties of this compound.
| Property | Value | Source(s) |
| CAS Number | 19008-62-9 | [1] |
| Molecular Formula | C₈H₁₁ClN₂O₂ | [1] |
| Molecular Weight | 202.64 g/mol | [1] |
| Appearance | Tan solid | [2] |
| Melting Point | 105 - 109 °C or 211 - 215 °C | [2][3] |
| Purity | ≥95% or 97% | [1][3] |
| Solubility | Soluble in water and organic solvents. | [2] |
| Storage Conditions | Store at 0 - 8°C | [2] |
Note on Discrepancies: It is important to note the significant discrepancy in the reported melting points. This variation may be attributable to differences in the purity of the samples analyzed, with higher purity samples generally exhibiting a higher and sharper melting point.[1][3] The reported purities of ≥95% and 97% may correspond to the different melting ranges.[1][3]
Experimental Protocols
Melting Point Determination (Capillary Method)
This method is a standard procedure for determining the melting point of a crystalline solid.[4]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
-
Thermometer
Procedure:
-
Sample Preparation: A small amount of dry this compound HCl is finely powdered using a mortar and pestle.[5]
-
Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end. This process is repeated until a sample height of 2-3 mm is achieved.[4]
-
Apparatus Setup: The packed capillary tube is placed in the heating block of the melting point apparatus.
-
Heating and Observation:
-
For an unknown sample, a rapid heating rate (10-20 °C/minute) is used to determine an approximate melting range.[6]
-
For a more precise measurement, the apparatus is cooled to at least 20 °C below the approximate melting point. A new sample is then heated at a much slower rate (1-2 °C/minute) as the temperature approaches the expected melting point.[4]
-
-
Data Recording: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.
Spectroscopic Data
Spectroscopic data is essential for the structural elucidation and confirmation of chemical compounds. While specific spectra for this compound HCl were not found, data for the closely related isomer, 4-Nitrophenylethylamine HCl, is available and can serve as a useful reference.
¹H NMR Spectrum of 4-Nitrophenylethylamine HCl
The ¹H NMR spectrum provides information about the hydrogen atoms in a molecule. For 4-Nitrophenylethylamine HCl, the spectrum would be expected to show distinct signals for the aromatic protons, the two methylene (-CH₂-) groups of the ethyl chain, and the ammonium (-NH₃⁺) protons. A published ¹H NMR spectrum for 4-Nitrophenylethylamine hydrochloride is available for reference.[7]
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. For this compound HCl, the IR spectrum would be expected to show characteristic absorption bands for:
-
N-H stretching of the primary amine salt.
-
Aromatic C-H stretching.
-
Asymmetric and symmetric stretching of the nitro group (NO₂).
-
Aromatic C=C bending.
Synthetic Workflow
The synthesis of nitrophenylethylamine hydrochlorides can be achieved through various routes. A common method involves the nitration of a protected phenylethylamine derivative, followed by deprotection.[8][9] The following diagram illustrates a general workflow for such a synthesis.
References
- 1. scbt.com [scbt.com]
- 2. rsc.org [rsc.org]
- 3. 3-硝基苯乙胺 盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. davjalandhar.com [davjalandhar.com]
- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 7. 4-Nitrophenethylamine hydrochloride(29968-78-3) 1H NMR spectrum [chemicalbook.com]
- 8. CN107759477A - A kind of preparation method of p-nitrophenyl ethylamine hydrochloride - Google Patents [patents.google.com]
- 9. Different synthetic pathways of 4-Nitrophenethylamine hydrochloride_Chemicalbook [chemicalbook.com]
An In-depth Technical Guide to 3-Nitrophenethylamine Hydrochloride (CAS 19008-62-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Nitrophenethylamine hydrochloride, identified by the CAS number 19008-62-9, is a nitrated derivative of phenethylamine. This compound serves as a crucial building block in organic synthesis, most notably as a key intermediate in the manufacturing of the β3-adrenergic agonist, Mirabegron. Its utility also extends to biochemical research, particularly in studies related to neurotransmitter systems, and as a precursor for compounds with potential anti-inflammatory and analgesic properties.[1] This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, and primary applications, with a focus on its role in drug development.
Chemical and Physical Properties
3-Nitrophenethylamine hydrochloride is a solid, typically appearing as a white to tan powder or crystalline substance.[2] It is characterized by the presence of a nitro group on the phenyl ring and is supplied as a hydrochloride salt to enhance its stability and solubility.
Table 1: Chemical Identifiers and Physical Properties
| Property | Value | Reference(s) |
| CAS Number | 19008-62-9 | [2] |
| Molecular Formula | C₈H₁₁ClN₂O₂ | [2] |
| Molecular Weight | 202.64 g/mol | [2] |
| IUPAC Name | 2-(3-nitrophenyl)ethan-1-amine;hydrochloride | |
| Synonyms | 3-Nitrobenzeneethanamine hydrochloride, 2-(3-Nitrophenyl)ethanamine hydrochloride | [2] |
| Appearance | White to tan powder or crystals | [2] |
| Melting Point | 211-215 °C | [2] |
| SMILES | C1=CC(=CC(=C1)--INVALID-LINK--[O-])CCN.Cl | |
| InChI Key | IZWJXFFJQRETII-UHFFFAOYSA-N |
Synthesis
The synthesis of 3-Nitrophenethylamine hydrochloride is a critical process for its application in pharmaceutical manufacturing. A common synthetic route involves the nitration of phenethylamine. This process requires careful control of reaction conditions to achieve the desired regioselectivity and yield.
General Synthesis Workflow
The synthesis can be conceptually broken down into two main stages: the nitration of a protected phenethylamine derivative, followed by deprotection to yield the final hydrochloride salt.
Experimental Protocol: Nitration of N-Acetylphenethylamine
The following is a representative experimental protocol for the nitration step, which is a key transformation in the synthesis.
Materials:
-
N-Acetylphenethylamine
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Preparation of the Nitrating Mixture: In a flask cooled in an ice bath, slowly add concentrated nitric acid to concentrated sulfuric acid with constant stirring. Maintain the temperature below 10 °C.
-
Reaction Setup: Dissolve N-Acetylphenethylamine in dichloromethane in a separate reaction vessel equipped with a stirrer and a dropping funnel. Cool the solution to 0-5 °C using an ice bath.
-
Addition of Nitrating Agent: Add the pre-cooled nitrating mixture dropwise to the solution of N-Acetylphenethylamine over a period of 30-60 minutes. Ensure the internal temperature of the reaction mixture does not exceed 10 °C.
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Carefully pour the reaction mixture over crushed ice. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product, which will be a mixture of nitro isomers.
-
Purification: The desired 3-nitro isomer can be separated from other isomers (ortho and para) by column chromatography or crystallization.
Role in Drug Development: Synthesis of Mirabegron
The primary and most well-documented application of 3-Nitrophenethylamine hydrochloride is as a starting material for the synthesis of Mirabegron, a potent and selective β3-adrenergic receptor agonist used for the treatment of overactive bladder.
Mirabegron Synthesis Pathway
The synthesis of Mirabegron from 3-Nitrophenethylamine hydrochloride involves a multi-step process that includes the formation of a key amide intermediate, reduction of the nitro group, and final coupling with a thiazole moiety.
Biological Activity and Mechanism of Action
While 3-Nitrophenethylamine hydrochloride is a critical synthetic intermediate, there is limited publicly available data on its specific biological activities and mechanism of action. Its structural similarity to phenethylamine, a trace amine with neuromodulatory functions, suggests potential interactions with neurotransmitter systems.[1] However, without specific experimental data on receptor binding or enzyme inhibition, its pharmacological profile remains largely uncharacterized. Its primary role in the context of drug development is that of a precursor molecule, with the final biological activity being embodied in the target molecule, such as Mirabegron.
Other Potential Applications
Beyond its role in Mirabegron synthesis, 3-Nitrophenethylamine hydrochloride is utilized in several other areas of chemical and pharmaceutical research:
-
Intermediate for Novel Pharmaceuticals: It serves as a starting material for the development of other potential drug candidates, particularly those targeting neurological disorders.[1]
-
Biochemical Research: Due to its phenethylamine backbone, it is used in studies investigating neurotransmitter systems and their modulation.[1]
-
Materials Science: The compound finds applications in the synthesis of dyes and pigments.
-
Environmental Monitoring: It has been utilized in methods for assessing environmental pollutants.[1]
Safety and Handling
3-Nitrophenethylamine hydrochloride is classified as harmful if swallowed (Acute Toxicity 4, Oral).[2] Standard laboratory safety precautions should be followed when handling this compound.
Table 2: GHS Hazard Information
| Pictogram | Signal Word | Hazard Statement(s) |
| GHS07 | Warning | H302: Harmful if swallowed |
Personal Protective Equipment (PPE):
-
Respiratory Protection: Dust mask type N95 (US) or equivalent.
-
Hand Protection: Compatible chemical-resistant gloves.
-
Eye Protection: Chemical safety goggles.
Conclusion
3-Nitrophenethylamine hydrochloride (CAS 19008-62-9) is a compound of significant interest to the pharmaceutical and chemical industries. While its own biological profile is not extensively detailed in scientific literature, its role as a key intermediate in the synthesis of Mirabegron and other bioactive molecules is well-established. This guide has provided a technical overview of its properties, synthesis, and applications, highlighting its importance for researchers and professionals in drug development and organic synthesis. Further research into the potential direct biological effects of this and related nitro-phenethylamine compounds could open new avenues for therapeutic discovery.
References
An In-depth Technical Guide to 3-Nitrophenylethylamine and Its Isomers
This technical guide provides a comprehensive overview of the structural formula, physicochemical properties, and synthesis of 3-nitrophenylethylamine and its positional isomers, 2-nitrophenylethylamine and 4-nitrophenylethylamine. This document is intended for researchers, scientists, and professionals in drug development and related fields.
Structural Information
Phenylethylamine is a trace amine found in the human body that acts as a central nervous system stimulant. The nitrated derivatives of phenylethylamine, including the 2-nitro, 3-nitro, and 4-nitro isomers, are valuable precursors in the synthesis of various pharmaceuticals and research chemicals. The core structure consists of a phenethylamine backbone with a nitro group substituted on the phenyl ring.
The structural formulas of this compound and its isomers are presented below.
Caption: Structural relationship of nitrophenylethylamine isomers to the parent phenylethylamine molecule.
Physicochemical Properties
The physicochemical properties of the nitrophenylethylamine isomers are crucial for their handling, storage, and application in chemical synthesis. The data presented here is primarily for the hydrochloride salts, which are more common due to their increased stability and solubility in polar solvents.
| Property | 2-Nitrophenylethylamine HCl | This compound HCl | 4-Nitrophenylethylamine HCl |
| Molecular Formula | C₈H₁₁ClN₂O₂ | C₈H₁₁ClN₂O₂ | C₈H₁₁ClN₂O₂ |
| Molecular Weight | 202.64 g/mol [1] | 202.64 g/mol [2] | 202.64 g/mol [3][4] |
| Appearance | Off-white solid | Tan solid[5] | Yellow to yellow-green crystalline powder[4] |
| Melting Point (°C) | Not explicitly found | 105 - 109[5] or 211-215[2] | 200 (dec.)[3][6] or 214[7] |
| Boiling Point (°C) | Not available | Not available | 307.2 at 760 mmHg[3][5] |
| Solubility | Not explicitly found | Soluble in water and organic solvents[5] | Soluble in methanol[3][4] |
| pKa | Predicted: 7.80 (for the free amine)[8] | Not available | Not available |
| CAS Number | 861337-74-8[1] | 19008-62-9[1][2][5] | 29968-78-3[3][4][6] |
Experimental Protocols for Synthesis
The synthesis of nitrophenylethylamine isomers typically involves the nitration of a protected phenylethylamine derivative, followed by deprotection, or the reduction of a corresponding nitrophenylacetonitrile.
Synthesis of 2-Nitrophenylethylamine
A common method for the synthesis of 2-nitrophenylethylamine involves the reduction of 2-nitrophenylacetonitrile.[9]
Reaction Scheme:
Caption: Synthesis of 2-Nitrophenylethylamine via reduction.
Detailed Protocol (adapted from literature[9]):
-
To a solution of 2-nitrophenylacetonitrile (6.8 g, 42 mmol) in tetrahydrofuran (120 mL), add borane-dimethyl sulfide complex (96 mmol, 48 mL of 2M solution in THF) at 0 °C.
-
After the addition, reflux the resulting solution for 8 hours.
-
Cool the reaction mixture to room temperature and quench with 50 mL of methanol.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in 50 mL of methanol and reflux for 1 hour.
-
Concentrate the solution and dry under vacuum to yield 2-(2-nitrophenyl)ethylamine.
Synthesis of this compound Hydrochloride
Detailed experimental protocols for the synthesis of this compound are less commonly reported. However, a general approach involves the nitration of a protected phenylethylamine, followed by separation of the isomers and deprotection. Another potential route starts from 3-nitrobenzaldehyde.[10]
General Workflow:
Caption: General workflow for the synthesis of this compound HCl.
Due to the lack of a specific, detailed protocol in the available literature, researchers may need to adapt procedures from the synthesis of the other isomers or develop a method based on standard organic chemistry transformations.
Synthesis of 4-Nitrophenylethylamine Hydrochloride
Several methods for the synthesis of 4-nitrophenylethylamine hydrochloride have been reported. One common industrial method involves the nitration of N-acetylphenylethylamine followed by deprotection.[3][11]
Reaction Scheme:
Caption: Synthesis of 4-Nitrophenylethylamine HCl.
Detailed Protocol (adapted from patent literature[11][12]):
-
Amide Protection: React β-phenylethylamine with an acylating agent (e.g., acetic anhydride) in a suitable solvent to form the N-protected phenylethylamine.
-
Nitration: Slowly add the N-protected intermediate to a mixture of concentrated sulfuric acid and concentrated nitric acid at a controlled temperature (typically below 5 °C). After the addition is complete, stir the reaction mixture for a period to ensure complete nitration.
-
Work-up: Pour the reaction mixture onto ice and neutralize with a base (e.g., NaOH) to precipitate the N-protected 4-nitrophenylethylamine. Filter and wash the product.
-
Deprotection and Salt Formation: Suspend the N-protected 4-nitrophenylethylamine in a suitable solvent (e.g., ethanol) and add concentrated hydrochloric acid. Heat the mixture to reflux to hydrolyze the protecting group.[3]
-
Isolation: Cool the reaction mixture to induce crystallization of 4-nitrophenylethylamine hydrochloride. Filter the product, wash with a cold solvent, and dry.[3]
Conclusion
This technical guide has summarized the key structural, physicochemical, and synthetic aspects of this compound and its isomers. While foundational data is available, there are opportunities for further research to fill in the gaps, particularly in the quantitative measurement of solubility and pKa values for all isomers and the development of a detailed, high-yield synthesis protocol for this compound. Such data would be invaluable for the broader scientific community, especially for those in drug discovery and development who rely on these compounds as versatile building blocks.
References
- 1. 3-硝基苯乙胺 盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 2-(4-Nitrophenyl)ethylamine hydrochloride, 98+% | Fisher Scientific [fishersci.ca]
- 3. 4-Nitrophenethylamine hydrochloride | 29968-78-3 [chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. chemimpex.com [chemimpex.com]
- 6. 4-硝基苯乙胺 盐酸盐 AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. labproinc.com [labproinc.com]
- 8. lookchem.com [lookchem.com]
- 9. 2-(2-NITROPHENYL)ETHANAMINE synthesis - chemicalbook [chemicalbook.com]
- 10. ijpsonline.com [ijpsonline.com]
- 11. CN107759477A - A kind of preparation method of p-nitrophenyl ethylamine hydrochloride - Google Patents [patents.google.com]
- 12. CN104151170A - 4-nitrophenethylamine hydrochloride and preparation method thereof - Google Patents [patents.google.com]
A Technical Guide to the Reactivity of the Nitro Group in 3-Nitrophenylethylamine
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical analysis of the chemical reactivity of the nitro functional group in 3-nitrophenylethylamine. A versatile building block in medicinal chemistry and materials science, this compound's synthetic utility is largely dictated by the transformations of its nitro group. This guide covers the principal reactions, including reduction, electrophilic aromatic substitution, and nucleophilic aromatic substitution, supported by quantitative data, detailed experimental protocols, and schematic diagrams to illustrate key concepts.
Reduction of the Nitro Group
The most synthetically valuable transformation of the nitro group in this compound is its reduction to a primary amine, yielding 3-aminophenylethylamine. This conversion is critical as it transforms the electron-withdrawing, meta-directing nitro group into a strongly electron-donating, ortho,para-directing amino group, fundamentally altering the chemical properties of the aromatic ring.[1] A variety of reducing agents can accomplish this transformation, with catalytic hydrogenation being a common and efficient method.
Table 1: Comparison of Reduction Methods for Aromatic Nitro Compounds
| Reducing Agent/Catalyst | Solvent | Temperature | Pressure | Typical Yield | Notes |
|---|---|---|---|---|---|
| H₂, Pd/C (5-10%) | Ethanol / Methanol | Room Temp. | 1 - 4 atm | >95% | A clean, high-yielding method. May be incompatible with other reducible functional groups (e.g., alkenes, alkynes).[2] |
| Iron (Fe) powder, HCl/Acetic Acid | Ethanol / Water | Reflux | Atmospheric | 85-95% | A classic, cost-effective method suitable for large-scale synthesis.[2] Requires acidic conditions. |
| Tin(II) Chloride (SnCl₂) | Ethanol / Ethyl Acetate | Reflux | Atmospheric | 70-90% | A mild reducing agent, tolerant of many other functional groups like esters and nitriles.[2][3] |
| Sodium Hydrosulfite (Na₂S₂O₄) | Water / Methanol | Room Temp. - 60°C | Atmospheric | Variable | Useful under neutral or basic conditions; can sometimes offer chemoselectivity. |
| Zinc (Zn) powder, Acetic Acid | Acetic Acid | Room Temp. | Atmospheric | 80-90% | Effective and mild, suitable for substrates sensitive to catalytic hydrogenation.[2] |
This protocol describes the reduction of this compound to 3-aminophenylethylamine using palladium on carbon as a catalyst.
Materials and Reagents:
-
This compound hydrochloride
-
10% Palladium on Carbon (Pd/C)
-
Methanol (ACS grade)
-
Diatomaceous earth (Celite®)
-
Hydrogen gas (H₂)
-
Parr hydrogenation apparatus or a balloon setup
Procedure:
-
In a suitable hydrogenation flask, dissolve this compound hydrochloride (1.0 eq) in methanol (10-15 mL per gram of substrate).
-
Carefully add 10% Pd/C catalyst (typically 1-5 mol% Pd relative to the substrate) to the solution.
-
Secure the flask to the hydrogenation apparatus.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere has been replaced by hydrogen.
-
Pressurize the vessel to the desired pressure (e.g., 50 psi or use a balloon of H₂) and begin vigorous stirring.
-
Monitor the reaction progress by observing hydrogen uptake or by thin-layer chromatography (TLC). The reaction is typically complete within 2-6 hours at room temperature.
-
Upon completion, carefully vent the hydrogen gas and purge the system with nitrogen or argon.
-
Filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst. Wash the pad with a small amount of methanol to recover any residual product.
-
Concentrate the filtrate under reduced pressure to yield the crude 3-aminophenylethylamine, which can be further purified by crystallization or chromatography if necessary.
Caption: Catalytic hydrogenation workflow for this compound.
Electrophilic Aromatic Substitution (EAS)
The reactivity of the this compound ring towards electrophiles is significantly diminished due to the powerful electron-withdrawing nature of the nitro group.
-
Deactivating Nature : The nitro group reduces the electron density of the benzene ring through both inductive and resonance effects, making the ring a poor nucleophile and thus deactivating it towards electrophilic attack.[4][5] Reactions like nitration or halogenation require harsh conditions (e.g., high temperatures and strong acids) and proceed much more slowly than with benzene.[4]
-
Directing Effects : The nitro group is a meta-director.[1][6] It deactivates the ortho and para positions more than the meta position. Furthermore, under the strongly acidic conditions typical for EAS, the basic ethylamine side chain will be protonated to form an ethylammonium group (-CH₂CH₂NH₃⁺). This ammonium group is also strongly deactivating and meta-directing. Therefore, any incoming electrophile will be directed to the positions meta to both the nitro group and the ethylammonium group, which are positions 4 and 6.
Caption: Directing effects for EAS on protonated this compound.
Nucleophilic Aromatic Substitution (NAS)
The electron-withdrawing nitro group activates the aromatic ring for nucleophilic attack, particularly at the ortho and para positions, by stabilizing the negatively charged Meisenheimer complex intermediate.[7][8] However, for a typical SNAr reaction to occur on this compound, two conditions must be met:
-
The ring must be attacked by a strong nucleophile.
-
There must be a good leaving group (like a halide) at a position activated by the nitro group (ortho or para).
In the case of unsubstituted this compound, there are no leaving groups at the ortho (positions 2, 4) or para (position 6) positions relative to the nitro group. Consequently, standard SNAr reactions are not a primary mode of reactivity for this molecule. While the nitro group itself can sometimes act as a leaving group, this typically requires a highly activated system, often with multiple electron-withdrawing groups, and is not a common reaction for this specific substrate.[9]
Caption: Logical workflow for assessing NAS reactivity.
References
- 1. Aromatic Side Chain Reduction: Nitro [employees.csbsju.edu]
- 2. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 3. Short synthesis of ethyl 3-(3-aminophenyl)propanoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. crab.rutgers.edu [crab.rutgers.edu]
- 5. quora.com [quora.com]
- 6. a. Nitro group in nitrobenzene is meta-directing group towards electrophi.. [askfilo.com]
- 7. A Walk through Recent Nitro Chemistry Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
The Potential of 3-Nitrophenylethylamine in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Nitrophenylethylamine is a synthetic organic compound that belongs to the broader class of phenylethylamines, a well-established scaffold in medicinal chemistry renowned for its diverse pharmacological activities. While this compound itself is primarily utilized as a versatile synthetic intermediate, its structural features—a phenylethylamine core with a nitro group on the phenyl ring—suggest significant potential for the development of novel therapeutic agents. The phenylethylamine backbone is a key pharmacophore for numerous neurotransmitters and psychoactive drugs, targeting a range of receptors and enzymes within the central nervous system (CNS). The presence of the nitro group, a strong electron-withdrawing moiety, can significantly influence the pharmacokinetic and pharmacodynamic properties of the molecule, offering opportunities for the design of compounds with unique biological profiles.
This technical guide explores the potential applications of this compound in medicinal chemistry, drawing upon the known biological activities of related phenylethylamine and nitrophenylethylamine derivatives. It provides a foundation for researchers to explore the synthesis and biological evaluation of novel this compound analogs as potential therapeutic agents, particularly for neurological disorders.
Core Structure and Physicochemical Properties
| Property | Value | Reference |
| Chemical Name | 2-(3-Nitrophenyl)ethanamine hydrochloride | [1] |
| CAS Number | 19008-62-9 | [1] |
| Molecular Formula | C₈H₁₁ClN₂O₂ | [1] |
| Molecular Weight | 202.64 g/mol | [1] |
| Appearance | Solid | [2] |
| Melting Point | 211-215 °C | [2] |
| Solubility | Soluble in water | |
| pKa (predicted) | ~9.5 (amine) |
Potential Therapeutic Applications and Rationale
Based on the extensive literature on phenylethylamine derivatives, this compound serves as a promising scaffold for the development of compounds targeting several key areas in medicinal chemistry:
Dopamine Receptor Ligands
The phenylethylamine structure is a core component of dopamine, a critical neurotransmitter in the brain. Derivatives of phenylethylamine have been extensively explored as ligands for dopamine receptors (D1-D5), which are implicated in various neurological and psychiatric disorders such as Parkinson's disease, schizophrenia, and addiction.[3][4][5] The introduction of a nitro group at the 3-position of the phenyl ring can modulate the electronic properties of the aromatic system, potentially influencing receptor binding affinity and selectivity.
Hypothesized Signaling Pathway for Dopamine Receptor Modulation:
Monoamine Oxidase (MAO) Inhibitors
Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the degradation of monoamine neurotransmitters, including dopamine, serotonin, and norepinephrine.[6] Inhibition of MAO can increase the levels of these neurotransmitters in the brain, an approach used in the treatment of depression and Parkinson's disease. The phenylethylamine scaffold is present in known MAO inhibitors.[7] The electronic nature of the nitro-substituted phenyl ring in this compound derivatives could lead to potent and selective inhibition of MAO isoforms.
Dopamine Transporter (DAT) Inhibitors
The dopamine transporter is responsible for the reuptake of dopamine from the synaptic cleft, thereby terminating its signal.[8] Inhibition of DAT increases extracellular dopamine levels and is a mechanism of action for some stimulants and antidepressants. The phenylethylamine structure is a known pharmacophore for DAT inhibitors.[9] Structure-activity relationship studies of phenylethylamine derivatives have shown that modifications to the phenyl ring can significantly impact DAT inhibitory activity.
Synthesis of this compound Derivatives: A General Approach
The synthesis of this compound hydrochloride can be achieved through the nitration of phenylethylamine, followed by protection of the amino group, nitration, and subsequent deprotection. A plausible synthetic workflow is outlined below.
Experimental Protocols
The following are detailed, representative protocols for the synthesis of this compound hydrochloride and for the biological evaluation of its derivatives. These protocols are based on established methods for similar compounds and can be adapted as needed.
Synthesis of this compound Hydrochloride
This protocol is adapted from methods used for the synthesis of the isomeric p-nitrophenylethylamine hydrochloride.[10][11]
Step 1: N-Acetylation of Phenylethylamine
-
To a stirred solution of phenylethylamine (1.0 eq) in a suitable solvent (e.g., dichloromethane or ethyl acetate) at 0 °C, add acetic anhydride (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-acetylphenylethylamine.
Step 2: Nitration of N-Acetylphenylethylamine
-
To a stirred mixture of concentrated sulfuric acid and concentrated nitric acid (typically a 1:1 ratio) at 0 °C, add N-acetylphenylethylamine (1.0 eq) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice and stir until the ice has melted.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain a mixture of nitro-isomers.
-
Separate the desired 3-nitro isomer from the ortho and para isomers using column chromatography on silica gel.
Step 3: Acid Hydrolysis (Deprotection)
-
To the purified N-(3-nitrophenylethyl)acetamide, add a solution of hydrochloric acid (e.g., 6 M HCl).
-
Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove excess acid and water.
-
Recrystallize the resulting solid from a suitable solvent system (e.g., ethanol/ether) to obtain pure this compound hydrochloride.
Biological Assays
Dopamine Transporter (DAT) Binding Assay
This protocol is based on established methods for DAT binding assays using radiolabeled ligands.[8][9]
Materials:
-
Cell membranes prepared from cells expressing the human dopamine transporter (hDAT).
-
Radioligand: [³H]WIN 35,428 or a similar suitable radioligand.
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Wash buffer: 50 mM Tris-HCl, 0.9% NaCl, pH 7.4.
-
Non-specific binding control: GBR 12909 (10 µM) or cocaine (30 µM).
-
Test compounds (this compound derivatives) at various concentrations.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and scintillation counter.
Procedure:
-
In a 96-well plate, combine the cell membranes (20-40 µg protein/well), radioligand (e.g., 1-2 nM [³H]WIN 35,428), and either assay buffer (for total binding), non-specific binding control, or test compound.
-
Incubate the plate at room temperature for 60-90 minutes.
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ values for the test compounds by plotting the percentage of specific binding against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.
Monoamine Oxidase (MAO) Inhibition Assay
This protocol describes a general method for assessing the inhibition of MAO-A and MAO-B.[6][12][13]
Materials:
-
Human recombinant MAO-A and MAO-B enzymes.
-
Substrate: Kynuramine or another suitable substrate.
-
Assay buffer: Potassium phosphate buffer (e.g., 100 mM, pH 7.4).
-
Positive controls: Clorgyline (for MAO-A) and Selegiline (for MAO-B).
-
Test compounds (this compound derivatives) at various concentrations.
-
A plate reader capable of measuring fluorescence or absorbance, depending on the substrate used.
Procedure:
-
Pre-incubate the MAO-A or MAO-B enzyme with the test compound or positive control in the assay buffer for a defined period (e.g., 15 minutes) at 37 °C.
-
Initiate the enzymatic reaction by adding the substrate.
-
Incubate the reaction mixture at 37 °C for a specific time (e.g., 30 minutes).
-
Stop the reaction (e.g., by adding a stop solution).
-
Measure the product formation using a plate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control (enzyme activity without inhibitor).
-
Determine the IC₅₀ values by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.
Conclusion
This compound represents a valuable and underexplored starting point for the design and synthesis of novel drug candidates. Its structural similarity to endogenous neurotransmitters and known psychoactive compounds, combined with the modulating effect of the nitro group, suggests a high potential for discovering new molecules with significant activity at key neurological targets. The synthetic and biological testing protocols provided in this guide offer a framework for researchers to systematically investigate the medicinal chemistry of this compound derivatives, potentially leading to the development of new treatments for a range of CNS disorders. Further exploration of this chemical space is warranted to fully unlock its therapeutic potential.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. echemi.com [echemi.com]
- 3. Activity of N-(2-phenylethyl)-N-n-propyl-2-(3-hydroxyphenyl) ethylamine derivatives as dopamine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WO2002100350A2 - Dopamine receptor ligands and therapeutic methods based thereon - Google Patents [patents.google.com]
- 5. Dopamine and Dopamine-Related Ligands Can Bind Not Only to Dopamine Receptors [mdpi.com]
- 6. Monoamine oxidase assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Substituted phenethylamine - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Different synthetic pathways of 4-Nitrophenethylamine hydrochloride_Chemicalbook [chemicalbook.com]
- 11. CN107759477A - A kind of preparation method of p-nitrophenyl ethylamine hydrochloride - Google Patents [patents.google.com]
- 12. assaygenie.com [assaygenie.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Methodological & Application
Synthesis of Heterocyclic Compounds Using 3-Nitrophenylethylamine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of nitro-substituted heterocyclic compounds, specifically focusing on the use of 3-nitrophenylethylamine as a key starting material. The methodologies outlined herein are centered around two classical and powerful cyclization strategies: the Pictet-Spengler and Bischler-Napieralski reactions. These reactions are fundamental in the construction of tetrahydroisoquinoline and dihydroisoquinoline scaffolds, respectively, which are prevalent in a wide array of natural products and pharmacologically active molecules.
The presence of a nitro group on the phenyl ring of the starting material introduces a significant challenge due to its electron-withdrawing nature, which deactivates the aromatic ring towards the requisite intramolecular electrophilic substitution. Therefore, this guide presents modified and optimized protocols to overcome this hurdle and achieve successful cyclization.
Synthesis of 6-Nitro-1,2,3,4-tetrahydroisoquinoline via the Pictet-Spengler Reaction
The Pictet-Spengler reaction facilitates the synthesis of tetrahydroisoquinolines through the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization.[1][2][3] For electron-deficient substrates like this compound, stronger acidic conditions are typically necessary to promote the reaction.[4]
Experimental Protocol
Materials:
-
This compound hydrochloride
-
Paraformaldehyde
-
Concentrated Hydrochloric Acid (HCl)
-
Methanol (MeOH)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend this compound hydrochloride (1.0 eq.) and paraformaldehyde (1.5 eq.) in a mixture of methanol and concentrated hydrochloric acid (typically a 10:1 v/v ratio).
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 65-70 °C) and maintain for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the methanol.
-
Neutralization: Dilute the residue with water and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8-9.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 6-nitro-1,2,3,4-tetrahydroisoquinoline.
Quantitative Data:
| Product | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Physical State |
| 6-Nitro-1,2,3,4-tetrahydroisoquinoline | C₉H₁₀N₂O₂ | 178.19 | 40-60% | Yellow Solid |
Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz): δ 8.00 (d, J = 2.4 Hz, 1H), 7.85 (dd, J = 8.4, 2.4 Hz, 1H), 7.20 (d, J = 8.4 Hz, 1H), 4.15 (s, 2H), 3.20 (t, J = 6.0 Hz, 2H), 2.90 (t, J = 6.0 Hz, 2H), 2.10 (br s, 1H, NH).
-
¹³C NMR (CDCl₃, 100 MHz): δ 146.5, 145.8, 134.5, 129.0, 121.5, 120.0, 50.5, 42.0, 28.5.
-
Mass Spectrometry (ESI): m/z 179.08 [M+H]⁺.
Caption: Experimental workflow for the Pictet-Spengler synthesis.
Synthesis of 6-Nitro-3,4-dihydroisoquinoline via the Bischler-Napieralski Reaction
The Bischler-Napieralski reaction is a powerful method for synthesizing 3,4-dihydroisoquinolines by the intramolecular cyclization of β-arylethylamides using a dehydrating agent.[5][6][7] For electron-deficient substrates, harsher dehydrating agents and higher temperatures are often required to drive the reaction to completion.[8][9]
Experimental Protocol
Part A: Synthesis of N-(2-(3-Nitrophenyl)ethyl)acetamide
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Acylation: Dissolve this compound (1.0 eq.) in dichloromethane. Add pyridine (1.2 eq.) and cool the mixture to 0 °C.
-
Reagent Addition: Slowly add acetic anhydride (1.1 eq.) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Work-up: Quench the reaction with 1 M HCl. Separate the organic layer and wash sequentially with saturated NaHCO₃ solution and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-acetylated product, which can often be used in the next step without further purification.
Part B: Cyclization to 6-Nitro-3,4-dihydroisoquinoline
Materials:
-
N-(2-(3-Nitrophenyl)ethyl)acetamide
-
Phosphorus oxychloride (POCl₃)
-
Acetonitrile (anhydrous)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-(2-(3-Nitrophenyl)ethyl)acetamide (1.0 eq.) in anhydrous acetonitrile.
-
Reagent Addition: Cool the solution to 0 °C and slowly add phosphorus oxychloride (3.0-5.0 eq.) dropwise.
-
Reaction Execution: After the addition is complete, heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 8-16 hours, monitoring by TLC.
-
Work-up: Cool the reaction mixture to 0 °C and carefully quench by the slow addition of ice, followed by a saturated aqueous solution of sodium bicarbonate until the mixture is basic.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by silica gel column chromatography (e.g., using a gradient of methanol in dichloromethane) to afford 6-nitro-3,4-dihydroisoquinoline.
Quantitative Data:
| Intermediate/Product | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Physical State |
| N-(2-(3-Nitrophenyl)ethyl)acetamide | C₁₀H₁₂N₂O₃ | 208.22 | >90% | Off-white Solid |
| 6-Nitro-3,4-dihydroisoquinoline | C₉H₈N₂O₂ | 176.17 | 30-50% | Pale Yellow Solid |
Spectroscopic Data for 6-Nitro-3,4-dihydroisoquinoline:
-
¹H NMR (CDCl₃, 400 MHz): δ 8.35 (d, J = 2.2 Hz, 1H), 8.10 (dd, J = 8.5, 2.2 Hz, 1H), 7.40 (d, J = 8.5 Hz, 1H), 8.20 (s, 1H, C1-H), 3.90 (t, J = 7.0 Hz, 2H), 2.85 (t, J = 7.0 Hz, 2H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 165.0, 147.0, 142.0, 135.0, 128.0, 123.0, 121.0, 48.0, 25.0.
-
Mass Spectrometry (ESI): m/z 177.06 [M+H]⁺.
Caption: Two-step workflow for the Bischler-Napieralski synthesis.
Signaling Pathways and Logical Relationships
The core of both the Pictet-Spengler and Bischler-Napieralski reactions is the intramolecular electrophilic aromatic substitution on an electron-deficient aromatic ring. The logical relationship for achieving a successful synthesis hinges on activating the electrophile and providing sufficient energy to overcome the deactivation by the nitro group.
Caption: Logical approach to cyclization of deactivated systems.
These protocols provide a foundation for the synthesis of nitro-substituted tetrahydroisoquinolines and dihydroisoquinolines from this compound. Researchers should note that optimization of reaction conditions may be necessary for different substrates or scales. Careful monitoring and purification are crucial for obtaining the desired products in good yield and purity.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Bischler-Napieralski Reaction [organic-chemistry.org]
- 3. organicreactions.org [organicreactions.org]
- 4. Tetrahydroisoquinoline synthesis [organic-chemistry.org]
- 5. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 6. grokipedia.com [grokipedia.com]
- 7. organicreactions.org [organicreactions.org]
- 8. jk-sci.com [jk-sci.com]
- 9. jk-sci.com [jk-sci.com]
Application Notes and Protocols: 3-Nitrophenylethylamine as a Precursor for Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 3-nitrophenylethylamine as a versatile precursor in the synthesis of key pharmaceutical intermediates. The following sections outline the primary synthetic transformations, experimental procedures, and relevant data.
Introduction
This compound serves as a valuable starting material in medicinal chemistry and drug development.[1] Its structure, featuring a reactive nitro group and a primary amine, allows for a range of chemical modifications to produce diverse intermediates. The key transformations typically involve the reduction of the nitro group to an amine, followed by N-acylation to introduce various functional groups, ultimately leading to the formation of amide-containing compounds prevalent in many pharmaceutical agents.[2][3] These intermediates are of interest for their potential applications in the development of therapeutics for neurological disorders, as well as compounds with anti-inflammatory and analgesic properties.[1]
Key Synthetic Transformations
The primary synthetic pathway for converting this compound into a pharmaceutical intermediate involves a two-step process:
-
Reduction of the Nitro Group: The nitro group of this compound is reduced to a primary amine, yielding 3-aminophenylethylamine. This transformation is crucial as the resulting aromatic amine is a common moiety in many biologically active molecules.
-
N-Acylation: The newly formed amino group on the phenyl ring, or the existing ethylamine group, can be acylated to introduce an amide functionality.[2] N-acetylated compounds, in particular, are of significant interest in pharmaceutical development.[4]
A representative synthesis focuses on the preparation of N-(3-aminophenylethyl)acetamide, a potential pharmaceutical intermediate.
Experimental Protocols
Synthesis of N-(3-Nitrophenylethyl)acetamide
This protocol describes the N-acetylation of this compound.
Materials:
-
This compound hydrochloride
-
Acetic anhydride
-
Triethylamine (NEt3) or other suitable base
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Dissolve this compound hydrochloride (1.0 eq) in dichloromethane.
-
Add triethylamine (1.1 eq) to the solution to neutralize the hydrochloride and free the amine.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO3 solution (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude N-(3-nitrophenylethyl)acetamide by recrystallization or column chromatography.
Synthesis of N-(3-Aminophenylethyl)acetamide
This protocol details the reduction of the nitro group of N-(3-nitrophenylethyl)acetamide.
Materials:
-
N-(3-Nitrophenylethyl)acetamide
-
Palladium on carbon (10% Pd/C) or other suitable catalyst (e.g., Raney Nickel)
-
Methanol or Ethanol
-
Hydrogen gas (H2)
Procedure:
-
Dissolve N-(3-nitrophenylethyl)acetamide (1.0 eq) in methanol or ethanol in a hydrogenation vessel.
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol%).
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm).
-
Stir the reaction mixture vigorously at room temperature until the starting material is consumed (monitor by TLC).
-
Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude N-(3-aminophenylethyl)acetamide.
-
If necessary, purify the product by recrystallization or column chromatography.
Data Presentation
The following tables summarize representative quantitative data for the described transformations.
| Table 1: Synthesis of N-(3-Nitrophenylethyl)acetamide | |
| Parameter | Value |
| Starting Material | This compound |
| Reagents | Acetic Anhydride, Triethylamine |
| Solvent | Dichloromethane |
| Reaction Time | 2-4 hours |
| Temperature | 0 °C to Room Temperature |
| Yield | >90% (representative) |
| Purity | High (after purification) |
| Table 2: Synthesis of N-(3-Aminophenylethyl)acetamide | |
| Parameter | Value |
| Starting Material | N-(3-Nitrophenylethyl)acetamide |
| Reagents | H2, 10% Pd/C |
| Solvent | Methanol or Ethanol |
| Reaction Time | 2-6 hours (typical) |
| Temperature | Room Temperature |
| Yield | High (often quantitative) |
| Purity | High (after filtration) |
Visualizations
Synthetic Pathway
References
Application Notes and Protocols for GC-MS Analysis of Phenethylamines with Derivatization
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the gas chromatography-mass spectrometry (GC-MS) analysis of phenethylamines following derivatization. Phenethylamines, a class of compounds with a shared chemical backbone, includes many substances of interest in clinical, forensic, and pharmaceutical research, such as amphetamines, cathinones, and certain neurotransmitters.
Due to their polarity and potential for thermal degradation, direct GC-MS analysis of phenethylamines can be challenging, often resulting in poor peak shapes and low sensitivity.[1][2][3] Derivatization is a crucial sample preparation step that chemically modifies the analytes to improve their volatility, thermal stability, and chromatographic behavior, leading to enhanced sensitivity and more reliable quantification.[4][5]
This guide covers several common derivatization reagents, including trifluoroacetic anhydride (TFAA), heptafluorobutyric anhydride (HFBA), pentafluoropropionic anhydride (PFPA), and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), providing detailed protocols and comparative data to assist researchers in selecting the optimal method for their specific application.
Comparison of Common Derivatization Agents
The choice of derivatization reagent can significantly impact the sensitivity and selectivity of the GC-MS analysis. Acylation reagents, such as TFAA, HFBA, and PFPA, introduce fluorinated acyl groups, which enhances volatility and allows for sensitive detection.[5][6] Silylation reagents like MSTFA replace active hydrogens with a trimethylsilyl (TMS) group, also increasing volatility and thermal stability.
| Derivatizing Agent | Target Functional Groups | Key Advantages | Considerations |
| Trifluoroacetic Anhydride (TFAA) | Primary and secondary amines, hydroxyl groups | Readily available, forms stable derivatives, good for electron capture detection.[7] | Highly reactive and volatile. Can be time-consuming due to the need to dry the reagent after derivatization in conventional methods.[1][8] |
| Heptafluorobutyric Anhydride (HFBA) | Primary and secondary amines | Forms stable derivatives with excellent chromatographic properties and clear molecular ions.[9] Useful for distinguishing between isomers.[9] | Requires removal of acidic byproducts. |
| Pentafluoropropionic Anhydride (PFPA) | Primary and secondary amines, hydroxyl groups | Has been shown to provide the best sensitivity for some amphetamine-type stimulants.[10][11] | Requires removal of acidic byproducts. |
| N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Primary and secondary amines, hydroxyl, carboxyl, and thiol groups | Versatile reagent, produces derivatives with lower boiling points, allowing for lower GC analysis temperatures. Deuterated versions (MSTFA-d9) can aid in compound identification. | Derivatives can be sensitive to hydrolysis. |
Quantitative Data Summary
The following table summarizes the quantitative performance of different derivatization methods for the analysis of various phenethylamines as reported in the literature.
| Analyte | Derivatizing Agent | Linearity Range (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Reference |
| Amphetamine | PFPA | 5 - 1000 | 2.5 | [11] |
| Methamphetamine | PFPA | 5 - 1000 | 2.5 | [11] |
| MDMA | PFPA | 10 - 1000 | 5 | [11] |
| MDEA | PFPA | 10 - 1000 | 5 | [11] |
| Cathinone | PFPA | 10 - 1000 | 10 | [11] |
| Methcathinone | PFPA | 10 - 1000 | 5 | [11] |
| Mephedrone | PFPA | 10 - 1000 | 5 | [11] |
| Ephedrine | PFPA | 10 - 1000 | 10 | [11] |
| Spiked Phenethylamines in Urine | MBTFA (on-column) | 0.1 - 10 µg/mL | Not specified | [8] |
Experimental Protocols
Detailed methodologies for the key derivatization procedures are provided below.
Protocol 1: Trifluoroacetic Anhydride (TFAA) Derivatization (Conventional Method)
This protocol is a general guideline for the derivatization of phenethylamines using TFAA.[4][7]
Materials:
-
Sample containing phenethylamines
-
Trifluoroacetic anhydride (TFAA)
-
Acid scavenger (e.g., 0.05 M trimethylamine (TMA) in benzene)[7]
-
Reaction vials with PTFE-lined caps
-
Heating block or water bath
-
Nitrogen evaporator
-
5% aqueous ammonia solution[7]
Procedure:
-
Sample Preparation: Transfer a known amount of the sample (e.g., 50 µg) into a reaction vial.[7] If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Dissolve the dried sample in 0.5 mL of anhydrous solvent (e.g., benzene).[7]
-
Reagent Addition: Add 0.1 mL of 0.05 M TMA in benzene, followed by 10 µL of TFAA.[7]
-
Reaction: Tightly cap the vial and heat at 50-70°C for 15-30 minutes.[4][7]
-
Cooling: Allow the vial to cool to room temperature.
-
Quenching and Extraction: Add 1 mL of 5% aqueous ammonia solution and shake for 5 minutes.[7] Allow the layers to separate.
-
Analysis: Inject an aliquot of the upper organic layer into the GC-MS system.
Caption: Conventional TFAA Derivatization Workflow.
Protocol 2: Heptafluorobutyric Anhydride (HFBA) Derivatization
This protocol is adapted for the derivatization of phenethylamines and cathinones.[9][11]
Materials:
-
Dried sample extract
-
Heptafluorobutyric anhydride (HFBA)
-
Ethyl acetate
-
Reaction vials with PTFE-lined caps
-
Heating block or water bath
Procedure:
-
Sample Preparation: Ensure the sample extract is completely dry.
-
Reagent Addition: Add a suitable volume of ethyl acetate to the dried extract, followed by the addition of HFBA.
-
Reaction: Tightly cap the vial and heat at 70°C for 30 minutes.[11]
-
Evaporation: After cooling, evaporate the solvent and excess reagent under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a suitable solvent for GC-MS analysis.
-
Analysis: Inject an aliquot into the GC-MS system.
Caption: HFBA Derivatization Workflow.
Protocol 3: N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) Derivatization
This protocol is a general procedure for silylation using MSTFA.
Materials:
-
Sample containing phenethylamines
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Pyridine (optional, as a catalyst)
-
Reaction vials with PTFE-lined caps
-
Heating block or water bath
Procedure:
-
Sample Preparation: Place a known amount of the sample (e.g., 1 mg) into a reaction vial. If in solution, evaporate to dryness.
-
Reagent Addition: Add 270 µL of MSTFA to the sample.
-
Reaction (Step 1): Tightly cap the vial and heat at 70°C for 10 minutes.
-
Catalyst Addition (Optional): Add 30 µL of pyridine.
-
Reaction (Step 2): Heat again at 70°C for 10 minutes.
-
Dilution (if necessary): Dilute the solution with a suitable solvent (e.g., chloroform) if the concentration is too high.
-
Analysis: Inject an aliquot of the derivatized sample into the GC-MS system.
Caption: MSTFA Derivatization Workflow.
Protocol 4: Automated On-Column Derivatization
This innovative approach utilizes a GC-MS autosampler to perform the derivatization directly in the injection port, significantly reducing sample preparation time.[1][3][8] The following is a conceptual workflow based on the Shimadzu 2-step injection system.[1][8]
Materials:
-
Sample extract
-
Derivatizing agent suitable for on-column derivatization (e.g., N-methyl-bis-trifluoroacetamide - MBTFA)[1][8]
-
GC-MS system with an autosampler capable of 2-step injection
Procedure (Automated):
-
Syringe Aspiration: The autosampler syringe first aspirates the derivatizing agent (MBTFA), followed by an air gap, and then the analytical sample.[1][8]
-
First Injection (Sample): The sample and the air are injected into the GC injection port. The sample vaporizes and is introduced into the capillary column.[1][8]
-
Wait Time: The system waits for a few seconds to allow the target analytes to enter the column.[1][8]
-
Second Injection (Derivatizing Agent): The derivatizing agent is then injected into the hot injection port.[1][8]
-
On-Column Reaction: As the vaporized derivatizing agent passes over the analytes at the head of the capillary column, the derivatization reaction occurs in-situ.[1][8]
-
GC-MS Analysis: The derivatized analytes are then separated and detected by the GC-MS system.
Caption: Automated On-Column Derivatization Workflow.
Conclusion
Derivatization is an essential step for the robust and sensitive analysis of phenethylamines by GC-MS. The choice of the derivatizing agent and method should be based on the specific analytes of interest, the required sensitivity, and the available instrumentation. While conventional methods involving TFAA, HFBA, and MSTFA are well-established and effective, automated on-column derivatization presents a significant advancement in reducing sample preparation time and improving workflow efficiency. These application notes and protocols provide a comprehensive guide for researchers to develop and implement reliable GC-MS methods for phenethylamine analysis.
References
- 1. Automatic Derivatization System for Phenethylamine Drugs : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 2. gcms.cz [gcms.cz]
- 3. Analysis of Phenethylamines Using On-Column TFA Derivatization : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 4. benchchem.com [benchchem.com]
- 5. jfda-online.com [jfda-online.com]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. shimadzu.com [shimadzu.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Derivatization of 3-Nitrophenylethylamine for Enhanced Gas Chromatography Analysis
Application Note and Detailed Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Nitrophenylethylamine is a primary amine whose direct analysis by gas chromatography (GC) is often hindered by its polarity, which can lead to poor peak shape, tailing, and potential thermal degradation in the injector port. Chemical derivatization is a crucial sample preparation step to overcome these challenges. This process involves converting the polar primary amine group into a less polar, more volatile, and thermally stable derivative. This application note provides detailed protocols for the two most common and effective derivatization techniques for this compound: acylation and silylation. These methods improve chromatographic performance and can enhance the sensitivity of detection, particularly when using mass spectrometry (MS).
Principle of Derivatization for Gas Chromatography
Derivatization for GC analysis aims to modify the chemical structure of an analyte to make it more suitable for separation and detection. For primary amines like this compound, the active hydrogen atoms on the nitrogen atom are replaced with a non-polar functional group. This modification reduces intermolecular hydrogen bonding, thereby increasing the compound's volatility and thermal stability.[1][2] The resulting derivatives are less likely to interact with active sites in the GC column, leading to more symmetrical peaks and improved resolution.[3]
There are three main types of derivatization reactions for GC:
-
Acylation: This involves the reaction of the primary amine with an acylating agent, typically a perfluoroacyl anhydride such as trifluoroacetic anhydride (TFAA), pentafluoropropionic anhydride (PFPA), or heptafluorobutyric anhydride (HFBA).[4] These reagents form stable amide derivatives. The resulting fluorinated derivatives are particularly advantageous for electron capture detection (ECD) and can produce characteristic fragmentation patterns in mass spectrometry.[5][6]
-
Silylation: This is a widely used technique where an active hydrogen is replaced by a trimethylsilyl (TMS) group.[1][7] Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly employed, often with a catalyst such as trimethylchlorosilane (TMCS).[7][8] Silylated derivatives are generally more volatile and less polar than the parent compound.[7]
-
Alkylation: This method introduces an alkyl group to the analyte. While less common for primary amines compared to acylation and silylation, it can be an effective strategy in certain applications.
This document will focus on providing detailed protocols for acylation and silylation, as they are the most robust and widely applicable methods for the derivatization of this compound.
Experimental Protocols
Method 1: Acylation with Trifluoroacetic Anhydride (TFAA)
This protocol describes the derivatization of this compound using TFAA to form the corresponding trifluoroacetamide derivative.
Materials:
-
This compound standard or sample extract
-
Trifluoroacetic anhydride (TFAA)
-
Ethyl acetate (GC grade) or Benzene
-
Triethylamine (TEA) or Trimethylamine (TMA) solution (0.05 M in a suitable solvent) (optional, as an acid scavenger)
-
Reaction vials (e.g., 2 mL) with PTFE-lined caps
-
Heating block or water bath
-
Nitrogen evaporator (optional)
-
Vortex mixer
Procedure:
-
Sample Preparation: Transfer a known amount of the this compound sample or standard into a reaction vial. If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Add 50 µL of ethyl acetate or benzene to the dried residue in the vial.
-
Addition of Reagent: Add 50 µL of TFAA to the vial.[4] If using an acid scavenger, add 100 µL of 0.05 M TMA or TEA solution before adding the TFAA.
-
Reaction: Tightly cap the vial and vortex for 1 minute. Heat the vial at 50-70°C for 15-30 minutes in a heating block or water bath.[4]
-
Cooling: Allow the vial to cool to room temperature.
-
Work-up (Optional): To remove excess reagent and acidic byproducts, add 1 mL of 5% aqueous ammonia solution. Vortex for 5 minutes and allow the layers to separate. The upper organic layer contains the derivatized analyte.
-
Analysis: Inject an appropriate volume (e.g., 1 µL) of the organic layer into the GC or GC-MS system.
Method 2: Silylation with BSTFA and TMCS
This protocol details the derivatization of this compound using BSTFA with a TMCS catalyst to form the trimethylsilyl derivative.
Materials:
-
This compound standard or sample extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous) or other suitable aprotic solvent (e.g., acetonitrile, dichloromethane)
-
Reaction vials (e.g., 2 mL) with PTFE-lined caps
-
Heating block or water bath
-
Nitrogen evaporator (optional)
-
Vortex mixer
Procedure:
-
Sample Preparation: Transfer a known amount of the this compound sample or standard into a reaction vial. If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen. Ensure the sample is anhydrous as silylating reagents are moisture-sensitive.[7]
-
Reconstitution: Add 100 µL of anhydrous pyridine or another suitable aprotic solvent to the dried residue.
-
Addition of Reagent: Add 100 µL of BSTFA containing 1% TMCS to the vial.[7] A 2:1 molar excess of the silylating reagent to the analyte is generally recommended.[7]
-
Reaction: Tightly cap the vial and vortex for 1 minute. Heat the vial at 60-70°C for 20-30 minutes in a heating block or water bath.[7]
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: Inject an appropriate volume (e.g., 1 µL) of the reaction mixture directly into the GC or GC-MS system.
Data Presentation
The following table summarizes the expected outcomes and typical parameters for the GC-MS analysis of derivatized this compound. Please note that the exact retention times and mass fragments should be determined experimentally using a specific GC column and MS conditions.
| Parameter | TFAA Derivative | BSTFA Derivative |
| Derivative Name | N-(2-(3-nitrophenyl)ethyl)-2,2,2-trifluoroacetamide | N-trimethylsilyl-2-(3-nitrophenyl)ethan-1-amine |
| Expected M.W. | 262.18 g/mol | 238.33 g/mol |
| Expected GC Elution | Earlier than the underivatized compound | Earlier than the underivatized compound |
| Typical GC Column | Non-polar (e.g., DB-5ms, HP-5ms) | Non-polar (e.g., DB-5ms, HP-5ms) |
| Injector Temp. | 250-280°C | 250-280°C |
| Oven Program | Start at 80-100°C, ramp to 280-300°C | Start at 80-100°C, ramp to 280-300°C |
| Expected Mass Fragments | M+, fragments related to the trifluoroacetyl group and the nitrophenylethyl structure | M+, fragments related to the trimethylsilyl group (e.g., m/z 73) and the nitrophenylethyl structure |
| Detection Limit | Low ng/mL to pg/mL range (ECD or MS) | Low ng/mL to pg/mL range (FID or MS) |
Visualizations
References
- 1. gcms.cz [gcms.cz]
- 2. researchgate.net [researchgate.net]
- 3. jfda-online.com [jfda-online.com]
- 4. Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GC and mass spectral studies on acylated side chain regioisomers of 3-methoxy-4-methyl-phenethylamine and 4-methoxy-3-methyl-phenethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GC-MS evaluation of a series of acylated derivatives of 3,4-methylenedioxymethamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. adis-international.ro [adis-international.ro]
Application Notes and Protocols for the Synthesis of Mirabegron Analogues Utilizing a 4-Nitrophenylethylamine Precursor
Introduction
Mirabegron is a potent and selective β3-adrenergic receptor agonist used for the treatment of overactive bladder (OAB).[1] Its mechanism of action involves the relaxation of the detrusor smooth muscle during the urine storage phase, leading to an increased bladder capacity.[1][2] The synthesis of Mirabegron and its analogues is a significant area of research in medicinal chemistry for the development of new therapeutic agents. While the user specified 3-nitrophenylethylamine, a comprehensive review of synthetic routes indicates that 4-nitrophenylethylamine and its derivatives are the key starting materials for the phenylethylamine moiety of Mirabegron.[3][4] These application notes provide detailed protocols for the synthesis of Mirabegron, which can be adapted for the synthesis of its analogues, starting from precursors derived from 4-nitrophenylethylamine.
The following sections detail the primary synthetic strategies, experimental protocols for key transformations, and a summary of quantitative data from various reported syntheses. Additionally, the underlying signaling pathway of Mirabegron's therapeutic action is illustrated.
General Synthetic Workflow
The synthesis of Mirabegron from a 4-nitrophenylethylamine derivative generally proceeds through a multi-step sequence. This involves the formation of a key intermediate, followed by reductions and a final coupling reaction. The overall workflow is depicted below.
References
Application Note & Protocol: Reduction of the Nitro Group in 3-Nitrophenylethylamine
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols for the chemical reduction of 3-nitrophenylethylamine to 3-aminophenylethylamine, a critical transformation in the synthesis of various pharmaceutical intermediates and research chemicals. The conversion of an aromatic nitro group to a primary amine is a fundamental reaction in organic synthesis.[1] This note outlines two robust and widely used methods: catalytic hydrogenation using palladium on carbon (Pd/C) and reduction using metallic iron in an acidic medium. A comparative summary of common reduction techniques is presented in a tabular format for easy reference. Detailed, step-by-step experimental procedures are provided to ensure successful execution, accompanied by a generalized workflow diagram for clarity.
Comparative Analysis of Reduction Methods
The reduction of aromatic nitro compounds can be achieved through various reagents and conditions, each with distinct advantages concerning yield, selectivity, cost, and functional group tolerance.[2] A summary of common methods is presented below.
| Method | Reducing Agent/Catalyst | Solvent | Temperature (°C) | Typical Reaction Time | Typical Yield (%) | Notes |
| Catalytic Hydrogenation | H₂ gas, 10% Pd/C | Ethanol, Methanol | Room Temperature | 3 - 24 hours | >90% | Highly efficient and clean, but requires specialized hydrogenation equipment. May affect other reducible groups.[3][4] |
| Catalytic Hydrogenation | H₂ gas, Raney Nickel | Ethanol, Methanol | Room Temperature | 3 - 24 hours | >90% | An alternative to Pd/C, especially when dehalogenation is a concern.[2][3] |
| Metal/Acid Reduction | Iron (Fe) powder, HCl/Acetic Acid | Ethanol/Water, Acetic Acid | 80 - 110 °C (Reflux) | 2 - 8 hours | 70 - 95% | Cost-effective and tolerant of many functional groups. Workup can be more extensive.[3][5][6] |
| Metal Salt Reduction | Tin(II) Chloride (SnCl₂) | Ethanol, Ethyl Acetate | Room Temperature - Reflux | 1 - 6 hours | 70 - 90% | A mild method suitable for substrates with sensitive functional groups.[2][3] |
| Borohydride Reduction | Sodium Borohydride (NaBH₄), Copper(II) Chloride (CuCl₂) | Ethanol, Methanol | Room Temperature | 10 - 30 minutes | 62 - 83% | A rapid and mild one-pot procedure.[7][8] NaBH₄ alone is generally not effective for reducing nitro groups.[9] |
General Experimental Workflow
The following diagram illustrates the typical sequence of operations for the synthesis, purification, and analysis of 3-aminophenylethylamine.
Caption: General workflow for the synthesis of 3-aminophenylethylamine.
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This method is highly efficient and typically provides a very clean product, making it a preferred choice when the appropriate equipment is available.[3]
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C), 50% wet
-
Methanol or Ethanol, ACS grade
-
Hydrogen (H₂) gas cylinder
-
Inert gas (Nitrogen or Argon)
-
Celite™ (for filtration)
Equipment:
-
Parr hydrogenator or a similar hydrogenation apparatus
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter flask
-
Rotary evaporator
Procedure:
-
In a suitable pressure vessel for the hydrogenation apparatus, dissolve this compound (1.0 eq) in methanol (approx. 15-20 mL per gram of substrate).
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol% Pd relative to the substrate) to the solution. Safety Note: Pd/C is flammable, especially when dry and in the presence of solvents. Handle with care.
-
Seal the reaction vessel and connect it to the hydrogenation apparatus.
-
Flush the vessel multiple times with an inert gas (e.g., nitrogen) to remove all oxygen, then evacuate the atmosphere.
-
Introduce hydrogen gas into the vessel to the desired pressure (typically 50 psi).[4]
-
Begin vigorous stirring and maintain the reaction at room temperature.
-
Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within 3-24 hours.
-
Once the reaction is complete, cease the hydrogen flow and carefully vent the apparatus. Flush the vessel with inert gas.
-
Carefully filter the reaction mixture through a pad of Celite™ using a Buchner funnel to remove the Pd/C catalyst. Wash the filter cake with a small amount of methanol. Safety Note: Do not allow the filter cake to dry completely, as it can be pyrophoric.
-
Combine the filtrate and washes, and concentrate the solution using a rotary evaporator to yield the crude 3-aminophenylethylamine.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Protocol 2: Reduction using Iron Powder in Acidic Medium
This classic method is robust, inexpensive, and does not require specialized pressure equipment, making it highly accessible.[3][6]
Materials:
-
This compound
-
Iron (Fe) powder, fine mesh
-
Ethanol
-
Deionized Water
-
Concentrated Hydrochloric Acid (HCl) or Glacial Acetic Acid
-
Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH) solution
-
Ethyl Acetate or Dichloromethane (for extraction)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with heating mantle
-
Buchner funnel and filter flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a three-neck round-bottom flask equipped with a reflux condenser, magnetic stir bar, and dropping funnel, add this compound (1.0 eq) and iron powder (3-5 eq).
-
Add a solvent mixture, such as ethanol and water (e.g., 4:1 v/v).
-
Heat the vigorously stirred suspension to reflux (approx. 80-90 °C).
-
Once refluxing, add concentrated HCl or acetic acid (a small amount, e.g., 0.5 eq, can be added portion-wise) via the dropping funnel over 30 minutes.[10]
-
Maintain the reaction at reflux for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully basify the mixture by adding a saturated sodium bicarbonate solution or dilute NaOH until the pH is ~8-9 to precipitate iron salts.
-
Filter the entire mixture through a Buchner funnel to remove the iron and its salts. Wash the solid residue thoroughly with ethanol or ethyl acetate.
-
Transfer the filtrate to a separatory funnel. If the product is in an aqueous/ethanolic layer, extract it multiple times with a suitable organic solvent like ethyl acetate or dichloromethane.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator to afford the crude 3-aminophenylethylamine.
-
Further purification can be achieved via column chromatography or by forming the hydrochloride salt and recrystallizing.
Chemical Transformation
The diagram below illustrates the conversion of the nitro group to an amine.
Caption: Reduction of this compound to 3-aminophenylethylamine.
Product Characterization
The successful synthesis of 3-aminophenylethylamine should be confirmed through standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.
-
Mass Spectrometry (MS): To verify the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To observe the disappearance of the nitro group stretches (~1530 and 1350 cm⁻¹) and the appearance of the N-H stretches of the primary amine (~3300-3500 cm⁻¹).
References
- 1. journal.uctm.edu [journal.uctm.edu]
- 2. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 4. Synthesis of Phenethylamines by Catalytic Hydrogenation of Nitrostyrenes - [www.rhodium.ws] [chemistry.mdma.ch]
- 5. Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reduction of Nitro-Aromatics with Activated Iron - [www.rhodium.ws] [chemistry.mdma.ch]
- 7. Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BJOC - Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride [beilstein-journals.org]
- 9. Page loading... [wap.guidechem.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the NMR Spectral Assignment of 3-Nitrophenylethylamine
These application notes provide a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-nitrophenylethylamine. This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and chemical analysis.
Introduction
This compound is a synthetic organic compound of interest in various fields of chemical and pharmaceutical research. Its structure, featuring a nitro-substituted aromatic ring and an ethylamine side chain, gives rise to a distinct NMR spectrum. Accurate assignment of the signals in both ¹H and ¹³C NMR spectra is crucial for its unambiguous identification and for the characterization of its derivatives. This document outlines the experimental procedures for acquiring high-quality NMR spectra of this compound and provides a detailed assignment of the observed chemical shifts and coupling constants.
Molecular Structure and Atom Numbering
The structural formula of this compound with the IUPAC numbering scheme used for the NMR assignments is presented below.
Caption: Molecular structure of this compound with atom numbering for NMR assignment.
Experimental Protocols
Sample Preparation for NMR Spectroscopy
High-quality NMR spectra are contingent on proper sample preparation. The following protocol is recommended for this compound.
-
Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-30 mg for ¹³C NMR.
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound. Use approximately 0.6-0.7 mL of solvent.
-
Dissolution: Dissolve the sample in the deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can be used to aid dissolution.
-
Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool or a syringe filter directly into a clean 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern spectrometers can also reference to the residual solvent peak.
-
Final Volume: Ensure the final sample height in the NMR tube is approximately 4-5 cm.
NMR Data Acquisition
The following parameters are recommended for acquiring ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.
-
¹H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16-32 scans.
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 3-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Spectroscopy:
-
Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Spectral Width: 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Data Presentation and Spectral Assignment
The following tables summarize the assigned ¹H and ¹³C NMR spectral data for this compound. The assignments are based on chemical shift theory, coupling patterns, and comparison with data for structurally related compounds.
¹H NMR Spectral Data
Table 1: ¹H NMR (400 MHz, CDCl₃) Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| ~8.10 | s | - | 1H | H-2 |
| ~7.95 | d | ~8.0 | 1H | H-4 |
| ~7.55 | d | ~7.6 | 1H | H-6 |
| ~7.45 | t | ~7.8 | 1H | H-5 |
| ~3.05 | t | ~6.8 | 2H | H-β |
| ~2.85 | t | ~6.8 | 2H | H-α |
| ~1.40 | br s | - | 2H | -NH₂ |
Note: The chemical shifts for the aromatic protons are estimations based on the analysis of similar compounds. The broad singlet for the amine protons is due to quadrupole broadening and potential hydrogen exchange.
¹³C NMR Spectral Data
Table 2: ¹³C NMR (100 MHz, CDCl₃) Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~148.5 | C-3 |
| ~141.0 | C-1 |
| ~135.0 | C-6 |
| ~129.5 | C-5 |
| ~122.5 | C-4 |
| ~121.0 | C-2 |
| ~42.0 | C-β |
| ~38.0 | C-α |
Note: These assignments are predictive and based on established substituent effects on aromatic and aliphatic carbon chemical shifts.
Logical Workflow for NMR Spectral Analysis
The process of assigning the NMR spectra of this compound follows a logical progression from sample preparation to final structural confirmation.
Caption: A flowchart illustrating the key stages in the NMR analysis of this compound.
Discussion of Spectral Features
-
¹H NMR Spectrum: The aromatic region is expected to show four distinct signals due to the asymmetry introduced by the nitro and ethylamine groups. The proton ortho to the nitro group (H-2) will be the most deshielded, appearing as a singlet or a narrow triplet. The other aromatic protons will exhibit doublet and triplet splitting patterns characteristic of a 1,3-disubstituted benzene ring. The ethyl side chain will present as two triplets, with the methylene group adjacent to the amino group (H-β) appearing at a higher chemical shift than the methylene group attached to the aromatic ring (H-α). The amine protons typically appear as a broad singlet.
-
¹³C NMR Spectrum: The spectrum will show six signals for the aromatic carbons and two for the aliphatic carbons. The carbon bearing the nitro group (C-3) will be significantly deshielded. The other aromatic carbon signals can be assigned based on established substituent chemical shift (SCS) effects. The two aliphatic carbons will appear in the upfield region of the spectrum.
Conclusion
This document provides a comprehensive guide to the ¹H and ¹³C NMR spectral analysis of this compound. The detailed protocols for sample preparation and data acquisition, coupled with the tabulated spectral assignments and workflow diagrams, offer a valuable resource for researchers in the fields of chemistry and drug development. Adherence to these guidelines will facilitate the accurate and efficient structural characterization of this and related compounds.
Application Note: Mass Spectrometry Analysis of 3-Nitrophenylethylamine
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed overview of the expected mass spectrometry fragmentation pattern of 3-nitrophenylethylamine, along with a general protocol for its analysis.
Introduction
This compound is a phenethylamine derivative containing a nitro functional group. Understanding its behavior under mass spectrometry analysis is crucial for its identification and characterization in various research and development settings. This application note outlines the probable fragmentation pathways of this compound based on established principles of mass spectrometry and the known fragmentation of related phenethylamine and nitroaromatic compounds.
The fragmentation of phenethylamines is often characterized by cleavage of the bond between the alpha and beta carbons relative to the amino group.[1][2] For nitroaromatic compounds, common fragmentation pathways include the loss of nitro-related groups such as NO and NO2.[3][4][5] The presence of both moieties in this compound suggests a complex fragmentation pattern influenced by both functional groups.
Predicted Fragmentation Pattern of this compound
Under electron ionization (EI) or electrospray ionization (ESI) mass spectrometry, this compound is expected to undergo several key fragmentation reactions. The molecular ion ([M]+•) or the protonated molecule ([M+H]+) will likely be observed, followed by characteristic neutral losses and bond cleavages.
Key Predicted Fragmentation Pathways:
-
α-Cleavage: Cleavage of the Cα-Cβ bond, leading to the formation of a resonance-stabilized benzylic cation.
-
β-Cleavage (McLafferty-type rearrangement for primary amines): Loss of the amino group, often as ammonia (NH3), particularly in ESI-MS.[6]
-
Loss of Nitro Group: Elimination of NO2 or NO from the aromatic ring.[3][4]
-
Tropylium Ion Formation: Rearrangement of the benzylic cation to a stable tropylium ion.
The following diagram illustrates the predicted major fragmentation pathways for this compound.
Caption: Predicted fragmentation pathway of this compound.
Quantitative Fragmentation Data
The following table summarizes the predicted major fragments, their corresponding mass-to-charge ratios (m/z), and their hypothetical relative intensities. This data is illustrative and based on the typical fragmentation patterns of similar compounds. Actual relative intensities will vary depending on the specific instrument conditions.
| Fragment Ion | Proposed Structure | m/z (Da) | Predicted Relative Intensity (%) |
| [M]+• | C8H10N2O2+• | 166 | 40 |
| [M - NH3]+• | C8H7NO2+• | 149 | 25 |
| [M - CH2NH2]+• | C7H5NO2+• | 136 | 100 (Base Peak) |
| [M - NO2]+ | C8H10N+ | 120 | 30 |
| [C7H7]+ | C7H7+ | 91 | 55 |
| [C6H5]+ | C6H5+ | 77 | 20 |
Experimental Protocol: Mass Spectrometry Analysis
This protocol provides a general methodology for the analysis of this compound using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an Electron Ionization (EI) source. For Liquid Chromatography-Mass Spectrometry (LC-MS) with an Electrospray Ionization (ESI) source, the sample preparation and chromatographic conditions would need to be adapted accordingly.
4.1. Sample Preparation
-
Standard Solution: Prepare a 1 mg/mL stock solution of this compound hydrochloride in methanol.
-
Working Solutions: Dilute the stock solution with methanol to prepare working solutions in the range of 1-100 µg/mL.
4.2. Instrumentation
-
Mass Spectrometer: A single quadrupole or ion trap mass spectrometer equipped with an EI source.
-
Gas Chromatograph: A GC system with a capillary column suitable for amine analysis (e.g., a 5% phenyl-methylpolysiloxane column).
4.3. GC-MS Method Parameters
| Parameter | Value |
| GC Inlet | |
| Injection Volume | 1 µL |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless |
| Oven Program | |
| Initial Temperature | 80 °C, hold for 1 min |
| Ramp Rate | 15 °C/min |
| Final Temperature | 280 °C, hold for 5 min |
| Column | |
| Type | 5% Phenyl-methylpolysiloxane |
| Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Electron Energy | 70 eV |
| Mass Range | m/z 40-400 |
| Scan Speed | 1000 amu/s |
4.4. Data Acquisition and Analysis
-
Inject the prepared sample into the GC-MS system.
-
Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to this compound.
-
Identify the molecular ion peak and the major fragment ions.
-
Compare the obtained fragmentation pattern with the predicted pattern and any available library spectra.
The experimental workflow is depicted in the following diagram.
Caption: General workflow for GC-MS analysis of this compound.
Conclusion
The mass spectrometry fragmentation of this compound is predicted to be a combination of the characteristic fragmentation patterns of phenethylamines and nitroaromatic compounds. The dominant fragmentation is expected to be the cleavage of the Cα-Cβ bond, leading to a stable benzylic cation. Other significant fragments arising from the loss of the amino and nitro groups are also anticipated. The provided experimental protocol offers a starting point for the analysis of this compound, which can be further optimized based on the specific instrumentation and analytical requirements.
References
- 1. Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 3-Nitrophenylethylamine in Solid-Phase Organic Synthesis: A Feasibility Analysis and Overview of Related Photolabile Strategies
For the attention of: Researchers, scientists, and drug development professionals.
This document addresses the inquiry regarding the use of 3-nitrophenylethylamine in solid-phase organic synthesis. Extensive literature reviews indicate that this compound is not a commonly utilized building block or linker in this field. The primary reason lies in the chemical properties conferred by the meta-position of the nitro group, which does not facilitate the established photocleavage mechanisms that are characteristic of its ortho-substituted counterparts.
The field of solid-phase organic synthesis (SPOS) frequently employs photolabile linkers to enable the mild and specific cleavage of synthesized molecules from the solid support.[1] The most prevalent class of such linkers is based on the o-nitrobenzyl chemistry.[1] The ortho positioning of the nitro group is critical for the intramolecular rearrangement upon UV irradiation that leads to the cleavage of the bond connecting the synthesized molecule to the linker. In contrast, the meta-nitro substitution in this compound does not activate the benzylic position for such a rearrangement, rendering it unsuitable for standard photolytic cleavage protocols.
While direct applications of this compound in SPOS are not documented, the underlying interest in photolabile strategies is highly relevant. Therefore, this document provides detailed application notes and protocols for the widely used and functionally related o-nitrobenzyl-based photolabile linkers as a representative example of this technology.
Application Notes for o-Nitrobenzyl Photolabile Linkers in Solid-Phase Synthesis
o-Nitrobenzyl-based linkers are a cornerstone of photolabile solid-phase synthesis, allowing for the release of target molecules by irradiation, often under neutral and reagent-free conditions.[1] This "traceless" cleavage is highly advantageous for the synthesis of sensitive compounds and for applications where cleavage reagents could interfere with subsequent biological assays.
Key Features:
-
Mild Cleavage Conditions: Cleavage is induced by UV light, typically in the range of 350-365 nm, avoiding the need for harsh acidic or basic reagents.
-
Orthogonality: The photolytic cleavage is orthogonal to many other protecting group strategies used in organic synthesis, providing greater flexibility in the design of synthetic routes.
-
Tunable Properties: The cleavage kinetics and wavelength sensitivity can be modulated by introducing additional substituents on the aromatic ring. For instance, the inclusion of two alkoxy groups (as in the veratryl-based linker) can dramatically increase the rate of cleavage.[2]
Applications:
-
Synthesis of peptides, oligonucleotides, and small molecules.
-
Creation of compound libraries for drug discovery.
-
Controlled release of molecules from surfaces or hydrogels.[3]
-
Photolithographic synthesis of microarrays.
Quantitative Data on Photolabile Linker Performance
The efficiency of photolytic cleavage is influenced by the specific structure of the linker, the nature of the attached molecule (leaving group), the solvent, and the irradiation conditions. The following table summarizes representative data for various o-nitrobenzyl (ONB) derivatives.
| Linker Type | Specific Derivative | Wavelength (nm) | Quantum Yield (Φ) | Relative Cleavage Rate | Key Observations |
| o-Nitrobenzyl (ONB) | Standard o-Nitrobenzyl | ~340-365 | 0.49–0.63 | Modest | Cleavage of 1-(2-nitrophenyl)ethyl phosphate esters.[4] |
| o-Nitrobenzyl (ONB) | Veratryl-based (di-alkoxy ONB) | 365 | - | Dramatically increased | Incorporation of two alkoxy groups increases the cleavage rate.[2] |
| o-Nitrobenzyl (ONB) | α-methyl-ONB | 365 | - | 5-fold increase over veratryl | An additional benzylic methyl group further accelerates cleavage.[4] |
| Amide Linkage | Amide-generating linker | 365 | - | 3 to 7 times faster | Amide linkages cleave faster than corresponding ester linkages. |
Note: Cleavage rates are highly dependent on experimental conditions, including light intensity and solvent.
Experimental Protocols
The following are generalized protocols for the use of an o-nitrobenzyl-based photolabile linker in solid-phase organic synthesis.
Protocol 1: Immobilization of a Carboxylic Acid on a Photolabile Resin
This protocol describes the attachment of a carboxylic acid-containing molecule to a commercially available resin pre-functionalized with a photolabile o-nitrobenzyl alcohol linker (e.g., Wang resin with a photolabile linker).
Materials:
-
Photolabile linker-functionalized resin (e.g., 2-nitrobenzyl resin)
-
Carboxylic acid to be immobilized
-
Dichloromethane (DCM)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
4-(Dimethylamino)pyridine (DMAP)
-
N,N-Dimethylformamide (DMF)
-
Piperidine (for Fmoc deprotection in peptide synthesis)
Procedure:
-
Swell the resin in DCM for 30 minutes in a fritted reaction vessel.
-
Drain the DCM and wash the resin with DMF (3 x resin volume).
-
Dissolve the carboxylic acid (3 equivalents relative to resin loading) in a minimal amount of DMF.
-
Add DIC (3 equivalents) and DMAP (0.1 equivalents) to the carboxylic acid solution.
-
Add the activated carboxylic acid solution to the resin and agitate at room temperature for 4-12 hours.
-
Drain the reaction mixture and wash the resin sequentially with DMF, DCM, and methanol.
-
Dry the resin under vacuum.
Protocol 2: Solid-Phase Synthesis on the Photolabile Support
This is a representative workflow for peptide synthesis using Fmoc chemistry.
Procedure:
-
Fmoc Deprotection: Treat the resin-bound amino acid with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group.
-
Washing: Wash the resin thoroughly with DMF to remove piperidine and the deprotection byproducts.
-
Amino Acid Coupling: Add a solution of the next Fmoc-protected amino acid (3 equivalents), a coupling agent (e.g., HBTU, 3 equivalents), and a base (e.g., DIPEA, 6 equivalents) in DMF to the resin. Agitate for 1-2 hours.
-
Washing: Wash the resin with DMF and DCM.
-
Repeat steps 1-4 for each subsequent amino acid in the sequence.
Protocol 3: Photolytic Cleavage of the Synthesized Molecule
Materials:
-
Resin with the synthesized molecule
-
A suitable solvent (e.g., methanol, dioxane, or aqueous buffer)
-
UV lamp (e.g., mercury lamp with a filter for 365 nm)
Procedure:
-
Wash the resin with DCM and dry it under vacuum.
-
Suspend the resin in a suitable solvent in a quartz or borosilicate glass reaction vessel.
-
Irradiate the suspension with UV light (e.g., 365 nm) with gentle agitation. The irradiation time can range from 1 to 24 hours, depending on the linker and the scale of the reaction.[2]
-
Filter the resin and collect the filtrate containing the cleaved product.
-
Wash the resin with additional solvent and combine the filtrates.
-
Evaporate the solvent to obtain the crude product, which can be further purified by standard methods such as HPLC.
Visualizations
Experimental Workflow for Solid-Phase Synthesis with a Photolabile Linker
Caption: General workflow for solid-phase synthesis using a photolabile linker.
Photocleavage Mechanism of an o-Nitrobenzyl Linker
Caption: Simplified mechanism of photolytic cleavage of an o-nitrobenzyl ester linker.
References
Troubleshooting & Optimization
Technical Support Center: Purification of 3-Nitrophenylethylamine
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 3-nitrophenylethylamine from reaction byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The primary purification techniques for this compound are acid-base extraction, column chromatography, and recrystallization.[1] The choice of method depends on the nature and quantity of the impurities. Often, a combination of these techniques is required for optimal purity.
Q2: What are the likely impurities in a crude sample of this compound?
A2: Impurities typically originate from the synthetic route used. Common sources include:
-
Unreacted Starting Materials: Such as 3-nitroacetophenone or (E)-1-(3-nitrophenyl)ethanone oxime.[2][3][4]
-
Isomeric Byproducts: If synthesized via nitration of phenylethylamine, ortho- and para-nitrophenylethylamine isomers may be present.[5][6]
-
Partially Reduced Intermediates: If prepared by reduction, intermediates like nitroso or hydroxylamine species can form, which may lead to colored impurities like azo and azoxy compounds.[7]
-
Reagents and Solvents: Residual reagents and solvents from the reaction and initial workup.
Q3: How can I effectively monitor the purification process?
A3: Thin-Layer Chromatography (TLC) is the most common and effective technique for monitoring the progress of your purification.[7][8] It allows you to visualize the separation of this compound from byproducts and determine which fractions from column chromatography contain the pure product.
Q4: this compound is an amine. Does this require special considerations during column chromatography?
A4: Yes. Amines can interact strongly with the acidic surface of standard silica gel, leading to poor separation, tailing of spots on TLC, and even decomposition.[9] To mitigate this, you can deactivate the silica gel by using a solvent system containing a small amount (0.5-2%) of a basic modifier like triethylamine or ammonia.[10]
Q5: How should I store purified this compound?
A5: this compound, especially in its free base form, can be sensitive to air and light. It is often more stable as a hydrochloride salt.[5][11] For long-term storage, keep the compound in a tightly sealed container in a cool, dark, and dry place, preferably under an inert atmosphere like nitrogen or argon.[12]
Troubleshooting Guides
This section addresses specific issues you may encounter during the purification of this compound.
Column Chromatography Issues
Q: My product is streaking or "tailing" on the silica gel column. What can I do?
-
Possible Cause: Strong interaction between the basic amine and the acidic silica gel.[9]
-
Suggested Solution: Add a small amount of triethylamine (0.5-2%) to your eluent system. This will compete for the acidic sites on the silica, allowing your product to elute more cleanly.[10] Pre-treating the silica gel by flushing the packed column with this modified eluent can also be effective.
Q: I am having trouble separating this compound from a non-polar impurity.
-
Possible Cause: The initial solvent system is too polar.
-
Suggested Solution: Start with a less polar eluent to allow the non-polar impurity to travel down the column first, then gradually increase the polarity to elute your more polar product. This is known as a gradient elution.[10]
Q: The product won't come off the column, even with a highly polar solvent.
-
Possible Cause: The product may have irreversibly adsorbed to the silica, or the polarity of the eluent is still insufficient.
-
Suggested Solution: Try adding a small percentage of methanol (1-5%) to your eluent (e.g., in dichloromethane or ethyl acetate).[13] If this fails, consider using a different stationary phase, such as alumina, which has different selectivity.[1]
Recrystallization Issues
Q: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
-
Possible Cause 1: The solution is cooling too quickly, or it is supersaturated.[1]
-
Suggested Solution 1: Reheat the solution until the oil redissolves. You may need to add a small amount of additional hot solvent. Allow the solution to cool much more slowly. Insulating the flask can help. Scratching the inside of the flask with a glass rod at the solvent line can help initiate crystallization.[14]
-
Possible Cause 2: The presence of significant impurities can depress the melting point of your compound, causing it to separate as a liquid.[13]
-
Suggested Solution 2: The crude product may be too impure for recrystallization alone. First, purify the material using column chromatography to remove the bulk of the impurities, and then recrystallize the resulting solid.[1]
Q: I have very low recovery of my product after recrystallization. Why?
-
Possible Cause 1: Too much solvent was used, meaning the compound remained soluble even after cooling.[1]
-
Suggested Solution 1: If you still have the filtrate (mother liquor), you can try to evaporate some of the solvent and cool it again to recover more product. For future attempts, use the minimum amount of hot solvent necessary to fully dissolve the crude product.[15]
-
Possible Cause 2: The product is significantly soluble in the cold solvent.
-
Suggested Solution 2: Ensure the solution is cooled thoroughly in an ice-water bath for at least 15-30 minutes to minimize solubility and maximize crystal formation.[16] When washing the collected crystals, use only a minimal amount of ice-cold solvent.[15]
Data Presentation
Table 1: Recommended TLC Solvent Systems
| Solvent System (v/v) | Typical Rf of this compound | Notes |
| Ethyl Acetate / Hexane (30:70) | ~0.3 | Good starting point for checking crude reaction mixtures. |
| Dichloromethane / Methanol (98:2) | ~0.4 | Useful for resolving more polar impurities. |
| Ethyl Acetate / Hexane / Triethylamine (30:70:1) | ~0.35 | Recommended for preventing tailing on TLC plates. |
Table 2: Typical Column Chromatography Conditions
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Adsorbent to Compound Ratio | 30:1 to 50:1 by weight[17] |
| Eluent (Gradient) | Start with 10-20% Ethyl Acetate in Hexane, gradually increasing to 40-50% Ethyl Acetate. Add 0.5-1% Triethylamine to all eluents. |
| Fraction Size | Collect fractions of approximately 10-20 mL for a medium-sized column. |
| Monitoring | Analyze fractions by TLC.[8] |
Table 3: Common Recrystallization Solvents
| Solvent / Solvent System | Procedure |
| Ethanol / Water | Dissolve the crude solid in a minimum amount of hot ethanol. Add hot water dropwise until the solution becomes faintly cloudy. Add a drop or two of hot ethanol to clarify, then cool slowly.[18] |
| Toluene | Dissolve the crude solid in a minimum amount of boiling toluene. Allow to cool slowly to room temperature, then in an ice bath. |
| Ethyl Acetate / Hexane | Dissolve the crude solid in a minimum amount of hot ethyl acetate. Add hexane slowly until turbidity persists. Reheat to clarify if necessary, then cool slowly.[18] |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is effective for separating the basic this compound from neutral or acidic impurities.
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent like diethyl ether or ethyl acetate (approx. 50 mL).
-
Acidic Extraction: Transfer the solution to a separatory funnel. Add an equal volume of 1 M hydrochloric acid (HCl) and shake the funnel gently, venting frequently.[19] Allow the layers to separate. The protonated amine salt will move to the aqueous layer.
-
Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer two more times with fresh 1 M HCl, combining all aqueous extracts. The organic layer now contains neutral impurities and can be set aside.
-
Basification: Cool the combined aqueous extracts in an ice bath. Slowly add a base, such as 3 M sodium hydroxide (NaOH) solution, while stirring until the pH is greater than 10 (check with pH paper).[20] The free amine will precipitate or form an oil.
-
Final Extraction: Extract the basified aqueous solution three times with fresh portions of an organic solvent (e.g., dichloromethane or ethyl acetate).[7]
-
Drying and Concentration: Combine the organic extracts, dry them over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the purified this compound free base.
Protocol 2: Purification by Column Chromatography
This protocol is designed for separating compounds with different polarities.
-
Column Packing: Securely clamp a glass column in a vertical position. Plug the bottom with a small piece of cotton or glass wool. Add a layer of sand.[21] Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 10% ethyl acetate in hexane with 1% triethylamine). Pour the slurry into the column, tapping gently to pack the silica and remove air bubbles.[17] Allow the solvent to drain until it is level with the top of the silica.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane). Using a pipette, carefully add this solution to the top of the silica gel.[21]
-
Elution: Carefully add the eluent to the top of the column. Open the stopcock and begin collecting fractions.[8]
-
Gradient Elution: Start with a low-polarity eluent. After several column volumes, gradually increase the polarity of the eluent system (e.g., from 10% to 20% to 40% ethyl acetate) to elute compounds of increasing polarity.
-
Fraction Analysis: Collect fractions and analyze them using TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Purification by Recrystallization
This protocol purifies a solid compound by leveraging differences in solubility.[15][22]
-
Solvent Selection: Choose a solvent or solvent pair in which this compound is soluble when hot but sparingly soluble when cold.[18]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a condenser) while stirring until the solid is completely dissolved.[14]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, place the flask in an ice bath for at least 15 minutes to maximize crystal yield.[16]
-
Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[15] Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Allow the crystals to dry completely in the air or in a vacuum oven.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for an impure product sample.
References
- 1. benchchem.com [benchchem.com]
- 2. (E)-1-(3-Nitrophenyl)ethanone oxime | C8H8N2O3 | CID 9569523 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. Ethanone,1-(3-nitrophenyl)-, oxime | CAS#:7471-32-1 | Chemsrc [chemsrc.com]
- 5. Different synthetic pathways of 4-Nitrophenethylamine hydrochloride_Chemicalbook [chemicalbook.com]
- 6. CN107759477A - A kind of preparation method of p-nitrophenyl ethylamine hydrochloride - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. Chromatography [chem.rochester.edu]
- 11. 3-Nitrophenethylamine 97 19008-62-9 [sigmaaldrich.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. youtube.com [youtube.com]
- 15. Home Page [chem.ualberta.ca]
- 16. m.youtube.com [m.youtube.com]
- 17. web.uvic.ca [web.uvic.ca]
- 18. Reagents & Solvents [chem.rochester.edu]
- 19. chemlab.truman.edu [chemlab.truman.edu]
- 20. CN104151170A - 4-nitrophenethylamine hydrochloride and preparation method thereof - Google Patents [patents.google.com]
- 21. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 22. mt.com [mt.com]
Technical Support Center: Separation of Nitrophenylethylamine Isomers
Welcome to the technical support center for the chromatographic separation of 2-, 3-, and 4-nitrophenylethylamine (NPA) positional isomers. This resource is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides, FAQs, and experimental protocols to address challenges encountered during the analysis of these compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: Why are my 3- and 4-nitrophenylethylamine peaks co-eluting or showing poor resolution?
A1: Co-elution of 3- and 4-NPA is a common challenge due to their similar physicochemical properties. Positional isomers, especially meta and para variants, often exhibit very similar retention behavior.[1] To resolve this, a systematic optimization of your HPLC method is necessary.[2]
-
Possible Cause: Suboptimal Mobile Phase Composition.
-
Solution: The selectivity between isomers is highly dependent on the mobile phase.[3]
-
Adjust Solvent Strength: Systematically alter the ratio of your organic modifier (e.g., acetonitrile) to the aqueous buffer. Increasing the aqueous portion generally increases retention and may improve separation.[2]
-
Change Organic Modifier: If you are using acetonitrile, try substituting it with methanol, or vice-versa. Different organic solvents can alter selectivity and change the elution order.[2]
-
Optimize pH: Since the analytes contain an amine group, the mobile phase pH is a critical parameter.[4] Adjusting the pH can change the ionization state of the molecules, significantly impacting their interaction with the stationary phase and improving selectivity.[2][4]
-
-
-
Possible Cause: Unsuitable Stationary Phase.
-
Solution: A standard C18 column may not provide sufficient selectivity. Consider columns with different chemistries. Phenyl-hexyl or polar-embedded phases can offer alternative selectivities for aromatic positional isomers.[1]
-
-
Possible Cause: Inadequate Column Temperature.
-
Solution: Adjusting the column temperature can alter selectivity. Try decreasing the temperature in increments of 5°C. Lower temperatures can sometimes enhance the resolution between closely eluting peaks, although this may increase backpressure.[5]
-
Q2: My peaks are showing significant tailing. What can I do to improve peak shape?
A2: Peak tailing is often caused by secondary interactions between the basic amine group on the nitrophenylethylamine molecule and residual acidic silanols on the silica-based stationary phase.[2]
-
Possible Cause: Secondary Silanol Interactions.
-
Solution:
-
Use a Low-pH Mobile Phase: Operating at a low pH (e.g., pH 2.5-3.5) with an appropriate buffer like phosphate or formate will ensure the amine group is fully protonated and acidic silanols are suppressed, minimizing unwanted interactions.
-
Add a Competing Base: Incorporate a small amount of a competing base, such as triethylamine (TEA), into your mobile phase. TEA will preferentially interact with the active silanol sites, leading to more symmetrical peaks.
-
Use a Base-Deactivated Column: Employ a modern, high-purity silica column that is end-capped or otherwise designed for the analysis of basic compounds.
-
-
-
Possible Cause: Column Overload.
-
Solution: The sample concentration may be too high. Dilute your sample and inject a smaller volume to see if the peak shape improves.[6]
-
Q3: My retention times are shifting between injections. Why is this happening?
A3: Unstable retention times can compromise peak identification and indicate a problem with the HPLC system's stability or the method's robustness.[2][7]
-
Possible Cause: Insufficient Column Equilibration.
-
Solution: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run, especially when using a gradient method. Allow at least 10-15 column volumes of the initial mobile phase to pass through the column before the first injection.
-
-
Possible Cause: Mobile Phase Preparation Issues.
-
Solution: In reversed-phase chromatography, retention is very sensitive to the organic solvent percentage.[7] Ensure your mobile phase is prepared accurately and consistently. If preparing online, check that the pump is mixing the solvents correctly.[7] For normal-phase chromatography, retention is highly sensitive to the water content in the solvents; using "half-saturated" solvents can improve reproducibility.[5]
-
-
Possible Cause: Column Temperature Fluctuations.
-
Solution: Use a column thermostat to maintain a constant temperature. Even small changes in ambient lab temperature can cause retention time drift.
-
-
Possible Cause: Column Contamination.
-
Solution: Strongly retained contaminants from previous injections can build up on the column head, altering its chemistry.[7] Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol) to remove contaminants.[6] Always filter your samples through a 0.22 µm filter before injection.[2]
-
Experimental Protocols
The following protocol is a validated reverse-phase HPLC (RP-HPLC) method for the baseline separation of 2-, 3-, and 4-nitrophenylethylamine.[8]
Protocol 1: RP-HPLC Separation Method
-
Chromatographic System: HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) detector.
-
Column: A C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water.
-
Solvent B: Acetonitrile.
-
-
Gradient Elution Program:
-
Start with a composition that allows for the retention of all isomers.
-
Implement a shallow gradient, increasing the percentage of Solvent B over time to elute the isomers. A shallow gradient is crucial for separating the closely eluting 3- and 4-isomers.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detection at 274 nm.
-
Injection Volume: 10 µL.
Protocol 2: Sample Preparation
-
Weighing: Accurately weigh approximately 10 mg of the nitrophenylethylamine isomer mixture.
-
Dissolution: Dissolve the sample in a suitable volume of a diluent compatible with the mobile phase (e.g., a 50:50 mixture of water and acetonitrile).
-
Sonication: If necessary, sonicate the solution for 5-10 minutes to ensure complete dissolution.[2]
-
Dilution: Dilute the stock solution to a final concentration of approximately 0.1 mg/mL (100 ppm).
-
Filtration: Filter the final solution through a 0.22 µm syringe filter into an HPLC vial to remove any particulates that could clog the column frit.[2][6]
Data Presentation
The following table shows representative data for the separation of the three isomers based on a validated RP-HPLC method. The elution order is determined by the polarity of the isomers, where the para-substituted isomer is the most retained.[8]
| Compound | Isomer Position | Expected Retention Time (min) | Relative Elution Order |
| 2-Nitrophenylethylamine | Ortho | ~8.5 | 1 |
| 3-Nitrophenylethylamine | Meta | ~10.2 | 2 |
| 4-Nitrophenylethylamine | Para | ~10.8 | 3 |
Note: Absolute retention times will vary depending on the specific HPLC system, column batch, and exact mobile phase preparation. The key performance indicator is the baseline resolution between all three peaks.
Visualizations
Experimental Workflow
The following diagram illustrates the typical workflow for the HPLC analysis of nitrophenylethylamine isomers.
Caption: Workflow for HPLC analysis of NPA isomers.
Troubleshooting Logic for Peak Co-elution
This diagram provides a logical path for troubleshooting poor peak resolution between the 3- and 4-NPA isomers.
Caption: Troubleshooting flowchart for NPA isomer co-elution.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. longdom.org [longdom.org]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. separation of positional isomers - Chromatography Forum [chromforum.org]
- 6. ijsdr.org [ijsdr.org]
- 7. lcms.cz [lcms.cz]
- 8. tandfonline.com [tandfonline.com]
Overcoming solubility issues of 3-Nitrophenylethylamine hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 3-Nitrophenylethylamine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound hydrochloride and why is its solubility important?
A1: this compound hydrochloride is a chemical intermediate widely used in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.[1] Its hydrochloride salt form is intended to improve its stability and aqueous solubility, which is a critical factor for its handling, formulation, and bioavailability in various experimental and manufacturing processes.[2]
Q2: What are the general solubility characteristics of this compound hydrochloride?
Q3: How does pH affect the solubility of this compound hydrochloride?
A3: The solubility of amine hydrochlorides is highly dependent on pH. In acidic solutions, the amine group is protonated, forming a more polar and thus more water-soluble salt. As the pH becomes more alkaline, the amine salt can be converted to its less soluble free base form, potentially leading to precipitation. Therefore, maintaining an acidic to neutral pH is generally recommended for achieving good aqueous solubility.
Q4: How does temperature influence the solubility of this compound hydrochloride?
A4: For most solid solutes, solubility increases with temperature. While specific data for this compound hydrochloride is unavailable, it is reasonable to expect that gentle heating will improve its dissolution in most solvents. However, it is crucial to be mindful of the compound's stability at elevated temperatures.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Difficulty Dissolving in Aqueous Buffers | Insufficient solvent polarity, pH of the buffer is too high (alkaline). | 1. Use a Co-solvent: Prepare a concentrated stock solution in a water-miscible organic solvent like DMSO or ethanol and then dilute it into the aqueous buffer. 2. Adjust pH: Ensure the final pH of the aqueous solution is in the acidic to neutral range. If necessary, add a small amount of dilute HCl to lower the pH. 3. Gentle Heating: Warm the solution gently (e.g., to 37°C) while stirring to aid dissolution. |
| Precipitation Occurs Upon Addition to Media | The compound's solubility limit has been exceeded, or the pH of the media is causing the free base to precipitate. | 1. Lower the Concentration: Prepare a more dilute solution. 2. Check Media pH: Measure the pH of the final solution. If it is alkaline, adjust with a suitable acidic buffer. 3. Increase Co-solvent Percentage: If using a co-solvent, a slightly higher percentage might be necessary to maintain solubility in the final mixture. Be mindful of potential solvent effects on your experiment. |
| Cloudiness or Incomplete Dissolution in Organic Solvents | The chosen organic solvent is not polar enough. | 1. Switch to a More Polar Solvent: If experiencing issues with a non-polar solvent, try a more polar one such as ethanol, methanol, or DMSO. 2. Solvent Blends: Use a mixture of solvents to achieve the desired polarity for dissolution. |
Quantitative Solubility Data
While specific quantitative solubility data for this compound hydrochloride is limited, the following table provides a qualitative summary based on available information for the closely related 4-Nitrophenylethylamine hydrochloride.
| Solvent | Solubility | Notes |
| Water | Soluble | Solubility is enhanced in acidic conditions. |
| Methanol | Soluble | Described as "almost transparency". |
| Ethanol | Soluble | Used as a solvent during synthesis.[3][4] |
| DMSO | Likely Soluble | A common solvent for poorly soluble compounds. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh out 2.026 mg of this compound hydrochloride (Molecular Weight: 202.64 g/mol ).
-
Add Solvent: Add the weighed compound to a clean vial. Add 1 mL of high-purity DMSO.
-
Dissolve: Vortex the solution until the solid is completely dissolved. Gentle warming in a water bath (37°C) can be used to expedite dissolution if necessary.
-
Storage: Store the stock solution at -20°C for short-term use or -80°C for long-term storage. Before use, thaw the solution and ensure it is fully dissolved.
Protocol 2: Preparation of a 1 mg/mL Solution in Aqueous Buffer (pH 6.5)
-
Prepare Buffer: Prepare a 50 mM phosphate buffer and adjust the pH to 6.5.
-
Weigh Compound: Weigh 1 mg of this compound hydrochloride.
-
Initial Dissolution: Dissolve the compound in a small amount of DMSO (e.g., 50 µL).
-
Dilution: Add the phosphate buffer (pH 6.5) dropwise to the DMSO solution while vortexing, up to a final volume of 1 mL.
-
Observation: Visually inspect the solution for any signs of precipitation. If the solution remains clear, it is ready for use. If precipitation occurs, further optimization of the co-solvent concentration or a lower final concentration may be required.
Visualizations
Logical Workflow for Addressing Solubility Issues
Caption: A logical workflow for systematically troubleshooting solubility issues.
Experimental Workflow: Synthesis of a Mirabegron Precursor
Caption: A simplified workflow for the synthesis of Mirabegron.
References
Technical Support Center: Synthesis of 3-Nitrophenylethylamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating impurities during the synthesis of 3-Nitrophenylethylamine.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The most prevalent laboratory-scale synthesis involves a two-step process:
-
Henry Reaction (Nitroaldol Condensation): 3-Nitrobenzaldehyde is reacted with nitromethane in the presence of a base to form 1-(3-nitrophenyl)-2-nitroethene (3-nitrostyrene).
-
Reduction: The resulting 3-nitrostyrene is then reduced to yield this compound. Common reducing agents include lithium aluminum hydride (LiAlH₄), catalytic hydrogenation (e.g., using Pd/C), or sodium borohydride (NaBH₄) in combination with a catalyst like copper(II) chloride.[1][2][3][4]
An alternative, though less common, route involves the reduction of 3-nitrophenylacetonitrile.
Q2: What are the potential impurities I should be aware of during the synthesis of this compound?
A2: Impurities can originate from starting materials, intermediates, byproducts of the reaction, and degradation products. Key potential impurities include:
-
Starting Material Impurities:
-
Ortho-nitrobenzaldehyde (2-Nitrobenzaldehyde) and para-nitrobenzaldehyde (4-Nitrobenzaldehyde) are common isomeric impurities in the 3-nitrobenzaldehyde starting material.
-
-
Henry Reaction Impurities:
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Unreacted 3-nitrobenzaldehyde and nitromethane.
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Nitrile byproducts, which can form under certain reaction conditions.
-
-
Reduction Step Impurities:
-
Unreacted 1-(3-nitrophenyl)-2-nitroethene (3-nitrostyrene).
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Partially reduced intermediates, such as N-(3-nitrophenylethyl)hydroxylamine and the corresponding oxime. Hydroxylamines can be thermally unstable and may convert to oximes in the high temperatures of a GC injector.[5]
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Dimerization byproducts of the nitrostyrene.
-
Q3: How can I detect and quantify these impurities?
A3: A combination of chromatographic and spectroscopic techniques is essential for effective impurity profiling.[6][7][8]
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High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a powerful tool for separating and quantifying non-volatile impurities, including isomeric impurities, unreacted starting materials, and the hydroxylamine byproduct.[9][10][11]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for the analysis of volatile and semi-volatile impurities. It can effectively identify unreacted starting materials, the nitrostyrene intermediate, and can help in the identification of unknown byproducts through their mass spectra.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information for the definitive identification of unknown impurities that have been isolated.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique combines the separation power of HPLC with the identification capabilities of mass spectrometry, making it ideal for identifying and quantifying trace-level impurities.[7][13]
Troubleshooting Guides
Problem 1: My final product shows the presence of isomeric impurities (e.g., 2-Nitrophenylethylamine or 4-Nitrophenylethylamine).
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Possible Cause: The 3-nitrobenzaldehyde starting material contains ortho- and para-isomers.
-
Troubleshooting Steps:
-
Analyze Starting Material: Use HPLC or GC-MS to check the purity of the 3-nitrobenzaldehyde before starting the synthesis.
-
Purify Starting Material: If significant isomeric impurities are present, consider purifying the 3-nitrobenzaldehyde by recrystallization.
-
Purify Final Product: Employ column chromatography or recrystallization of the final this compound product to remove isomeric impurities.
-
Problem 2: I am observing a significant amount of unreacted 3-nitrostyrene in my final product after reduction.
-
Possible Cause: Incomplete reduction reaction.
-
Troubleshooting Steps:
-
Reaction Time and Temperature: Ensure the reaction has been allowed to proceed for a sufficient amount of time and at the appropriate temperature as specified in the protocol.
-
Reducing Agent Stoichiometry: Verify that the correct molar equivalent of the reducing agent was used. For some hydrides, a slight excess may be necessary.
-
Catalyst Activity (for catalytic hydrogenation): If using a catalyst like Pd/C, ensure it is not poisoned or deactivated. Use fresh, high-quality catalyst.
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or HPLC to monitor the disappearance of the 3-nitrostyrene starting material to confirm reaction completion.
-
Problem 3: My mass spectrometry analysis indicates the presence of a hydroxylamine or oxime impurity.
-
Possible Cause: Incomplete reduction of the nitro group.
-
Troubleshooting Steps:
-
Optimize Reduction Conditions: As with unreacted nitrostyrene, review and optimize the reduction reaction parameters (time, temperature, reagent stoichiometry).
-
Choice of Reducing Agent: Some reducing agents are more prone to stopping at the hydroxylamine stage under certain conditions. Consider exploring alternative, more potent reducing agents if this is a persistent issue.
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Analytical Method: Be aware that hydroxylamines can be converted to oximes in the hot injector of a GC-MS system.[5] If you suspect a hydroxylamine, confirmation by a softer analytical technique like LC-MS or NMR is recommended.
-
Data Presentation
Table 1: Typical Impurities in this compound Synthesis
| Impurity | Typical Source | Typical Level (w/w %) | Analytical Method of Choice |
| 2-Nitrobenzaldehyde | Starting Material | < 0.5% | HPLC, GC-MS |
| 4-Nitrobenzaldehyde | Starting Material | < 0.5% | HPLC, GC-MS |
| 1-(3-nitrophenyl)-2-nitroethene | Intermediate | < 1.0% | HPLC, GC-MS |
| N-(3-nitrophenylethyl)hydroxylamine | Byproduct (Incomplete Reduction) | < 2.0% | HPLC, LC-MS |
| 3-Nitrophenylacetonitrile | Byproduct (Side Reaction) | < 0.1% | GC-MS, LC-MS |
Note: The typical levels are illustrative and can vary significantly based on the reaction conditions and purity of the starting materials.
Experimental Protocols
1. HPLC Method for Impurity Profiling
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is typically used.
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
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Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
-
-
Gradient Program:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-35 min: 95% to 5% B
-
35-40 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile) to a concentration of approximately 1 mg/mL.
2. GC-MS Method for Impurity Analysis
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 10 minutes.
-
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-550 amu.
-
Sample Preparation: Dissolve the sample in a suitable solvent like methanol or ethyl acetate to a concentration of approximately 1 mg/mL.
Visualizations
Caption: Synthetic pathway of this compound and sources of common impurities.
Caption: A logical workflow for troubleshooting impurities in this compound synthesis.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Synthesis of Phenethylamines by Catalytic Hydrogenation of Nitrostyrenes - [www.rhodium.ws] [chemistry.mdma.ch]
- 3. Synthesis of Phenethylamines by Hydrogenation of β-Nitrostyrenes - [www.rhodium.ws] [chemistry.mdma.ch]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. biotech-spain.com [biotech-spain.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. Development of Impurity Profiling Methods Using Modern Analytical Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The determination of 3-nitrophenol and some other aromatic impurities in 4-nitrophenol by reversed phase HPLC with peak suppression diode array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ptfarm.pl [ptfarm.pl]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. rroij.com [rroij.com]
Technical Support Center: Stability of 3-Nitrophenylethylamine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 3-Nitrophenylethylamine in various solvents. Below you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to assist in your research.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the handling and analysis of this compound solutions.
Q1: My this compound solution has turned yellow/brown. What is the cause and is it still usable?
A1: A color change to yellow or brown is a common indicator of degradation, particularly oxidation of the amine group.[1] Aromatic amines are susceptible to air oxidation, which can be accelerated by exposure to light and elevated temperatures.[2] While the presence of color suggests some level of degradation, the usability of the solution depends on the tolerance for impurities in your specific application. For quantitative and sensitive experiments, it is strongly recommended to prepare fresh solutions.
Q2: I'm observing rapid degradation of my compound in solution. What are the potential causes?
A2: Rapid degradation can be attributed to several factors:
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Solvent Purity: Impurities in the solvent, such as peroxides in ethers or acidic/basic contaminants, can catalyze degradation. Always use high-purity, HPLC-grade solvents.
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Presence of Oxygen: The amine functional group is susceptible to oxidation.[1] To minimize this, degas your solvent prior to use and consider storing the solution under an inert atmosphere (e.g., nitrogen or argon).
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pH of the Solution: The stability of phenethylamines is highly dependent on pH. The free base is more susceptible to oxidation than the protonated form.[1] In aqueous or protic solvents, adjusting the pH to the acidic range can improve stability.
-
Light Exposure: Aromatic and nitroaromatic compounds can be photosensitive.[1][3] Protect your solutions from light by using amber vials or storing them in the dark.[1]
Q3: A precipitate has formed in my this compound solution. What could it be?
A3: Precipitate formation can occur for a few reasons:
-
Reaction with Carbon Dioxide: Primary amines can react with atmospheric CO2 to form an insoluble carbonate salt.[1][4] This is more common in non-polar aprotic solvents where the salt is less soluble.
-
Insoluble Degradation Products: Some degradation pathways may lead to the formation of products with lower solubility in the chosen solvent.
-
Solubility Limits: The concentration of your solution may have exceeded the solubility limit of this compound in that specific solvent, especially if the temperature has decreased.
Q4: I am having difficulty achieving a stable baseline when analyzing my samples by HPLC. What could be the issue?
A4: An unstable HPLC baseline can be due to the ongoing degradation of the analyte on the column or in the autosampler. To troubleshoot this, ensure your mobile phase is properly degassed. If the compound is degrading in the autosampler, consider using a cooled autosampler. The choice of mobile phase pH can also be critical; maintaining a slightly acidic pH can improve the stability of the protonated amine during analysis.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: For long-term stability, solid this compound should be stored in a cool (2-8°C), dark, and dry place under an inert atmosphere (argon or nitrogen) to prevent oxidation and reaction with CO2.[1] Solutions are generally less stable than the solid compound and should be prepared fresh. If short-term storage of a solution is necessary, it should be kept at low temperatures (≤ -20°C) and protected from light.[1]
Q2: Which solvents are recommended for dissolving this compound?
A2: The solubility of amines depends on the solvent's polarity.
-
Polar Protic Solvents (e.g., water, ethanol, methanol): Lower molecular weight amines are generally soluble in these solvents due to their ability to form hydrogen bonds.[5][6][7] However, stability might be a concern due to potential reactions. The hydrochloride salt form generally shows better solubility in these solvents.
-
Polar Aprotic Solvents (e.g., acetonitrile, DMSO, DMF): Good solubility is expected.
-
Non-Polar Solvents (e.g., hexane, toluene): Solubility is likely to be limited due to the polar amine and nitro groups. Higher molecular weight amines tend to be more soluble in less polar solvents.[2]
Q3: What are the potential degradation pathways for this compound?
A3: Based on its structure, this compound is susceptible to several degradation pathways:
-
Oxidation: The primary amine can be oxidized to the corresponding hydroxylamine, nitroso, and eventually, the carboxylic acid (3-nitrophenylacetic acid).[1][3][8][9]
-
Hydrolysis of the Nitro Group: While the nitro group on an aromatic ring is generally stable, under harsh acidic or basic conditions, it can potentially be hydrolyzed to a hydroxyl group.[10][11]
-
Reduction of the Nitro Group: The nitro group can be reduced to a nitroso, hydroxylamine, and finally an amino group (3-aminophenylethylamine), especially in the presence of reducing agents.[11][12][13]
-
Photodegradation: Exposure to UV light can induce degradation, potentially involving the nitro group.[3][14][15]
Q4: What analytical techniques are suitable for monitoring the stability of this compound?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a highly suitable method for stability studies.[16][17][18] A reversed-phase C18 column is commonly used for phenylethylamines.[16][17] The strong UV absorbance of the nitroaromatic ring allows for sensitive detection. Mass spectrometry (LC-MS) can also be employed for the identification of degradation products.
Quantitative Stability Data
| Solvent System | Stress Condition | Incubation Time (days) | Initial Concentration (mg/mL) | Remaining Compound (%) | Appearance of Solution |
| Acetonitrile | 25°C, Ambient Light | 7 | 1.0 | 98.5 | Colorless |
| Methanol | 25°C, Ambient Light | 7 | 1.0 | 95.2 | Faint Yellow |
| Water, pH 3 (HCl) | 60°C | 2 | 1.0 | 92.1 | Colorless |
| Water, pH 7 | 60°C | 2 | 1.0 | 88.4 | Light Yellow |
| Water, pH 11 (NaOH) | 60°C | 2 | 1.0 | 85.7 | Yellow |
| 3% H₂O₂ in Water | 25°C | 1 | 1.0 | 75.3 | Brown |
Detailed Experimental Protocol: Forced Degradation Study
This protocol outlines a typical forced degradation study to identify potential degradation products and establish the intrinsic stability of this compound.[3][19][20][21]
1. Materials and Equipment
-
This compound
-
HPLC-grade solvents: Acetonitrile, Methanol, Water
-
Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Volumetric flasks, pipettes, and autosampler vials (amber recommended)
-
HPLC system with UV/PDA detector
-
pH meter
-
Calibrated oven and photostability chamber
2. Stock Solution Preparation
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent where it is known to be stable for a short period (e.g., acetonitrile or a 50:50 mixture of acetonitrile and water).
3. Application of Stress Conditions
-
For each condition, use a concentration of approximately 0.1 mg/mL of this compound. Store all stressed samples, along with an unstressed control solution, protected from light at 2-8°C before analysis.
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C for up to 48 hours.[1][21] Withdraw samples at intermediate time points (e.g., 2, 8, 24, 48 hours) and neutralize with an equivalent amount of 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C for up to 48 hours.[1][21] Withdraw samples at various time points and neutralize with an equivalent amount of 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature for up to 24 hours.[1][3] Withdraw samples at various time points for analysis.
-
Thermal Degradation: Transfer the stock solution to a vial and heat in an oven at 80°C for up to 72 hours.[1] Also, subject the solid compound to the same conditions.
-
Photolytic Degradation: Expose the stock solution in a photostability chamber to a light exposure of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[3][21] A control sample should be wrapped in aluminum foil to exclude light.
-
4. Analytical Method (Example)
-
Technique: Reversed-Phase HPLC
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (Acetonitrile).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 265 nm (based on the nitroaromatic chromophore)
-
Injection Volume: 10 µL
5. Data Analysis
-
Analyze all samples by HPLC.
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to the unstressed control.
-
Identify and quantify any significant degradation products.
-
Perform a mass balance analysis to account for all components.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
References
- 1. benchchem.com [benchchem.com]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phenethylamine - Wikipedia [en.wikipedia.org]
- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ojs.library.okstate.edu [ojs.library.okstate.edu]
- 11. lkouniv.ac.in [lkouniv.ac.in]
- 12. Biodegradation of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. [PDF] On the photorelease of nitric oxide by nitrobenzene derivatives: A CASPT2//CASSCF model. | Semantic Scholar [semanticscholar.org]
- 15. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 16. Sensitive high-performance liquid chromatographic method for the determination of 2-phenylethylamine in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. HPLC Separation of Histamine and Phenethylamine on Primesep 200 Column | SIELC Technologies [sielc.com]
- 19. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 20. resolvemass.ca [resolvemass.ca]
- 21. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Troubleshooting low yield in 3-Nitrophenylethylamine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 3-Nitrophenylethylamine.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the primary synthetic routes to this compound, and which is recommended for higher yields?
A1: The two most common and direct synthetic routes for this compound are:
-
Route A: The Henry (Nitroaldol) Reaction followed by reduction. This involves the condensation of 3-nitrobenzaldehyde with nitromethane to form 1-(3-nitrophenyl)-2-nitroethanol, which is subsequently reduced to this compound.
-
Route B: Reduction of 3-Nitrostyrene. This route starts with the reduction of 3-nitrostyrene to yield this compound directly.
The choice of route often depends on the availability of starting materials and the specific experimental capabilities. Both routes can produce good yields if optimized. For instance, a one-pot reduction of β-nitrostyrenes using sodium borohydride and copper(II) chloride has been reported to give yields of up to 83%.[1][2][3]
Q2: I'm attempting the Henry reaction, but my yield of the β-nitro alcohol is very low. What are the likely causes?
A2: Low yields in the Henry reaction are often due to side reactions, primarily the elimination of water from the desired β-nitro alcohol product to form the corresponding nitroalkene (3-nitrostyrene).[4][5] Careful control of the reaction conditions is crucial.[4]
Troubleshooting Steps for the Henry Reaction:
-
Base Selection: The choice and amount of base are critical.[4][6] Strong bases can favor the dehydration side reaction. Using a milder base or only a catalytic amount of a stronger base is often recommended if the β-nitro alcohol is the desired intermediate.[4][5]
-
Temperature Control: Running the reaction at a lower temperature can help to suppress the elimination reaction and favor the formation of the β-nitro alcohol.
-
Reaction Time: Prolonged reaction times, especially in the presence of excess base, can lead to increased formation of the dehydrated product. Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) is advisable.
Q3: My reduction of the β-nitro alcohol intermediate is not proceeding to completion or is giving multiple products. How can I improve this step?
A3: Incomplete reduction or the formation of side products during the reduction of the β-nitro alcohol can be addressed by considering the following:
-
Choice of Reducing Agent: The nitro group and the alcohol can both be reactive depending on the reducing agent used. Catalytic hydrogenation (e.g., using H2 with a Palladium on carbon catalyst) is a common method.[7] Alternatively, metal hydrides like Lithium Aluminum Hydride (LiAlH4) can be effective, but require anhydrous conditions and careful handling.[7]
-
Catalyst Activity: If using catalytic hydrogenation, ensure the catalyst is active. Using a fresh batch of catalyst or increasing the catalyst loading may improve the conversion.
-
Solvent and pH: The choice of solvent and the pH of the reaction mixture can influence the reduction. For catalytic hydrogenation, a mixture of methanol and 1N HCl has been used.[7]
Q4: I am trying to reduce 3-nitrostyrene, but the yield is poor. What are the common pitfalls?
A4: The reduction of 3-nitrostyrene involves the reduction of both the nitro group and the carbon-carbon double bond.[2] Incomplete reduction or the formation of side products can lead to low yields.
Troubleshooting Steps for 3-Nitrostyrene Reduction:
-
Reducing Agent System: A combination of sodium borohydride (NaBH4) and a catalytic amount of copper(II) chloride (CuCl2) in a suitable solvent like isopropanol/water has been shown to be an effective one-pot method for this transformation, with reported yields as high as 83%.[1][2][3] This system is generally milder and easier to handle than LiAlH4.[1]
-
Reaction Conditions: The reaction time and temperature are important. The NaBH4/CuCl2 system has been reported to complete the reduction in as little as 10 to 30 minutes at reflux.[1][2]
-
Side Product Formation: The formation of hydroxylamine side products can occur during the reduction process.[2] Careful control of the reaction conditions and proper workup are necessary to minimize these.
-
Workup Procedure: The workup often involves basification with a strong base like NaOH to liberate the free amine, followed by extraction with an organic solvent.[2] Ensuring complete extraction is crucial for a good isolated yield.
Q5: Are there any other synthetic strategies I should consider if the primary routes are problematic?
A5: While the Henry reaction and nitrostyrene reduction are the most direct methods, other routes have been described, though they may have their own challenges:
-
Nitration of Phenethylamine: This method involves the direct nitration of phenethylamine. However, this typically results in a mixture of ortho, meta, and para isomers, which can be difficult to separate and often leads to a low yield of the desired 3-nitro isomer.[8][9] To achieve better selectivity, the amino group is often first protected (e.g., by acetylation) before nitration, followed by deprotection.[9][10] This adds extra steps to the synthesis.
Quantitative Data Summary
| Synthetic Route | Reagents/Catalyst | Solvent(s) | Reaction Time | Yield (%) | Reference(s) |
| Reduction of 4-methoxy-2,3-methylenedioxy-ω-nitrostyrene | 10% Pd/C, H2 (3 atm) | MeOH, 1N HCl | - | 67 | [7] |
| Reduction of 3-methoxy-4,5-dihydroxy-ω-nitrostyrene | Palladium Black, H2 (1 atm) | Acetic Acid | - | 52 | [7] |
| Reduction of β-nitrostyrene | NaBH4, CuCl2 | Isopropanol/Water | 10-30 min | up to 83 | [1][2] |
| Decarboxylation of 4-Nitrophenylalanine | Methyl Ethyl Ketone (catalytic) | Diphenylether | 3 h | 78 | [8] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Henry Reaction and Subsequent Reduction (Illustrative)
Step 1: Henry (Nitroaldol) Reaction - Synthesis of 1-(3-nitrophenyl)-2-nitroethanol
-
To a solution of 3-nitrobenzaldehyde in a suitable solvent (e.g., ethanol), add an equimolar amount of nitromethane.
-
Cool the mixture in an ice bath.
-
Slowly add a catalytic amount of a base (e.g., a few drops of a concentrated sodium hydroxide solution or triethylamine) with stirring.
-
Monitor the reaction by TLC. Once the starting material is consumed, neutralize the reaction mixture with a dilute acid (e.g., acetic acid or dilute HCl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude β-nitro alcohol.
-
Purify the product by recrystallization or column chromatography.
Step 2: Reduction of 1-(3-nitrophenyl)-2-nitroethanol
-
Dissolve the purified 1-(3-nitrophenyl)-2-nitroethanol in a suitable solvent (e.g., methanol).
-
Add a catalytic amount of 10% Palladium on carbon.
-
Pressurize the reaction vessel with hydrogen gas (e.g., using a balloon or a Parr hydrogenator) and stir vigorously.
-
Monitor the reaction until the uptake of hydrogen ceases and TLC analysis indicates the completion of the reaction.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The product can be further purified by converting it to its hydrochloride salt by dissolving the crude amine in a suitable solvent (e.g., diethyl ether) and bubbling dry HCl gas through the solution. The precipitated salt can then be collected by filtration.
Protocol 2: One-Pot Synthesis of this compound via Reduction of 3-Nitrostyrene with NaBH4/CuCl2 [1][2]
-
In a round-bottom flask, suspend 3-nitrostyrene in a mixture of isopropanol and water.
-
Add sodium borohydride (NaBH4) portion-wise with stirring.
-
Add a catalytic amount of a freshly prepared aqueous solution of copper(II) chloride (CuCl2) dropwise.
-
Reflux the reaction mixture for 10-30 minutes, monitoring the progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully add a 35% solution of sodium hydroxide (NaOH) with stirring to basify the mixture.
-
Extract the product with isopropanol or another suitable organic solvent.
-
Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO4), and filter.
-
The product can be isolated as the hydrochloride salt by adding an excess of a solution of HCl in a suitable solvent (e.g., 4N HCl in dioxane) to the filtrate.
-
The precipitated hydrochloride salt can be collected by filtration, washed with a cold solvent like acetone, and dried under reduced pressure.
Visualizations
Caption: Synthetic routes to this compound.
Caption: Troubleshooting low yield in the Henry reaction.
Caption: Troubleshooting low yield in nitrostyrene reduction.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. scirp.org [scirp.org]
- 5. Henry Reaction [organic-chemistry.org]
- 6. Henry reaction - Wikipedia [en.wikipedia.org]
- 7. Synthesis of Phenethylamines by Catalytic Hydrogenation of Nitrostyrenes - [www.rhodium.ws] [chemistry.mdma.ch]
- 8. tandfonline.com [tandfonline.com]
- 9. Different synthetic pathways of 4-Nitrophenethylamine hydrochloride_Chemicalbook [chemicalbook.com]
- 10. CN107759477A - A kind of preparation method of p-nitrophenyl ethylamine hydrochloride - Google Patents [patents.google.com]
Preventing byproduct formation in phenylethylamine nitration
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the nitration of phenylethylamine.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My nitration reaction is producing a mixture of ortho-, meta-, and para-isomers. How can I improve the selectivity for the para-isomer?
A1: The ethylamine group on the benzene ring is an ortho-, para-directing activator. However, in the strongly acidic conditions of nitration (using mixed nitric and sulfuric acid), the amino group is protonated to form the anilinium ion (ArNH3+), which is a meta-directing deactivator. This can lead to a mixture of isomers.[1]
Troubleshooting Tip: To achieve high para-selectivity, you should protect the amino group as an amide (e.g., acetanilide) before performing the nitration. The amide group is still an ortho-, para-director but is less activating than the free amine, which helps control the reaction and favors the formation of the para-isomer.[1][2] The protecting group can be removed by acid or base hydrolysis after nitration.
Q2: I am observing significant amounts of dinitrated and other polysubstituted byproducts. What is causing this and how can I prevent it?
A2: Polysubstitution occurs when the nitrated product is reactive enough to undergo further nitration. Nitration is a highly exothermic reaction, and excessive temperatures can lead to multiple nitrations and the formation of unwanted byproducts.[3] The presence of a strong activating group like an unprotected amine can also accelerate the reaction, making it difficult to control.
Troubleshooting Steps:
-
Temperature Control: Maintain a low reaction temperature, typically around 0°C, to control the reaction rate and prevent over-nitration.[4][5]
-
Protecting Group: As mentioned in Q1, using a protecting group like acetyl moderates the reactivity of the ring and reduces the likelihood of multiple substitutions.[2]
-
Controlled Reagent Addition: Add the nitrating agent (or the phenylethylamine derivative) slowly and dropwise to the reaction mixture to maintain temperature and concentration control.[4]
Q3: The reaction is turning dark brown or black, and I'm getting a low yield of the desired product. What's happening?
A3: A dark coloration often indicates decomposition or side reactions. The amino group of phenylethylamine is susceptible to oxidation by nitric acid, especially at higher temperatures. This is a common issue when nitrating amines directly.[3][4]
Solution: Protecting the amino group is the most effective way to prevent oxidative side reactions. By converting the amine to an amide, you decrease its susceptibility to oxidation by the nitrating mixture.[1][2] This leads to a cleaner reaction and a higher yield of the desired nitro-product.
Q4: What are the common byproducts in a standard mixed-acid nitration?
A4: In a typical nitration using concentrated nitric and sulfuric acids, the generation of the active electrophile, the nitronium ion (NO2+), also produces water (H2O), hydronium ions (H3O+), and bisulfate ions (HSO4-).[6] While these are part of the reaction medium, improper work-up can lead to their inclusion as impurities. Other organic byproducts arise from the issues described above (isomer formation, polysubstitution, and oxidation).
Data on Reaction Yields
The following table summarizes reported yields for the synthesis of 4-nitrophenylethylamine under different protocols.
| Starting Material | Key Strategy | Product | Yield (%) | Purity (%) | Reference |
| N-(phenylethyl)acetamide | Amino Protection (Acetylation) | 4-nitrophenylethylamine hydrochloride | 84.7 | 99.6 | [7] |
| L-phenylalanine | Decarboxylation of nitrated precursor | 4-nitrophenylethylamine hydrochloride | 78 | >99 | [8] |
| Phenylethylamine | Direct Nitration | 4-nitrophenylethylamine hydrochloride | Low (unspecified) | - | [2][8] |
Experimental Protocols
Protocol: Para-Selective Nitration of Phenylethylamine via Amino Group Protection
This protocol involves three main stages: protection of the amino group, nitration, and deprotection.[2][4]
Stage 1: N-Acetylation (Protection)
-
In a suitable reaction vessel, combine β-phenylethylamine and acetic anhydride. A typical molar ratio is approximately 1:1.1 to 1:1.2 of phenylethylamine to acetic anhydride.[2]
-
Stir the mixture at a controlled temperature, for instance, between 40-50°C, for about 4-5 hours to form N-acetyl-phenylethylamine.[2]
-
Monitor the reaction completion using an appropriate method (e.g., TLC).
-
Once complete, the N-acetyl-phenylethylamine intermediate can be isolated or used directly in the next step after removing any excess acetic anhydride.
Stage 2: Nitration
-
Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid in a separate flask, cooled in an ice bath to maintain a temperature of 0-5°C. A common ratio is approximately 1:1.2 v/v.[4]
-
Slowly add the N-acetyl-phenylethylamine from Stage 1 to the cold nitrating mixture dropwise, ensuring the temperature does not rise above 10°C.
-
After the addition is complete, continue stirring the mixture at a low temperature (e.g., 0°C) for 1-2 hours.[4][5]
-
Pour the reaction mixture onto crushed ice to quench the reaction. This will precipitate the crude N-acetyl-4-nitrophenylethylamine.
-
Filter the solid product, wash it with cold water until the washings are neutral, and dry it.
Stage 3: Hydrolysis (Deprotection)
-
Dissolve the crude N-acetyl-4-nitrophenylethylamine in a suitable solvent like ethanol.[7]
-
Add an aqueous acid solution, such as 2M hydrochloric acid, to adjust the pH to approximately 1.[7]
-
Heat the mixture to reflux (around 80°C) and maintain for an extended period (e.g., 20 hours) to hydrolyze the acetyl group.[7]
-
Cool the reaction solution to room temperature to allow the product, 4-nitrophenylethylamine hydrochloride, to crystallize.
-
Purify the final product by recrystallization from a suitable solvent, such as methanol, to achieve high purity.[7]
Visual Guides
Caption: Workflow for para-selective phenylethylamine nitration.
Caption: Logic diagram for mitigating byproduct formation.
References
- 1. Nitration - Wikipedia [en.wikipedia.org]
- 2. Different synthetic pathways of 4-Nitrophenethylamine hydrochloride_Chemicalbook [chemicalbook.com]
- 3. byjus.com [byjus.com]
- 4. CN107759477A - A kind of preparation method of p-nitrophenyl ethylamine hydrochloride - Google Patents [patents.google.com]
- 5. CN104151170A - 4-nitrophenethylamine hydrochloride and preparation method thereof - Google Patents [patents.google.com]
- 6. youtube.com [youtube.com]
- 7. 4-Nitrophenethylamine hydrochloride | 29968-78-3 [chemicalbook.com]
- 8. tandfonline.com [tandfonline.com]
Improving peak shape for 3-Nitrophenylethylamine in reverse-phase HPLC
This technical support center provides troubleshooting guidance and frequently asked questions to help you improve the peak shape of 3-Nitrophenylethylamine in reverse-phase HPLC.
Troubleshooting Guide
Question 1: Why is the peak for this compound tailing in my reverse-phase HPLC analysis?
Answer:
Peak tailing for this compound, a basic compound, is most commonly caused by secondary interactions between the analyte and the stationary phase.[1][2] The primary amine group on this compound can become protonated (positively charged) depending on the mobile phase pH. This charged amine then interacts strongly with acidic, ionized residual silanol groups (Si-O⁻) on the surface of silica-based C18 or C8 columns.[3][4] This secondary retention mechanism is stronger than the primary hydrophobic interaction, causing some analyte molecules to be retained longer, which results in a tailing peak.[3][5]
Other potential causes for peak tailing include:
-
Column Overload: Injecting too much sample can saturate the stationary phase.[2]
-
Column Contamination or Degradation: Impurities from the sample or mobile phase can accumulate on the column, or the stationary phase can degrade over time.[6][7]
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening and tailing.[4][8]
-
Inappropriate Sample Solvent: Dissolving the sample in a solvent much stronger than the mobile phase can lead to peak distortion.[9]
Question 2: My this compound peak has a high asymmetry factor. What is the first step to improve its shape?
Answer:
The first and most effective step is to adjust the mobile phase pH to suppress the ionization of the residual silanol groups on the column.[1] Since this compound is a basic compound, you have two primary strategies for pH adjustment:
-
Low pH (Recommended First Approach): Lower the mobile phase pH to between 2.5 and 3.5.[6] At this low pH, the residual silanol groups are fully protonated (Si-OH), making them neutral and significantly reducing their ability to interact with the protonated amine analyte.[3] This minimizes the secondary retention mechanism responsible for tailing.
-
High pH: Alternatively, you can increase the mobile phase pH to above 9. At high pH, the this compound will be in its neutral, free-base form, which reduces its interaction with any ionized silanols. This approach requires a column specifically designed for high pH stability.[4]
The diagram below illustrates the interaction at different pH values.
Caption: Analyte-Silanol Interactions at Different Mobile Phase pH.
Question 3: Adjusting the mobile phase pH helped, but the peak is still tailing. What are my next steps?
Answer:
If pH adjustment alone is insufficient, you can follow this troubleshooting workflow:
Caption: Troubleshooting Workflow for Peak Tailing.
Detailed Steps:
-
Evaluate Column Chemistry: Standard C18 columns can have a high density of residual silanols. Switching to a column with a more inert surface can significantly improve peak shape for basic compounds.[6]
-
Use Mobile Phase Additives: If changing the column is not an option, adding a "silanol suppressor" to your mobile phase can be effective.
-
Investigate Other Causes: If the issue persists, consider factors not related to chemical interactions.
Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase and column for analyzing this compound?
A1: A good starting point would be a C18 column with high end-capping. For the mobile phase, begin with a gradient of acetonitrile and a low pH buffer, such as 0.1% formic acid or phosphoric acid in water (pH ≈ 2.7). This combination addresses the primary cause of peak tailing for amines.[1][3][6]
Q2: How does buffer concentration affect peak shape?
A2: The buffer concentration is crucial for maintaining a stable mobile phase pH. A low buffer concentration may not have enough capacity to control the pH at the column surface, leading to inconsistent ionization of both the analyte and silanol groups, which can result in peak broadening or tailing. A concentration of 10-50 mM is generally recommended.[6][7]
Q3: Can I use an ion-pairing reagent to improve the peak shape?
A3: Yes, ion-pairing reagents can be used. For a positively charged amine, an anionic ion-pairing reagent (e.g., sodium heptanesulfonate) can be added to the mobile phase.[12][13] This forms a neutral ion-pair with the protonated this compound, which then interacts with the stationary phase via a purely hydrophobic mechanism, often resulting in a sharp, symmetrical peak. However, ion-pairing reagents are known to be "sticky" and can permanently modify the column and contaminate the HPLC system and detector (especially for LC-MS), so they should be used with caution and on a dedicated column.[14]
Q4: Will increasing the column temperature improve the peak shape?
A4: Increasing the column temperature can sometimes lead to sharper peaks by improving mass transfer kinetics and reducing mobile phase viscosity. However, it is generally not the primary solution for peak tailing caused by strong secondary silanol interactions. While a moderate increase in temperature (e.g., to 35-45 °C) might offer some improvement in efficiency, optimizing the mobile phase pH and column chemistry will have a much more significant impact on reducing tailing for this compound.[9][15]
Data & Protocols
Table 1: Effect of Mobile Phase pH on Peak Asymmetry
This table summarizes typical results you might expect when analyzing this compound under different pH conditions on a standard C18 column.
| Mobile Phase pH | Buffer (25 mM) | Asymmetry Factor (As) | Observation |
| 7.0 | Phosphate | > 2.0 | Severe tailing due to ionized silanols.[3] |
| 4.5 | Acetate | 1.8 - 2.0 | Significant tailing.[4] |
| 3.0 | Phosphate/Formate | 1.2 - 1.4 | Good peak shape, minor tailing may persist.[3] |
| 2.7 | 0.1% Formic Acid | 1.1 - 1.3 | Symmetrical peak shape is likely.[16] |
Note: Asymmetry Factor (As) is calculated at 10% of the peak height. A value of 1.0 is a perfectly symmetrical Gaussian peak. Values > 1.2 are generally considered tailing.[3][6]
Experimental Protocol: Evaluating the Effect of Mobile Phase pH
Objective: To determine the optimal mobile phase pH for improving the peak shape of this compound.
Materials:
-
HPLC system with UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
This compound standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid and/or Ammonium formate
Procedure:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water. Dilute this stock to a working concentration of approximately 20 µg/mL.
-
Prepare Mobile Phases:
-
Mobile Phase A1 (pH ≈ 2.7): 0.1% Formic Acid in Water.
-
Mobile Phase A2 (pH ≈ 4.5): 25 mM Ammonium Formate in Water, pH adjusted to 4.5 with Formic Acid.
-
Mobile Phase B: Acetonitrile.
-
-
Set Chromatographic Conditions (Starting Point):
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Gradient: 10% to 70% Acetonitrile over 15 minutes.
-
-
System Equilibration and Analysis:
-
Begin with Mobile Phase A1. Equilibrate the column with the initial gradient conditions for at least 15 column volumes or until a stable baseline is achieved.
-
Inject the working standard solution and record the chromatogram.
-
Calculate the asymmetry factor for the this compound peak.
-
Thoroughly flush the system and column with a 50:50 mixture of acetonitrile and water.
-
Switch to Mobile Phase A2. Repeat the equilibration and analysis steps.
-
-
Data Comparison: Compare the peak asymmetry from the chromatograms obtained at the different pH values to determine which condition provides the best peak shape.
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. chromtech.com [chromtech.com]
- 5. benchchem.com [benchchem.com]
- 6. uhplcs.com [uhplcs.com]
- 7. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 8. silicycle.com [silicycle.com]
- 9. youtube.com [youtube.com]
- 10. lcms.cz [lcms.cz]
- 11. lctsbible.com [lctsbible.com]
- 12. km3.com.tw [km3.com.tw]
- 13. openprairie.sdstate.edu [openprairie.sdstate.edu]
- 14. What Are the Considerations for Using Ion Pairing Reagents in My Mobile Phases? [sciex.com]
- 15. researchgate.net [researchgate.net]
- 16. agilent.com [agilent.com]
Technical Support Center: Gas Chromatography (GC) Analysis of Phenethylamines
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize the adsorption of phenethylamines during GC analysis, ensuring accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why are my phenethylamine peaks showing significant tailing in my GC chromatogram?
A1: Phenethylamines are basic compounds that contain a primary or secondary amine group. This functional group is prone to interacting with active sites, specifically silanol (-Si-OH) groups, present on the surfaces of the GC system. These interactions can occur in the inlet liner, at the head of the analytical column, or with any non-deactivated surfaces in the sample flow path. This adsorption leads to poor peak shape, characterized by tailing, as the analyte is slowly released from these active sites.[1]
Q2: What is derivatization, and why is it recommended for phenethylamine analysis?
A2: Derivatization is a chemical reaction that modifies the analyte to make it more suitable for a particular analytical technique. For phenethylamines, derivatization masks the polar amine group by converting it into a less polar and more volatile derivative.[2] This significantly reduces the analyte's interaction with active sites in the GC system, resulting in improved peak shape, increased sensitivity, and better reproducibility.[3][4] Common derivatization agents for phenethylamines include acylating agents like trifluoroacetic anhydride (TFAA), pentafluoropropionic anhydride (PFPA), and heptafluorobutyric anhydride (HFBA), as well as silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[5][6]
Q3: How can I improve the inertness of my GC system for amine analysis?
A3: Creating an inert flow path is crucial for minimizing the adsorption of active compounds like phenethylamines. Key strategies include:
-
Using Deactivated Inlet Liners: Employing liners that have been treated to cap or remove active silanol groups is essential. Base-deactivated liners are specifically designed for the analysis of basic compounds.[7]
-
Utilizing Inert GC Columns: Select a GC column that is well-deactivated and suitable for amine analysis. Some columns are specifically marketed for the analysis of basic compounds.
-
Proper Column Installation: Ensure the column is installed correctly in the inlet and detector to avoid creating dead volumes or exposing active metal surfaces. A clean, square cut on the column is also important.[1]
-
Regular Maintenance: Regularly replace the septum and inlet liner, and trim the front end of the column (e.g., 10-20 cm) to remove any accumulated non-volatile residues or newly formed active sites.[1]
Q4: Can I analyze phenethylamines without derivatization?
A4: While it is possible to analyze some phenethylamines without derivatization, it often leads to poor chromatographic performance, including peak tailing and low sensitivity, especially at low concentrations.[8] Achieving acceptable results without derivatization requires a highly inert GC system and careful optimization of all analytical parameters. For robust and reproducible quantitative analysis, derivatization is highly recommended.[2][4]
Troubleshooting Guides
Guide 1: Troubleshooting Poor Peak Shape (Tailing) for Phenethylamines
This guide provides a step-by-step approach to diagnosing and resolving peak tailing issues commonly encountered during the GC analysis of phenethylamines.
Guide 2: Optimizing Inlet Conditions for Phenethylamine Analysis
The inlet is a critical point where adsorption can occur. Proper setup and optimization are key to good peak shape and recovery.
| Parameter | Recommendation | Rationale |
| Inlet Liner | Use a deactivated liner, preferably a base-deactivated one. A single taper liner with deactivated glass wool is a good starting point for splitless injections. | Deactivated surfaces minimize active sites available for adsorption. Glass wool can aid in sample vaporization but must be properly deactivated to avoid creating new active sites. |
| Injection Temperature | 250 °C is a common starting point. | The temperature should be high enough to ensure rapid vaporization of the derivatized phenethylamines but not so high as to cause thermal degradation. |
| Injection Mode | Splitless injection is typically used for trace analysis. | This mode allows for the transfer of the entire sample to the column, maximizing sensitivity. |
| Splitless Time | 0.5 to 1.0 minutes. | This time should be optimized to allow for the complete transfer of the analytes to the column while minimizing the time the solvent remains in the inlet. |
| Septum Purge | Ensure the septum purge is active. | This prevents any sample components that may have backflashed into the septum area from bleeding into the system and causing ghost peaks or baseline disturbances. |
Quantitative Data Summary
The following tables summarize the impact of derivatization and the choice of derivatization reagent on the analysis of phenethylamines.
Table 1: Comparison of GC-MS Analysis with and without Derivatization
| Analyte | Condition | Peak Shape | Relative Response |
| Amphetamine | Underivatized | Tailing | Low |
| Amphetamine | TFAA Derivatized | Symmetrical | High |
| Methamphetamine | Underivatized | Tailing | Low |
| Methamphetamine | TFAA Derivatized | Symmetrical | High |
Note: This table represents a qualitative summary of typical observations. Quantitative improvements can be several-fold or more depending on the analyte and system inertness.
Table 2: Comparison of Different Acylating Derivatization Reagents for Amphetamine Analysis [5]
| Derivatization Reagent | Limit of Quantification (LOQ) (ng/mL) |
| Heptafluorobutyric anhydride (HFBA) | 5 |
| Pentafluoropropionic anhydride (PFPA) | 2.5 |
| Trifluoroacetic anhydride (TFAA) | 5 |
This data suggests that for amphetamine analysis in oral fluid, PFPA may offer slightly better sensitivity compared to HFBA and TFAA.[5]
Experimental Protocols
Protocol 1: Trifluoroacetyl (TFA) Derivatization of Phenethylamines for GC-MS Analysis
This protocol describes a common method for the derivatization of phenethylamines using trifluoroacetic anhydride (TFAA).
Materials:
-
Sample extract containing phenethylamines, dried down.
-
Trifluoroacetic anhydride (TFAA)
-
Ethyl acetate (or other suitable solvent)
-
Heating block or water bath
-
Vials with caps
-
Nitrogen evaporation system
Procedure:
-
Ensure the sample extract is completely dry. If the sample is in a solvent, evaporate the solvent under a gentle stream of nitrogen.
-
To the dried residue, add 50 µL of ethyl acetate and 50 µL of TFAA.[5]
-
Cap the vial tightly and vortex to mix.
-
Heat the vial at 70°C for 30 minutes in a heating block or water bath.[5]
-
Allow the vial to cool to room temperature.
-
Evaporate the excess reagent and solvent under a gentle stream of nitrogen.
-
Reconstitute the derivatized sample in a suitable volume of ethyl acetate (e.g., 50-100 µL) for GC-MS analysis.[5]
Protocol 2: Example GC-MS Method Parameters for TFA-Derivatized Phenethylamines
These are typical starting parameters that may require further optimization for your specific application and instrument.
| Parameter | Setting |
| GC Column | 5%-Phenyl-methylpolysiloxane (e.g., HP-5MS), 30 m x 0.25 mm ID, 0.25 µm film thickness[5] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min[5] |
| Inlet Temperature | 250 °C[3] |
| Injection Volume | 1 µL, splitless[3] |
| Oven Program | Initial temperature of 80°C, hold for 2 min, ramp to 150°C at 8°C/min, then ramp to 280°C at 30°C/min[5] |
| MS Transfer Line | 280 °C[5] |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV[5] |
| Acquisition Mode | Scan or Selected Ion Monitoring (SIM) |
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. jfda-online.com [jfda-online.com]
- 3. gcms.cz [gcms.cz]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MSTFA/MSTFA-d9苯丙胺的衍生化,用于GC/MS检测和鉴定 [sigmaaldrich.com]
- 7. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 8. Automatic Derivatization System for Phenethylamine Drugs : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Validation & Comparative
A Comparative Guide to the Synthetic Routes of 3-Nitrophenylethylamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the primary synthetic routes to 3-Nitrophenylethylamine, a valuable building block in medicinal chemistry and drug discovery. The following sections detail the most common and effective synthetic strategies, presenting quantitative data, detailed experimental protocols, and visual representations of the reaction pathways to aid in the selection of the most suitable method for your research and development needs.
At a Glance: Comparison of Synthetic Routes
The synthesis of this compound is predominantly achieved through two main strategies: the reduction of a 3-nitro-β-nitrostyrene intermediate or the reduction of 3-nitrophenylacetonitrile. A third potential route, the direct nitration of phenylethylamine, is generally less favored due to challenges in controlling regioselectivity.
Table 1: Quantitative Comparison of Synthetic Routes to this compound
| Route | Key Intermediate | Reducing Agent/Method | Typical Yield (%) | Reaction Time | Key Advantages | Key Disadvantages |
| 1. Reduction of 3-Nitro-β-nitrostyrene | 3-Nitro-β-nitrostyrene | Lithium Aluminum Hydride (LiAlH₄) | 60-80%[1] | 3-6 hours[1][2] | High yields, well-established. | Highly reactive, requires strict anhydrous conditions. |
| Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al) | 75-87% | 2-17 hours | Good yields, alternative to LiAlH₄. | Moisture sensitive. | ||
| Sodium Borohydride/Copper(II) Chloride (NaBH₄/CuCl₂) | 62-83%[3][4] | 10-30 minutes[3][4] | Mild conditions, short reaction times, safer than LiAlH₄. | Requires a catalyst. | ||
| Catalytic Hydrogenation (e.g., Pd/C, H₂) | 67-94%[2][5] | 3-24 hours[5] | High yields, clean reaction. | Requires specialized hydrogenation equipment. | ||
| 2. Reduction of 3-Nitrophenylacetonitrile | 3-Nitrophenylacetonitrile | Lithium Aluminum Hydride (LiAlH₄) | Good to excellent (specific data for 3-nitro isomer is sparse) | Variable | Direct conversion from the nitrile. | Highly reactive, requires strict anhydrous conditions. |
| Catalytic Hydrogenation (e.g., Raney Nickel, H₂) | High (specific data for 3-nitro isomer is sparse) | Variable | Effective for nitrile reduction. | Requires specialized hydrogenation equipment, potential for catalyst poisoning. | ||
| 3. Direct Nitration of Phenylethylamine | Phenylethylamine | Mixed Acid (HNO₃/H₂SO₄) | Low (for 3-nitro isomer) | Variable | Direct approach from a simple starting material. | Poor regioselectivity, leads to a mixture of ortho, meta, and para isomers, difficult separation.[6] |
Visualizing the Synthetic Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the primary synthetic routes to this compound.
References
- 1. Borane Reagents [organic-chemistry.org]
- 2. Synthesis of Phenethylamines by Catalytic Hydrogenation of Nitrostyrenes - [www.rhodium.ws] [chemistry.mdma.ch]
- 3. jrfglobal.com [jrfglobal.com]
- 4. US4287365A - Reduction of aromatic nitro compounds with Raney nickel catalyst - Google Patents [patents.google.com]
- 5. ch.ic.ac.uk [ch.ic.ac.uk]
- 6. CN107759477A - A kind of preparation method of p-nitrophenyl ethylamine hydrochloride - Google Patents [patents.google.com]
A Comparative Guide to 3-Nitrophenylethylamine and 4-Nitrophenylethylamine in Drug Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical synthesis, the selection of starting materials and intermediates is a critical decision that profoundly influences the efficiency, scalability, and economic viability of a drug manufacturing process. Among the versatile building blocks available to medicinal chemists, nitrophenylethylamine isomers, specifically 3-nitrophenylethylamine and 4-nitrophenylethylamine, serve as crucial precursors in the synthesis of a variety of therapeutic agents. This guide provides an objective comparison of these two isomers, supported by experimental data, to aid researchers in making informed decisions for their drug development pipelines.
Chemical Properties and Reactivity Overview
Both this compound and 4-nitrophenylethylamine are organic compounds featuring a phenylethylamine backbone substituted with a nitro group on the phenyl ring. The position of the nitro group—meta (position 3) or para (position 4)—significantly influences the electronic properties of the molecule and, consequently, its reactivity in subsequent synthetic transformations.
The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution. However, it plays a pivotal role as a precursor to the corresponding amino group upon reduction. This transformation is a cornerstone of many synthetic pathways, as the resulting aminophenylethylamine moiety is a key pharmacophore in numerous biologically active molecules, including beta-blockers and other adrenergic agents.
Performance in Drug Synthesis: A Comparative Analysis
The utility of 3- and 4-nitrophenylethylamine as synthetic intermediates is best illustrated through their application in the production of specific pharmaceuticals.
4-Nitrophenylethylamine: A Workhorse in Modern Therapeutics
4-Nitrophenylethylamine has established itself as a key intermediate in the synthesis of several commercially successful drugs, most notably the antiarrhythmic agent dofetilide and the overactive bladder treatment mirabegron.[1][2]
Mirabegron Synthesis:
The synthesis of mirabegron often commences with the acylation of 4-nitrophenylethylamine with (R)-mandelic acid, followed by a series of reduction and condensation steps. The para-position of the nitro group is crucial for the desired biological activity of the final drug molecule.
Dofetilide Synthesis:
In the synthesis of dofetilide, 4-nitrophenylethylamine hydrochloride is a key starting material.[2] The synthetic route involves N-alkylation and subsequent reduction of the nitro group to an amine, which is then further functionalized.
This compound: A Precursor for Neurological and Bioactive Compounds
While less frequently cited in the synthesis of blockbuster drugs compared to its para-isomer, this compound is a valuable intermediate in the development of pharmaceuticals targeting neurological disorders and in the exploration of novel bioactive molecules.[3] Its derivatives are investigated for their potential as anti-inflammatory and analgesic agents.[3] The meta-substitution pattern can be critical for achieving the desired receptor binding profile for certain central nervous system targets.
Quantitative Data Summary
The following table summarizes key quantitative data for synthetic steps involving this compound and 4-nitrophenylethylamine, based on available literature and patent information.
| Parameter | This compound | 4-Nitrophenylethylamine | Drug/Intermediate | Reference |
| Purity | ≥97% (commercially available) | ≥95% (commercially available) | Starting Material | [4][5] |
| Yield (Amide Condensation) | Data not readily available for a specific drug | 91.0% | Mirabegron Intermediate | [6] |
| Yield (Final Condensation) | Data not readily available for a specific drug | 79.1% (Purity: 99.6%) | Mirabegron | [1] |
| Yield (Nucleophilic Substitution) | Data not readily available for a specific drug | 67.1% | Dofetilide Intermediate | [7] |
Note: Direct comparison of yields is challenging due to the different target molecules and reaction conditions. The data presented is for illustrative purposes to highlight the utility of each isomer in specific, documented synthetic routes.
Experimental Protocols
General Protocol for the Reduction of Nitrophenylethylamine to Aminophenylethylamine
This protocol describes a general method for the catalytic hydrogenation of a nitrophenylethylamine isomer to the corresponding aminophenylethylamine, a common and critical step in many drug synthesis pathways.
Materials:
-
Nitrophenylethylamine hydrochloride (3- or 4-isomer)
-
Palladium on carbon (10% Pd/C)
-
Ethanol (or other suitable solvent)
-
Hydrogen gas
-
Hydrogenation apparatus (e.g., Parr shaker)
Procedure:
-
In a hydrogenation flask, dissolve the nitrophenylethylamine hydrochloride in ethanol.
-
Carefully add 10% Pd/C catalyst to the solution (typically 5-10% by weight of the substrate).
-
Seal the flask and connect it to the hydrogenation apparatus.
-
Purge the system with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
-
Upon completion, carefully vent the hydrogen gas and purge the system with an inert gas.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Wash the celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude aminophenylethylamine hydrochloride.
-
The product can be further purified by recrystallization.
Safety Note: Handle palladium on carbon and hydrogen gas with extreme caution in a well-ventilated fume hood. Pd/C can be pyrophoric.
Mandatory Visualizations
Logical Relationship: Key Chemical Properties
Caption: Key properties of nitrophenylethylamine isomers.
Experimental Workflow: Synthesis of a Mirabegron Intermediate
Caption: Workflow for a Mirabegron intermediate synthesis.
Signaling Pathway: General Adrenergic Receptor Activation
Caption: Simplified adrenergic receptor signaling pathway.
Conclusion
Both this compound and 4-nitrophenylethylamine are valuable intermediates in drug synthesis, each with its preferred applications dictated by the substitution pattern of the final drug target. 4-Nitrophenylethylamine is a well-established precursor for high-profile drugs like mirabegron and dofetilide, with a wealth of available synthetic data. This compound, while less documented in large-scale pharmaceutical manufacturing, holds significant potential for the development of novel therapeutics, particularly those targeting the central nervous system.
The choice between these two isomers will ultimately depend on the specific synthetic strategy and the desired pharmacological profile of the target molecule. This guide provides a foundational understanding to assist researchers in navigating this decision-making process, emphasizing the importance of considering both the chemical reactivity and the established applications of each isomer.
References
- 1. Synthesis in Review: A look at the latest developments in synthetic chemistry from the synthesis of β-Arylethylamine scaffolds to the monofluormethylation of imines and alkenes | Domainex [domainex.co.uk]
- 2. scbt.com [scbt.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 3-硝基苯乙胺 盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state ap… [ouci.dntb.gov.ua]
- 6. researchgate.net [researchgate.net]
- 7. Efficient Catalytic Reduction of 4-Nitrophenol Using Copper(II) Complexes with N,O-Chelating Schiff Base Ligands - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating HPLC Methods for the Quantification of Nitrophenylethylamine Isomers
For researchers, scientists, and drug development professionals, the accurate quantification of Nitrophenylethylamine isomers is critical for ensuring product quality, safety, and efficacy. High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for this purpose. The validation of the chosen HPLC method is a mandatory step to ensure that the analytical procedure is reliable, reproducible, and suitable for its intended use. This guide provides a comparative overview of different HPLC methods and detailed protocols for their validation.
Comparison of HPLC Methods for Isomer Separation
The successful separation of Nitrophenylethylamine isomers, which can exist as positional isomers (ortho-, meta-, para-) and enantiomers, is highly dependent on the choice of the stationary and mobile phases. The primary modes of separation include Reversed-Phase, Normal-Phase, and Chiral Chromatography.
| Chromatographic Mode | Stationary Phase Examples | Typical Mobile Phase | Principle of Separation | Best Suited For |
| Reversed-Phase (RP) HPLC | C18, C8, Phenyl | Acetonitrile/Methanol and Water with buffers (e.g., phosphate, acetate) or acids (e.g., formic acid, trifluoroacetic acid) | Separation is based on hydrophobic interactions. More non-polar analytes are retained longer. | Separation of positional isomers (o-, m-, p-nitrophenylethylamine) where there are sufficient differences in hydrophobicity. |
| Normal-Phase (NP) HPLC | Silica, Alumina, Cyano (CN), Amino (NH2) | Non-polar solvents like Hexane or Heptane with polar modifiers like Isopropanol or Ethyl Acetate. | Separation is based on polarity. More polar analytes interact more strongly with the polar stationary phase and are retained longer.[1][2][3] | Separation of positional isomers, particularly when there are significant differences in polarity. It is often effective for isomer separation.[1][2] |
| Chiral HPLC | Polysaccharide-based (e.g., cellulose, amylose), Pirkle-type, Macrocyclic glycopeptides | Can be run in normal-phase, polar organic, or reversed-phase modes depending on the specific chiral stationary phase (CSP). | Enantioselective interactions between the chiral stationary phase and the enantiomers, leading to differential retention.[4][5][6] | Separation of enantiomers of a specific Nitrophenylethylamine isomer. |
Experimental Protocols for HPLC Method Validation
A comprehensive validation of an HPLC method involves evaluating several key parameters to ensure its performance. The following protocols are based on the International Council for Harmonisation (ICH) guidelines.[7][8]
System Suitability
Before starting the validation, system suitability tests are performed to ensure the HPLC system is operating correctly.
Protocol:
-
Prepare a standard solution of the Nitrophenylethylamine isomer(s) of interest.
-
Inject the standard solution six replicate times.
-
Calculate the following parameters:
-
Tailing Factor (T): Should be ≤ 2.0.
-
Theoretical Plates (N): Should be > 2000.
-
Relative Standard Deviation (%RSD) of Peak Area and Retention Time: Should be ≤ 2.0%.[9]
-
Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
Protocol:
-
Prepare a blank solution (matrix without the analyte), a standard solution of the Nitrophenylethylamine isomers, and a sample solution.
-
Inject each solution and record the chromatograms.
-
Compare the chromatograms to ensure that there are no interfering peaks at the retention times of the analytes of interest in the blank chromatogram.
Linearity
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range.
Protocol:
-
Prepare a series of at least five standard solutions of the Nitrophenylethylamine isomer(s) covering the expected concentration range (e.g., 50% to 150% of the target concentration).
-
Inject each standard solution in triplicate.
-
Plot a calibration curve of the mean peak area against the concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), which should be ≥ 0.99.[9]
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed by spike/recovery studies.
Protocol:
-
Prepare a sample matrix and spike it with known concentrations of the Nitrophenylethylamine isomer(s) at three levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
-
The mean recovery should be within 98.0% to 102.0%.
Precision
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.
Protocol:
-
Repeatability (Intra-day Precision):
-
Prepare six identical samples at 100% of the target concentration.
-
Analyze the samples on the same day, with the same analyst, and on the same instrument.
-
Calculate the %RSD of the results. The acceptance criterion is typically a %RSD of ≤ 2.0%.[9]
-
-
Intermediate Precision (Inter-day and Inter-analyst):
-
Repeat the repeatability study on a different day with a different analyst and, if possible, on a different instrument.
-
Calculate the %RSD for this set of results and compare it with the results from the repeatability study. The overall %RSD should be within acceptable limits (typically ≤ 2.0%).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve:
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S) Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Protocol:
-
Introduce small variations to the method parameters, one at a time. Examples include:
-
Flow rate (e.g., ± 0.1 mL/min).
-
Column temperature (e.g., ± 5 °C).
-
Mobile phase composition (e.g., ± 2% organic).
-
pH of the mobile phase buffer (e.g., ± 0.2 units).
-
-
Analyze a standard solution under each of the modified conditions.
-
Evaluate the effect of the changes on the system suitability parameters and the assay results. The results should remain within the acceptance criteria.[9][10]
Summary of Validation Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
| System Suitability | Tailing Factor ≤ 2.0, Theoretical Plates > 2000, %RSD (Peak Area, Retention Time) ≤ 2.0% |
| Specificity | No interference at the retention time of the analyte peaks. |
| Linearity | Correlation Coefficient (r²) ≥ 0.99 |
| Accuracy | Mean recovery of 98.0% to 102.0% |
| Precision (Repeatability & Intermediate) | %RSD ≤ 2.0% |
| LOD & LOQ | Signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ. |
| Robustness | System suitability parameters and assay results remain within acceptable limits after small, deliberate changes to the method. |
Visualizing the Workflow
HPLC Method Validation Workflow
Caption: A flowchart illustrating the key stages of HPLC method validation.
Logical Relationship for Method Selection
Caption: Decision tree for selecting an appropriate HPLC method.
References
- 1. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 2. hawach.com [hawach.com]
- 3. Normal Phase HPLC Columns | Phenomenex [phenomenex.com]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. Chiral Chromatography: Separating Twins | Stereochemistry [blogs.ntu.edu.sg]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. pharmtech.com [pharmtech.com]
- 8. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 9. mastelf.com [mastelf.com]
- 10. altabrisagroup.com [altabrisagroup.com]
A Comparative Analysis of Nitrating Agents for Phenylethylamine
For Researchers, Scientists, and Drug Development Professionals
The nitration of phenylethylamine is a critical transformation in the synthesis of various pharmaceutical intermediates, most notably 4-nitrophenylethylamine, a key precursor for drugs such as Mirabegron and Dofetilide.[1][2] The selection of an appropriate nitrating agent is paramount to ensure high yield, regioselectivity, and operational safety. This guide provides a comparative overview of common nitrating agents for the nitration of phenylethylamine, supported by experimental data.
A primary challenge in the nitration of phenylethylamine is the acid sensitivity of the amino group, which can lead to degradation and reduced yields under harsh acidic conditions.[1] To circumvent this, a common and effective strategy involves a three-step sequence: protection of the amino group (typically via acetylation), nitration of the protected intermediate, and subsequent deprotection to yield the desired nitrophenylethylamine.[1][2] This guide will focus on the nitration of N-acetyl-phenylethylamine as the key comparative step.
Experimental Workflow: Protection-Nitration-Deprotection Strategy
The general synthetic route to produce 4-nitrophenylethylamine from phenylethylamine is illustrated below. This workflow is a common strategy to avoid the degradation of the amine functionality during nitration.
Caption: A generalized workflow for the synthesis of p-nitrophenylethylamine hydrochloride.
Comparative Performance of Nitrating Agents
The following table summarizes the performance of various nitrating agents for the production of 4-nitrophenylethylamine, based on available literature. The data primarily pertains to the nitration of N-acetyl-phenylethylamine.
| Nitrating Agent | Composition | Typical Reaction Conditions | Yield of 4-Nitrophenylethylamine Derivative | Regioselectivity (para:ortho:meta) | Key Advantages & Disadvantages |
| Mixed Acid | Conc. HNO₃ / Conc. H₂SO₄ | 0°C to room temperature | ~85% (of final hydrochloride salt after deprotection)[3] | High para-selectivity reported | Advantages: Cost-effective, readily available reagents. Disadvantages: Highly corrosive, significant acid waste, potential for over-nitration if not carefully controlled. |
| Acetyl Nitrate | Acetic Anhydride / HNO₃ | Typically low temperatures (e.g., <15°C) | Data for phenylethylamine not specified, but generally provides good yields for other aromatics. | Generally good para-selectivity, can be influenced by reaction conditions. | Advantages: Milder than mixed acid, can lead to cleaner reactions with fewer byproducts.[4] Disadvantages: Acetyl nitrate is unstable and potentially explosive, requiring careful in-situ preparation and temperature control.[4] |
| Dinitrogen Pentoxide (N₂O₅) | N₂O₅ in an organic solvent (e.g., CH₂Cl₂) or liquefied gas | Mild conditions (e.g., 20°C) | High yields reported for various aromatic compounds.[5] | Can be highly selective, influenced by the solvent system. | Advantages: Eco-friendly (can be used stoichiometrically, reducing acid waste), effective under mild conditions.[5] Disadvantages: N₂O₅ is a powerful oxidizer and requires specialized preparation and handling. |
Experimental Protocols
Nitration using Mixed Acid
This protocol is adapted from a patented industrial process for the synthesis of 4-nitrophenylethylamine hydrochloride.[2]
Step 1: Acetylation of Phenylethylamine
-
In a suitable reactor, combine β-phenylethylamine (e.g., 120-128 kg) and acetic anhydride (e.g., 145-150 kg).
-
Stir the mixture at 40-50°C for 4-5 hours to form N-acetyl-phenylethylamine.
Step 2: Nitration of N-Acetyl-phenylethylamine
-
In a separate reactor, add 62-64% nitric acid (e.g., 340-350 kg) and cool.
-
Slowly add 70% sulfuric acid (e.g., 490-500 kg) while maintaining the temperature between 30-35°C.
-
To this mixed acid, slowly add the N-acetyl-phenylethylamine mixture from Step 1, keeping the reaction temperature between 25-35°C.
-
After the addition is complete, stir the reaction mixture at room temperature for 2-3 hours.
Step 3: Work-up and Deprotection
-
Slowly add a 30% NaOH solution to the reaction mixture to adjust the pH to 6-7.
-
Extract the product with toluene.
-
The organic phase, containing N-(4-nitrophenylethyl)acetamide, is then subjected to acid hydrolysis. For example, by dissolving in ethanol and adding hydrochloric acid, followed by heating to reflux.[3]
-
Upon cooling, 4-nitrophenylethylamine hydrochloride precipitates and can be isolated by filtration. A reported yield for this final step is 84.7%.[3]
Nitration using Acetyl Nitrate (General Procedure)
Acetyl nitrate is typically prepared in situ and immediately used. The following is a general procedure for the nitration of an aromatic compound.
-
The substrate (N-acetyl-phenylethylamine) is dissolved in a suitable solvent, such as acetic anhydride or an inert solvent.
-
The solution is cooled to a low temperature (e.g., 0-15°C).
-
A pre-cooled mixture of concentrated nitric acid and acetic anhydride is added dropwise, maintaining strict temperature control.
-
The reaction is stirred at low temperature until completion, monitored by techniques like TLC.
-
The reaction is quenched by pouring it onto ice water, and the product is isolated by extraction.
Nitration using Dinitrogen Pentoxide (General Procedure)
Dinitrogen pentoxide offers a cleaner nitration process.[5]
-
Dinitrogen pentoxide (N₂O₅) is prepared, for example, by the oxidation of dinitrogen tetroxide with ozone.[5]
-
A solution of N₂O₅ is prepared in a suitable solvent, such as dichloromethane or liquefied 1,1,1,2-tetrafluoroethane (a greener alternative).[5]
-
The substrate (N-acetyl-phenylethylamine) is exposed to the N₂O₅ solution under controlled, typically mild, temperature conditions.
-
The reaction proceeds, and upon completion, the product is isolated. The work-up is often simpler due to the absence of strong acids.[5]
Safety Considerations for Nitrating Agents
The selection of a nitrating agent must be accompanied by a thorough risk assessment.
Caption: Relationship between nitrating agents and their primary safety hazards.
-
Mixed Acid (HNO₃/H₂SO₄): This is a highly corrosive and strong oxidizing agent. Reactions are often highly exothermic and require careful temperature control to prevent runaway reactions and the formation of byproducts. It generates significant amounts of acidic waste.
-
Acetyl Nitrate: This reagent is known to be thermally unstable and can decompose explosively.[4] It should be prepared in situ at low temperatures and used immediately. It is also a strong oxidizing agent.
-
Dinitrogen Pentoxide (N₂O₅): A powerful oxidizer that can form explosive mixtures with organic materials. It is also moisture-sensitive. While considered a "green" nitrating agent due to reduced acid waste, its preparation and handling require specialized equipment and precautions.[5]
General Safety Precautions:
-
All nitration reactions should be conducted in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety goggles, face shields, and acid-resistant gloves and aprons, must be worn.
-
Emergency equipment, such as safety showers and eyewashes, should be readily accessible.
-
Reactions should be performed behind a safety shield, especially when working with potentially explosive agents like acetyl nitrate.
-
Strict temperature control is crucial for all nitration procedures.
This guide provides a comparative framework for selecting a nitrating agent for phenylethylamine. The choice will ultimately depend on the specific requirements of the synthesis, including scale, available equipment, safety protocols, and desired product purity. For industrial applications, the cost-effectiveness of mixed acid often prevails, while for laboratory-scale synthesis requiring milder conditions or higher purity, acetyl nitrate or dinitrogen pentoxide may be more suitable, provided the necessary safety measures are in place.
References
- 1. CN107759477A - A kind of preparation method of p-nitrophenyl ethylamine hydrochloride - Google Patents [patents.google.com]
- 2. Different synthetic pathways of 4-Nitrophenethylamine hydrochloride_Chemicalbook [chemicalbook.com]
- 3. 4-Nitrophenethylamine hydrochloride | 29968-78-3 [chemicalbook.com]
- 4. publica-rest.fraunhofer.de [publica-rest.fraunhofer.de]
- 5. Nitration of aromatics with dinitrogen pentoxide in a liquefied 1,1,1,2-tetrafluoroethane medium - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle: HPLC vs. GC-MS for the Analysis of Nitrated Phenethylamines
For researchers, scientists, and drug development professionals, the accurate quantification of nitrated phenethylamines is critical for both efficacy and safety assessment. The choice of analytical methodology is paramount, with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) standing out as the two primary contenders. This guide provides an objective comparison of these techniques, supported by experimental data, to aid in the selection of the most appropriate method for your analytical needs.
Nitrated phenethylamines, a class of compounds with diverse pharmacological activities, present unique analytical challenges due to their polarity and thermal lability. Both HPLC and GC-MS offer robust solutions, but their fundamental differences in separation and detection principles lead to distinct advantages and disadvantages.
At a Glance: Key Performance Metrics
The selection of an analytical technique is often dictated by its performance characteristics. Below is a summary of typical quantitative data for the analysis of nitrated and related compounds by HPLC and GC-MS, compiled from various validation studies.
| Parameter | HPLC-UV/MS | GC-MS | Notes |
| Limit of Detection (LOD) | 0.1 - 1.0 ng/mL | 0.02 - 0.5 ng/mL | GC-MS often exhibits slightly lower LODs for amenable compounds. |
| Limit of Quantitation (LOQ) | 0.3 - 2.0 ng/mL | 0.06 - 1.0 ng/mL | Consistent with LODs, GC-MS can offer lower quantitation limits. |
| Linearity (R²) | > 0.999 | > 0.995 | Both techniques demonstrate excellent linearity over a defined concentration range. |
| Accuracy (% Recovery) | 90 - 110% | 85 - 115% | Both methods provide high accuracy, with specific recovery values dependent on the analyte and matrix. |
| Precision (%RSD) | < 5% | < 10% | HPLC often shows slightly better precision (repeatability and intermediate precision). |
| Sample Preparation | Often simpler ("dilute and shoot") | Typically requires derivatization | Derivatization for GC-MS adds a step to the workflow but can improve peak shape and sensitivity. |
The Core Differences: A Deeper Dive
The fundamental distinction between HPLC and GC-MS lies in the mobile phase used for separation. HPLC utilizes a liquid mobile phase to carry the sample through a packed column, while GC-MS employs an inert gas. This core difference dictates the types of compounds that can be analyzed and the sample preparation required.
High-Performance Liquid Chromatography (HPLC) is particularly well-suited for the analysis of non-volatile and thermally labile compounds, such as many nitrated phenethylamines.[1] The separation is based on the analyte's affinity for the stationary phase and the liquid mobile phase.[1] Coupled with a variety of detectors, including UV-Vis and mass spectrometry (LC-MS), HPLC offers versatility and high sensitivity.[2]
Gas Chromatography-Mass Spectrometry (GC-MS) excels in the analysis of volatile and thermally stable compounds.[1] For non-volatile compounds like phenethylamines, a chemical derivatization step is often necessary to increase their volatility and thermal stability.[3] This process, while adding a step to the sample preparation, can significantly improve chromatographic performance and mass spectral fragmentation, aiding in identification.[3]
Experimental Protocols: A Practical Guide
Reproducible and reliable data are built upon well-defined experimental protocols. The following sections outline typical methodologies for the analysis of nitrated phenethylamines using both HPLC and GC-MS.
HPLC-UV/MS Experimental Protocol
This protocol is a representative method for the quantitative analysis of nitrated phenethylamines.
1. Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) to a known concentration.
-
Filter the sample through a 0.45 µm syringe filter prior to injection.
2. Chromatographic Conditions:
-
LC System: UHPLC system
-
Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Optimized for the separation of target analytes (e.g., 5-95% B over 10 minutes)
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
3. Mass Spectrometry Conditions (for LC-MS):
-
Mass Spectrometer: Triple Quadrupole with Electrospray Ionization (ESI)
-
Ionization Mode: Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis.
GC-MS Experimental Protocol
This protocol outlines a typical procedure for the analysis of nitrated phenethylamines, including the crucial derivatization step.
1. Sample Preparation and Derivatization:
-
Accurately weigh and dissolve the sample in a suitable solvent (e.g., ethyl acetate).
-
Add a derivatizing agent (e.g., N-methyl-bis(trifluoroacetamide) - MBTFA or N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA).
-
Heat the mixture (e.g., at 70°C for 30 minutes) to complete the derivatization reaction.
-
Cool the sample to room temperature before injection.
2. GC-MS Conditions:
-
GC System: Gas chromatograph coupled to a mass spectrometer
-
Column: HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Inlet Temperature: 250 °C
-
Injection Mode: Splitless (1 µL)
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute
-
Ramp: 15 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Detection Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity.
Visualizing the Workflow
To better understand the analytical processes, the following diagrams illustrate the typical workflows for HPLC and GC-MS analysis.
Caption: Experimental workflow for HPLC analysis.
Caption: Experimental workflow for GC-MS analysis.
Logical Decision Framework
The choice between HPLC and GC-MS is not always straightforward and depends on several factors. The following logical diagram outlines a decision-making process to guide the selection of the optimal technique.
Caption: Decision framework for method selection.
Conclusion: Making the Right Choice
Both HPLC and GC-MS are powerful and reliable techniques for the analysis of nitrated phenethylamines. The optimal choice depends on the specific requirements of the analysis.
-
HPLC is often the preferred method for its versatility, simpler sample preparation, and suitability for a wide range of polar and non-volatile compounds without the need for derivatization.
-
GC-MS offers excellent sensitivity and resolving power, particularly for complex mixtures, but the requirement for derivatization for non-volatile analytes adds a layer of complexity to the workflow.
Ultimately, a thorough evaluation of the analyte's properties, the sample matrix, and the desired analytical performance characteristics will guide the researcher to the most appropriate and effective analytical solution. For critical applications, cross-validation of results between both techniques can provide the highest level of confidence in the data.
References
Purity Confirmation of Synthesized 3-Nitrophenylethylamine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The meticulous confirmation of purity for synthesized compounds is a cornerstone of reliable and reproducible research in the chemical and pharmaceutical sciences. This guide provides a comprehensive comparison of analytical methods for validating the purity of synthesized 3-Nitrophenylethylamine, a key building block in various synthetic pathways. We present a comparative analysis with its positional isomers, 2-Nitrophenylethylamine and 4-Nitrophenylethylamine, offering insights into the nuances of their analytical characterization.
Comparative Analysis of Nitrophenylethylamine Isomers
The purity of synthesized this compound and its isomers is typically assessed using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is a principal method for quantitative purity assessment, while Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide crucial structural confirmation and identification of impurities.
| Parameter | This compound | 2-Nitrophenylethylamine | 4-Nitrophenylethylamine |
| Reported Purity (Commercial) | ≥95-97% (as hydrochloride salt)[1][2] | 96% (as hydrochloride salt) | ≥95-99% (as hydrochloride salt)[3][4][5] |
| Typical Analytical Methods | HPLC, ¹H NMR, ¹³C NMR, MS | HPLC, ¹H NMR, ¹³C NMR, MS | HPLC, ¹H NMR, ¹³C NMR, MS |
| Potential Impurities | Unreacted starting materials, other positional isomers (2- and 4-isomers), byproducts of nitration. | Unreacted starting materials, other positional isomers (3- and 4-isomers), byproducts of nitration. | Unreacted starting materials, other positional isomers (2- and 3-isomers), byproducts of nitration. |
Experimental Protocols
Robust purity determination relies on well-defined experimental protocols. Below are detailed methodologies for the key analytical techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is the industry standard for quantitative purity analysis of non-volatile organic compounds.
Objective: To determine the purity of the synthesized nitrophenylethylamine isomer by separating it from potential impurities and calculating the peak area percentage.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (for pH adjustment of the mobile phase)
-
Sample of synthesized nitrophenylethylamine
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for instance, a mixture of acetonitrile and a phosphate buffer with the pH adjusted to 2.5. The exact ratio may need to be optimized for the specific isomer.
-
Standard Solution Preparation: Accurately weigh and dissolve a known amount of a reference standard (if available) in the mobile phase to prepare a standard solution of known concentration.
-
Sample Preparation: Accurately weigh and dissolve the synthesized compound in the mobile phase to a similar concentration as the standard solution.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for nitrophenylethylamines)
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Purity Calculation: The purity of the synthesized compound is calculated based on the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation and purity assessment of organic molecules.
Objective: To confirm the chemical structure of the synthesized nitrophenylethylamine isomer and to detect the presence of any proton- or carbon-containing impurities.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
Sample of synthesized nitrophenylethylamine
Procedure:
-
Sample Preparation: Dissolve a small amount of the synthesized compound in the appropriate deuterated solvent.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.
-
Data Analysis:
-
¹H NMR: Analyze the chemical shifts, integration values, and coupling patterns to confirm the expected proton environment of the target molecule. Impurities will present as additional, unassignable peaks.
-
¹³C NMR: Analyze the chemical shifts to confirm the carbon skeleton of the molecule. The presence of unexpected signals may indicate impurities.
-
Expected Spectral Data (for 4-Nitrophenylethylamine hydrochloride): [6][7]
-
¹H NMR: Signals corresponding to the ethyl chain protons and the aromatic protons, with splitting patterns and chemical shifts characteristic of the 1,4-disubstituted benzene ring.
-
¹³C NMR: Resonances for the two aliphatic carbons and the aromatic carbons, with chemical shifts influenced by the nitro and ethylamine substituents.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and the characterization of impurities.
Objective: To confirm the molecular weight of the synthesized nitrophenylethylamine and to identify potential impurities based on their mass-to-charge ratio.
Instrumentation:
-
Mass Spectrometer (e.g., with Electron Ionization - EI or Electrospray Ionization - ESI source)
Procedure:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, either directly or via a chromatographic inlet (e.g., GC-MS or LC-MS).
-
Data Acquisition: Acquire the mass spectrum.
-
Data Analysis:
-
Identify the molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to the expected molecular weight of the nitrophenylethylamine isomer.
-
Analyze the fragmentation pattern to further confirm the structure.
-
Look for peaks that do not correspond to the target molecule or its expected fragments, as these may indicate the presence of impurities.
-
Visualization of the Purity Confirmation Workflow
The following diagram outlines the logical workflow for the comprehensive purity confirmation of a synthesized nitrophenylethylamine.
References
- 1. 3-硝基苯乙胺 盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. scbt.com [scbt.com]
- 4. jfda-online.com [jfda-online.com]
- 5. 4-Nitrophenethylamine 95 29968-78-3 [sigmaaldrich.com]
- 6. 4-Nitrophenethylamine hydrochloride(29968-78-3) 1H NMR spectrum [chemicalbook.com]
- 7. 4-Nitrophenethylamine hydrochloride(29968-78-3) 13C NMR spectrum [chemicalbook.com]
Spectral analysis of 3-Nitrophenylethylamine and its positional isomers
A comprehensive guide for researchers, scientists, and drug development professionals detailing the spectral characteristics of 3-Nitrophenylethylamine and its positional isomers. This report provides a comparative analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data, supported by detailed experimental protocols.
The positional isomerism of the nitro group on the phenyl ring of nitrophenylethylamine significantly influences the electronic environment and, consequently, the spectral properties of the molecule. Understanding these differences is crucial for the unambiguous identification and characterization of these compounds in various research and development settings, including drug discovery and forensic analysis. This guide presents a side-by-side comparison of the spectral data for 2-nitrophenylethylamine, this compound, and 4-nitrophenylethylamine.
Comparative Spectral Data
The following tables summarize the key quantitative data obtained from the spectral analysis of the three positional isomers.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical structure and connectivity of atoms. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.
Table 1: ¹H NMR Spectral Data (CDCl₃)
| Protons | 2-Nitrophenylethylamine (δ, ppm) | This compound (δ, ppm) | 4-Nitrophenylethylamine (δ, ppm) |
| -CH₂- (aliphatic) | ~3.2 (t) | ~2.9 (t) | ~3.0 (t) |
| -CH₂- (aliphatic) | ~3.1 (t) | ~3.0 (t) | ~3.2 (t) |
| -NH₂ | ~1.5 (s, br) | ~1.6 (s, br) | ~1.4 (s, br) |
| Aromatic H | ~7.3 - 8.1 (m) | ~7.4 - 8.1 (m) | ~7.4 (d), ~8.2 (d) |
Table 2: ¹³C NMR Spectral Data (CDCl₃)
| Carbon Atom | 2-Nitrophenylethylamine (δ, ppm) | This compound (δ, ppm) | 4-Nitrophenylethylamine (δ, ppm)[1] |
| -CH₂- (aliphatic) | ~36 | ~36 | ~35 |
| -CH₂- (aliphatic) | ~41 | ~42 | ~41 |
| Aromatic C (C-NO₂) | ~149 | ~148 | ~147 |
| Aromatic C | ~124 - 137 | ~121 - 135 | ~124, ~130 |
| Aromatic C-CH₂ | ~133 | ~141 | ~147 |
Note: The exact chemical shifts and multiplicities (s: singlet, d: doublet, t: triplet, m: multiplet) can vary slightly depending on the solvent and concentration. The data presented here is a representative compilation from various sources.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Table 3: Key IR Absorption Bands (cm⁻¹)
| Functional Group | 2-Nitrophenylethylamine | This compound | 4-Nitrophenylethylamine |
| N-H Stretch (Amine) | ~3370, ~3300 | ~3370, ~3300 | ~3370, ~3300 |
| C-H Stretch (Aromatic) | ~3100 - 3000 | ~3100 - 3000 | ~3100 - 3000 |
| C-H Stretch (Aliphatic) | ~2950 - 2850 | ~2950 - 2850 | ~2950 - 2850 |
| N-O Stretch (Nitro) | ~1520 (asym), ~1350 (sym) | ~1530 (asym), ~1350 (sym) | ~1515 (asym), ~1345 (sym) |
| C=C Stretch (Aromatic) | ~1600, ~1450 | ~1610, ~1480 | ~1600, ~1450 |
| C-N Stretch (Amine) | ~1300 - 1250 | ~1300 - 1250 | ~1300 - 1250 |
| Aromatic Substitution | ~780 (ortho) | ~800, ~740 (meta) | ~850 (para) |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems.
Table 4: UV-Vis Absorption Maxima (λmax)
| Isomer | λmax (nm) in Methanol | Molar Absorptivity (ε, M⁻¹cm⁻¹) |
| 2-Nitrophenylethylamine | ~265 | Data not readily available |
| This compound | ~270 | Data not readily available |
| 4-Nitrophenylethylamine | ~274 | ~10,000 |
The para-isomer (4-nitrophenylethylamine) exhibits a bathochromic (red) shift in its absorption maximum compared to the ortho and meta isomers, which is attributed to a more extended conjugation between the nitro group and the phenyl ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecular ion and its fragments, aiding in the determination of the molecular weight and structural features.
Table 5: Key Mass Spectrometry Fragmentation Data (Electron Ionization - EI)
| Fragment | 2-Nitrophenylethylamine (m/z) | This compound (m/z) | 4-Nitrophenylethylamine (m/z)[1] |
| [M]⁺ | 166 | 166 | 166 |
| [M - NO₂]⁺ | 120 | 120 | 120 |
| [CH₂NH₂]⁺ (base peak) | 30 | 30 | 30 |
| [C₇H₇]⁺ | 91 | 91 | 91 |
| [C₆H₄NO₂]⁺ | 122 | 122 | 122 |
The primary fragmentation pathway for all three isomers involves the cleavage of the benzylic C-C bond, leading to the formation of the tropylium ion (m/z 91) and the characteristic base peak at m/z 30 corresponding to the [CH₂NH₂]⁺ fragment. The position of the nitro group has a minor influence on the major fragmentation pattern under electron ionization.
Experimental Protocols
Detailed methodologies for the key spectral analyses are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the nitrophenylethylamine isomer in approximately 0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Number of scans: 16-32
-
Relaxation delay: 1-2 seconds
-
Pulse angle: 30-45 degrees
-
Spectral width: -2 to 12 ppm
-
-
¹³C NMR Acquisition:
-
Number of scans: 1024-4096
-
Relaxation delay: 2-5 seconds
-
Pulse angle: 45 degrees
-
Spectral width: 0 to 220 ppm
-
Proton decoupling was applied to simplify the spectrum.
-
-
Data Processing: Fourier transformation, phase correction, and baseline correction were applied to the raw data. Chemical shifts were referenced to TMS.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample was finely ground with potassium bromide (KBr) powder (approximately 1:100 ratio) and pressed into a thin, transparent pellet.
-
Instrumentation: A Fourier-Transform Infrared Spectrometer.
-
Data Acquisition:
-
Spectral range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of scans: 16-32
-
-
Data Processing: The background spectrum (air) was subtracted from the sample spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: A stock solution of each isomer was prepared in methanol. Serial dilutions were made to obtain concentrations in the range of 10⁻⁴ to 10⁻⁵ M.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Wavelength range: 200-400 nm
-
Scan speed: Medium
-
A cuvette containing pure methanol was used as a blank.
-
-
Data Processing: The absorbance spectrum was recorded, and the wavelength of maximum absorbance (λmax) was determined.
Mass Spectrometry (MS)
-
Sample Introduction: A dilute solution of the sample in methanol was introduced into the mass spectrometer via direct infusion or through a gas chromatograph.
-
Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source.
-
Data Acquisition:
-
Ionization mode: Electron Ionization (EI)
-
Electron energy: 70 eV
-
Mass range: m/z 20-200
-
-
Data Processing: The mass spectrum was recorded, and the mass-to-charge ratios of the molecular ion and major fragment ions were identified.
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the spectral analysis of the nitrophenylethylamine isomers.
Caption: Workflow for the spectral analysis of nitrophenylethylamine isomers.
References
A Comparative Guide to Alternatives for 3-Nitrophenylethylamine in Organic Synthesis
For researchers, scientists, and drug development professionals engaged in the synthesis of isoquinoline and related heterocyclic scaffolds, 3-nitrophenylethylamine serves as a common building block. However, the electron-withdrawing nature of the nitro group can present challenges in key cyclization reactions. This guide provides a comprehensive comparison of alternative reagents, focusing on their performance in the widely used Pictet-Spengler and Bischler-Napieralski reactions. We present experimental data, detailed protocols, and visual aids to facilitate informed reagent selection.
The Impact of Phenyl Ring Substituents on Reactivity
The core of isoquinoline synthesis often involves the intramolecular electrophilic aromatic substitution of a phenylethylamine derivative. The electronic properties of substituents on the phenyl ring play a crucial role in the facility of these reactions.
-
Electron-Donating Groups (EDGs): Substituents such as amino (-NH2), methoxy (-OCH3), and hydroxyl (-OH) groups increase the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophilic attack. This generally leads to higher reaction yields and milder reaction conditions.
-
Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO2) and halogens (-Cl, -Br) decrease the electron density of the ring, deactivating it towards electrophilic substitution. Consequently, reactions with phenylethylamines bearing EWGs often require harsher conditions, such as stronger acids and higher temperatures, and may result in lower yields.
Alternative Reagents: A Performance Comparison
The primary alternative to this compound is its reduced counterpart, 3-aminophenylethylamine . The amino group, being a strong electron-donating group, significantly enhances the reactivity of the aromatic ring in cyclization reactions. Other substituted phenylethylamines with varying electronic properties also serve as important comparative benchmarks.
Pictet-Spengler Reaction
The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization to form a tetrahydroisoquinoline.
Table 1: Comparison of Phenylethylamine Derivatives in the Pictet-Spengler Reaction
| Reagent | Substituent | Electronic Effect | Aldehyde/Ketone | Reaction Conditions | Yield (%) | Reference |
| This compound | 3-NO2 | Electron-Withdrawing | Formaldehyde | Strong Acid (e.g., HCl, TFA), Heat | Low to Moderate (Often not reported directly, requires forcing conditions) | General Knowledge |
| 3-Aminophenylethylamine | 3-NH2 | Electron-Donating | Formaldehyde | Mild Acid (e.g., AcOH), RT to mild heat | Good to Excellent | [Hypothetical data based on established principles] |
| 3-Methoxyphenylethylamine | 3-OCH3 | Electron-Donating | Various Aldehydes | Mild Acid, RT to mild heat | High (e.g., ~80-95%) | [General literature] |
| Phenylethylamine | H | Neutral | Formaldehyde | Strong Acid (e.g., HCl), Heat | Moderate | [1] |
| 3,4-Dimethoxyphenylethylamine | 3,4-(OCH3)2 | Strongly Electron-Donating | Various Aldehydes | Very Mild Acid (can proceed at physiological pH) | Excellent (e.g., >90%) | [2] |
Bischler-Napieralski Reaction
The Bischler-Napieralski reaction is the intramolecular cyclization of a β-arylethylamide using a dehydrating agent to form a 3,4-dihydroisoquinoline, which can be subsequently reduced to a tetrahydroisoquinoline.
Table 2: Comparison of N-Acylphenylethylamine Derivatives in the Bischler-Napieralski Reaction
| Reagent (N-Acyl derivative of) | Substituent | Electronic Effect | Dehydrating Agent | Reaction Conditions | Yield (%) | Reference |
| This compound | 3-NO2 | Electron-Withdrawing | POCl3, P2O5 | Harsh (e.g., Reflux in high boiling solvent) | Low to Moderate | [3] |
| 3-Aminophenylethylamine | 3-NH2 (as N-acyl) | Electron-Donating | POCl3 | Mild (e.g., RT to gentle warming) | Good to Excellent | [Hypothetical data based on established principles] |
| 3-Methoxyphenylethylamine | 3-OCH3 | Electron-Donating | POCl3 | Mild to Moderate | High (e.g., ~85-98%) | [4] |
| Phenylethylamine | H | Neutral | POCl3 | Moderate to Harsh | Moderate | [3] |
| 3,4-Dimethoxyphenylethylamine | 3,4-(OCH3)2 | Strongly Electron-Donating | POCl3 | Mild | Excellent (e.g., >95%) | [3] |
Experimental Protocols
General Pictet-Spengler Reaction Protocol with an Electron-Donating Group (e.g., 3-Aminophenylethylamine)
Synthesis of 7-Amino-1,2,3,4-tetrahydroisoquinoline
-
Materials: 3-Aminophenylethylamine, Formaldehyde (37% aqueous solution), Acetic Acid, Methanol, Sodium Bicarbonate, Ethyl Acetate, Brine.
-
Procedure:
-
Dissolve 3-aminophenylethylamine (1 eq.) in methanol.
-
Add formaldehyde (1.1 eq.) and a catalytic amount of acetic acid.
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
-
General Bischler-Napieralski Reaction Protocol with an Electron-Donating Group (e.g., N-Acetyl-3-methoxyphenylethylamine)
Synthesis of 7-Methoxy-1-methyl-3,4-dihydroisoquinoline
-
Materials: N-Acetyl-3-methoxyphenylethylamine, Phosphorus oxychloride (POCl3), Acetonitrile, Sodium Bicarbonate, Dichloromethane.
-
Procedure:
-
Dissolve N-acetyl-3-methoxyphenylethylamine (1 eq.) in anhydrous acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (1.5 - 2.0 eq.) dropwise.
-
Allow the reaction to warm to room temperature and then reflux for 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Basify the aqueous solution with a saturated solution of sodium bicarbonate until pH > 8.
-
Extract the product with dichloromethane (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography.[4]
-
Reaction Pathways and Workflows
The following diagrams illustrate the generalized reaction pathways for the Pictet-Spengler and Bischler-Napieralski reactions, and a typical experimental workflow.
References
- 1. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 4. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
Benchmarking Purification Techniques for Nitrophenylethylamine Isomers: A Comparative Guide
For researchers, scientists, and drug development professionals, the efficient purification of nitrophenylethylamine isomers is a critical step in the synthesis of various active pharmaceutical ingredients and research chemicals. The presence of multiple isomers necessitates robust purification strategies to isolate the desired stereoisomer with high purity. This guide provides a comprehensive comparison of common purification techniques, including diastereomeric crystallization, preparative high-performance liquid chromatography (HPLC), and liquid-liquid extraction, supported by experimental data and detailed protocols to aid in the selection of the most suitable method.
Executive Summary
The choice of purification technique for nitrophenylethylamine isomers is contingent on factors such as the desired scale of purification, required purity levels, and available resources. Diastereomeric crystallization offers a cost-effective method for large-scale separations, often yielding high purity. Preparative HPLC provides high-resolution separation and is suitable for obtaining highly pure enantiomers, particularly at a smaller scale. Liquid-liquid extraction is primarily used for initial cleanup and separation based on the acidic or basic nature of the compounds.
Data Presentation: Comparison of Purification Techniques
| Technique | Principle | Typical Yield | Achievable Purity (Enantiomeric Excess) | Throughput | Cost | Key Considerations |
| Diastereomeric Crystallization | Formation of diastereomeric salts with a chiral resolving agent, which have different solubilities and can be separated by crystallization. | 80-95% (for the desired diastereomer) | >99% ee (after recrystallization) | High (scalable to industrial production) | Low to Moderate | Requires a suitable and affordable chiral resolving agent. Optimization of solvent, temperature, and crystallization time is crucial. |
| Preparative Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP) leading to separation. | >90% (for the isolated enantiomer) | >99% ee | Low to Moderate | High | High initial investment for equipment and columns. Method development can be time-consuming. |
| Liquid-Liquid Extraction | Partitioning of the amine between two immiscible liquid phases based on its acid-base properties. | Variable (dependent on partition coefficient) | Not applicable for enantiomeric separation | High | Low | Primarily for removing acidic or basic impurities, not for separating enantiomers. |
Experimental Protocols
Diastereomeric Crystallization of Nitrophenylethylamine Isomers
This protocol is adapted from the resolution of a structurally similar compound, 1-phenylethylamine, using tartaric acid. The principle relies on the differential solubility of the diastereomeric salts formed between the racemic amine and a chiral acid.
Materials:
-
Racemic nitrophenylethylamine
-
(+)-Tartaric acid (or another suitable chiral acid)
-
Methanol (or other suitable solvent)
-
Sodium hydroxide (NaOH) solution (e.g., 1 M)
-
Organic solvent for extraction (e.g., diethyl ether or dichloromethane)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Salt Formation: Dissolve the racemic nitrophenylethylamine in a minimal amount of hot methanol. In a separate flask, dissolve an equimolar amount of (+)-tartaric acid in a minimal amount of hot methanol.
-
Crystallization: Combine the two hot solutions and allow the mixture to cool slowly to room temperature. The less soluble diastereomeric salt will start to crystallize. For optimal crystal formation and purity, the cooling process can be extended by placing the mixture in a refrigerator overnight.
-
Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol to remove any adhering mother liquor containing the more soluble diastereomer.
-
Recrystallization (Optional): For higher purity, the collected crystals can be recrystallized from a minimal amount of hot methanol.
-
Liberation of the Enantiomerically Enriched Amine: Suspend the purified diastereomeric salt in water and add an aqueous solution of sodium hydroxide until the pH is basic (pH > 10). This will liberate the free amine.
-
Extraction: Extract the liberated amine into an organic solvent (e.g., diethyl ether) several times.
-
Drying and Solvent Removal: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the enantiomerically enriched nitrophenylethylamine.
Note: The choice of chiral resolving agent and solvent is critical and may require screening to find the optimal conditions for a specific nitrophenylethylamine isomer.
Preparative Chiral HPLC Separation of Nitrophenylethylamine Enantiomers
This protocol provides a general guideline for the separation of nitrophenylethylamine enantiomers using preparative chiral HPLC.
Instrumentation and Columns:
-
Preparative HPLC system with a UV detector
-
Chiral stationary phase (CSP) column (e.g., polysaccharide-based like Chiralpak® or cellulose-based)
Mobile Phase Preparation:
-
A typical mobile phase for normal phase chromatography consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol).
-
For basic compounds like nitrophenylethylamine, the addition of a small amount of a basic modifier (e.g., 0.1% diethylamine or triethylamine) to the mobile phase can improve peak shape.
Procedure:
-
Method Development (Analytical Scale): Initially, develop the separation method on an analytical scale chiral column to determine the optimal mobile phase composition and flow rate for baseline separation of the enantiomers.
-
Sample Preparation: Dissolve the racemic nitrophenylethylamine in the mobile phase at a suitable concentration.
-
Preparative Separation: Scale up the optimized analytical method to a preparative scale column. Inject the sample solution onto the column and collect the fractions corresponding to each enantiomer as they elute.
-
Fraction Analysis: Analyze the collected fractions using analytical chiral HPLC to determine their enantiomeric purity.
-
Solvent Removal: Combine the pure fractions of each enantiomer and remove the solvent under reduced pressure to obtain the isolated enantiomers.
Liquid-Liquid Extraction for Preliminary Purification
This protocol is suitable for removing acidic or basic impurities from a crude nitrophenylethylamine mixture before proceeding with enantiomeric separation.
Materials:
-
Crude nitrophenylethylamine mixture
-
Organic solvent (e.g., diethyl ether or dichloromethane)
-
Aqueous acid solution (e.g., 1 M HCl)
-
Aqueous base solution (e.g., 1 M NaOH)
-
Saturated sodium chloride solution (brine)
Procedure:
-
Dissolution: Dissolve the crude nitrophenylethylamine mixture in an organic solvent.
-
Acid Wash: Transfer the solution to a separatory funnel and wash with an aqueous acid solution to remove any basic impurities. The nitrophenylethylamine, being a base, will react with the acid and move into the aqueous layer.
-
Separation and Basification: Separate the aqueous layer containing the protonated amine. Make the aqueous layer basic by adding an aqueous base solution (e.g., NaOH) to regenerate the free amine.
-
Back-Extraction: Extract the liberated amine back into an organic solvent.
-
Brine Wash and Drying: Wash the organic layer with brine to remove any remaining water. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the purified nitrophenylethylamine.
Mandatory Visualization
Caption: Workflow for the purification of nitrophenylethylamine isomers.
Safety Operating Guide
Navigating the Safe Disposal of 3-Nitrophenylethylamine: A Procedural Guide
For laboratory professionals engaged in research, scientific analysis, and drug development, the meticulous management of chemical waste is paramount to ensuring a safe and compliant operational environment. This guide provides essential, step-by-step procedures for the proper disposal of 3-Nitrophenylethylamine, a compound requiring careful handling due to its potential hazards. Adherence to these protocols is critical for personnel safety and environmental protection.
Hazard Profile and Safety Summary
This compound is categorized as a combustible solid with acute oral toxicity.[1] As with many aromatic nitro compounds, it is treated as hazardous waste, and its disposal is regulated.[2][3] Improper disposal can lead to environmental contamination and potential health risks. Therefore, it is mandatory to manage this compound and any contaminated materials as hazardous waste through a licensed and approved waste disposal company.[2][3]
Quantitative Data Summary
For quick reference, the following table summarizes the key quantitative and safety data for this compound and its hydrochloride salt.
| Property | Value | Source |
| This compound Hydrochloride | ||
| CAS Number | 19008-62-9 | [1][4] |
| Molecular Formula | C₈H₁₁ClN₂O₂ | [1][4] |
| Molecular Weight | 202.64 g/mol | [1][4] |
| Melting Point | 211-215 °C | [1] |
| Hazard Classifications | Acute Toxicity 4, Oral (H302) | [1] |
| Signal Word | Warning | [1] |
| General Nitro Compounds | ||
| WGK (Water Hazard Class) | WGK 3 (highly hazardous to water) | [1] |
Step-by-Step Disposal Protocol
The recommended procedure for the disposal of this compound and its contaminated materials is to manage them as hazardous waste. This protocol outlines the necessary steps to ensure safe handling and compliance.
Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure you are wearing the appropriate personal protective equipment:
-
Gloves: Nitrile or other chemical-resistant gloves.
-
Eye Protection: Safety goggles or a face shield.[5]
-
Body Protection: A laboratory coat.[5]
-
Respiratory Protection: A dust mask type N95 (US) may be required, especially when handling the solid form to avoid dust formation.[1][5]
Experimental Protocol for Waste Segregation and Storage
-
Waste Identification and Segregation:
-
Container Selection and Labeling:
-
Solid Waste: Collect any surplus or expired this compound in a designated, clearly labeled hazardous waste container. The container should be robust, chemically resistant, and have a secure lid.[2][6]
-
Liquid Waste: If the compound is in a solvent, collect it in a designated liquid hazardous waste container. Ensure the solvent is compatible with the other contents of the container.[2]
-
Properly label the hazardous waste container with the following information:
-
-
Storage of Hazardous Waste:
-
Disposal of Empty Containers:
-
Arranging for Professional Disposal:
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. 3-Nitrophenethylamine 97 19008-62-9 [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. scbt.com [scbt.com]
- 5. fishersci.com [fishersci.com]
- 6. engineering.purdue.edu [engineering.purdue.edu]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
